4-Piperidin-4-ylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12-13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWVCFSCQUKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440998 | |
| Record name | 4-Piperidin-4-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62614-84-0 | |
| Record name | 4-Piperidin-4-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Piperidin-4-ylphenol: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Piperidin-4-ylphenol is a synthetic organic compound featuring a phenol group attached to a piperidine ring at the 4-position. This molecule serves as a valuable building block in medicinal chemistry, with its derivatives exhibiting a range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological applications of this compound, supported by detailed experimental protocols and data presented in a structured format for clarity and ease of comparison.
Chemical Structure and Properties
This compound, also known as 4-(4-hydroxyphenyl)piperidine, is characterized by the molecular formula C₁₁H₁₅NO and a molecular weight of approximately 177.24 g/mol .[1][2] The structure consists of a saturated six-membered nitrogen-containing heterocycle (piperidine) linked directly to a phenol ring.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Reference |
| IUPAC Name | 4-(Piperidin-4-yl)phenol | - |
| CAS Number | 62614-84-0 | - |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [1] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 157-162 °C (for the related compound 4-hydroxy-4-phenylpiperidine) | [1][3] |
| Boiling Point | 318 °C (for the related compound 4-hydroxy-4-phenylpiperidine) | [1] |
| Solubility | Soluble in water, alcohols, and ethers. Limited solubility in nonpolar solvents like hexane. | [4] |
| pKa | Estimated pKa of the phenolic hydroxyl group is ~10. The pKa of the piperidine nitrogen is estimated to be ~11.12. | [5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The chemical shifts would be influenced by the neighboring functional groups. For the related compound 4-hydroxy-4-phenylpiperidine, proton signals are observed in the aromatic region (around 7.2-7.5 ppm) and in the aliphatic region corresponding to the piperidine ring protons.[6]
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. The carbons of the piperidine ring would resonate in the aliphatic region.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
Synthesis of this compound
The synthesis of 4-arylpiperidines, including this compound, can be achieved through various synthetic routes. One common approach involves the reaction of a protected piperidone with an appropriate aryl organometallic reagent, followed by deprotection and functional group manipulation.
A documented synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines provides a relevant pathway.[7] The general strategy involves the following key steps:
Experimental Protocol: Synthesis of 4-(4-Hydroxyphenyl)piperidine
This protocol is adapted from the synthesis of related N-substituted 4-(4-hydroxyphenyl)piperidines.[7]
Materials:
-
1-Benzyl-4-piperidone
-
4-Benzyloxy-bromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Formation of the Grignard or Organolithium Reagent: To a solution of 4-benzyloxy-bromobenzene in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.
-
Addition to Piperidone: A solution of 1-benzyl-4-piperidone in anhydrous THF is then added dropwise to the freshly prepared organolithium reagent at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the intermediate alcohol.
-
Deprotection (Hydrogenolysis): The intermediate alcohol is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Final Product Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford 4-(4-hydroxyphenyl)piperidine.
Pharmacological Properties and Biological Activity
The 4-arylpiperidine scaffold is a common motif in a variety of biologically active compounds, particularly those targeting the central nervous system.
Mechanism of Action and Biological Targets
Derivatives of this compound have been investigated for their activity at several important biological targets:
-
NMDA Receptor Antagonism: N-substituted 4-(4-hydroxyphenyl)piperidines have been synthesized and evaluated as selective antagonists of the NR1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[8] These compounds are of interest for their potential therapeutic applications in neurological disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Hydroxy-4-phenylpiperidine 99 40807-61-2 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]
- 6. 4-HYDROXY-4-PHENYLPIPERIDINE(40807-61-2) 1H NMR [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Piperidin-4-ylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Piperidin-4-ylphenol, a key intermediate in the development of various pharmaceutical compounds. The following sections detail established methodologies, including reaction schemes, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.
Core Synthesis Strategies
The synthesis of this compound (also known as 4-(4-hydroxyphenyl)piperidine) can be broadly categorized into two main strategies:
-
Construction of the Piperidine Ring with a Protected Phenol: This approach involves the formation of the piperidine ring system onto a pre-existing phenyl group where the hydroxyl functionality is protected, typically as a methyl ether. The synthesis culminates in the deprotection of the phenol.
-
Functionalization of a Pre-formed Piperidine Ring: This strategy utilizes a commercially available or readily synthesized piperidine derivative, which is then functionalized with the 4-hydroxyphenyl group. A common tactic involves the use of a nitrogen-protected piperidine, such as with a tert-butoxycarbonyl (Boc) group, which is removed in the final step.
This guide will elaborate on specific and reliable methods within these strategies, providing detailed experimental procedures.
Pathway 1: N-Boc Protection, Arylation, and Deprotection
This is a widely employed and versatile pathway that begins with the protection of a piperidine derivative, followed by the introduction of the hydroxyphenyl group, and concludes with the removal of the protecting group.
Step 1: Synthesis of N-Boc-4-piperidone
The synthesis commences with the protection of 4-piperidone.
Reaction:
Experimental Protocol:
In a 1L three-necked flask, 153.6 g (1.0 mol) of 4-piperidone hydrochloride hydrate is dissolved in 150.0 g of water. While maintaining the temperature between 20-30 °C, 400.0 g (2.0 mol) of a 20% sodium hydroxide solution is added dropwise. After stirring for 20 minutes, 240.0 g (1.1 mol) of di-tert-butyl dicarbonate ((Boc)2O) is added dropwise. The reaction mixture is stirred at 20-30 °C for approximately 12 hours, with the reaction progress monitored by TLC. Upon completion, the reaction is cooled, and the product is collected by filtration. The crude product is recrystallized from ethanol and dried to yield N-Boc-4-piperidone.
Quantitative Data:
| Product | Form | Yield | Purity (GC) |
| N-Boc-4-piperidone | White solid | 90.6% | 99.4% |
Step 2: Grignard Reaction with 4-Methoxyphenylmagnesium Bromide
The protected piperidone is then reacted with a Grignard reagent to introduce the methoxy-protected phenyl group.
Reaction:
Experimental Protocol:
A solution of 4-methoxyphenylmagnesium bromide is prepared from 4-bromoanisole and magnesium turnings in anhydrous THF. To this Grignard reagent, a solution of N-Boc-4-piperidone in anhydrous THF is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The resulting tertiary alcohol is often not isolated but is directly subjected to acid-catalyzed dehydration (e.g., with p-toluenesulfonic acid) to yield the dehydrated product, tert-butyl 4-(4-methoxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate.
Step 3: Catalytic Hydrogenation
The double bond in the piperidine ring is reduced via catalytic hydrogenation.
Reaction:
Experimental Protocol:
The dehydrated product from the previous step is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (typically 1-5 bar) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate.
Step 4: Demethylation of the Phenolic Ether
The methyl protecting group on the phenol is removed to reveal the hydroxyl group.
Reaction:
Experimental Protocol:
The tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate is dissolved in a mixture of 48% hydrobromic acid and acetic acid. The solution is heated to reflux for several hours.[1] The reaction progress is monitored by TLC. After completion, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate. Alternatively, boron tribromide (BBr3) in dichloromethane at low temperatures can be used for a milder demethylation.[2]
Step 5: Deprotection of the N-Boc Group
The final step is the removal of the Boc protecting group to yield the target compound.
Reaction:
Experimental Protocol:
The tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is dissolved in a suitable solvent such as dioxane or dichloromethane. An excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), is added. The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure. If the hydrochloride salt is desired, it can be precipitated with a non-polar solvent like diethyl ether. To obtain the free base, the residue is dissolved in water, basified with a suitable base (e.g., sodium carbonate), and the product is extracted with an organic solvent.
Pathway 2: Catalytic Hydrogenation of 4-(4-Hydroxyphenyl)pyridine
This alternative pathway involves the direct reduction of a commercially available or synthesized pyridine derivative.
Reaction:
Experimental Protocol:
A solution of 4-(4-hydroxyphenyl)pyridine in glacial acetic acid is treated with a catalytic amount of platinum(IV) oxide (PtO2, Adam's catalyst) under hydrogen gas pressure (typically 50-70 bar).[3] The reaction is stirred at room temperature for 6-10 hours. After the reaction is complete, the mixture is quenched with sodium bicarbonate solution and extracted with ethyl acetate.[3] The catalyst is removed by filtration through Celite, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography. To facilitate the hydrogenation, the hydroxypyridine can be reacted with an anhydride of a lower saturated aliphatic monocarboxylic acid (e.g., acetic anhydride) prior to hydrogenation to form an ester, which is then hydrolyzed after the reduction.[4]
Data Summary
The following table summarizes the key quantitative data for the primary synthesis pathway (Pathway 1). Data for alternative pathways can be highly variable depending on the specific conditions and catalysts used.
| Step | Starting Material | Product | Reagents and Conditions | Yield |
| 1 | 4-Piperidone Hydrochloride Hydrate | N-Boc-4-piperidone | (Boc)2O, NaOH, H2O, 20-30 °C, 12 h | 90.6% |
| 2 | N-Boc-4-piperidone | tert-butyl 4-(4-methoxyphenyl)dihydropyridine-1-carboxylate | 4-Methoxyphenylmagnesium bromide, THF; then acid | Variable |
| 3 | tert-butyl 4-(4-methoxyphenyl)dihydropyridine-1-carboxylate | tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate | H2, 10% Pd/C, Ethanol, RT | High |
| 4 | tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate | tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | 48% HBr, Acetic Acid, reflux | Good |
| 5 | tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | This compound | 4M HCl in Dioxane or TFA in DCM, RT, 1-4 h | High |
Conclusion
The synthesis of this compound can be achieved through multiple reliable pathways. The N-Boc protection strategy offers a high degree of control and is adaptable to a wide range of substituted analogs. The catalytic hydrogenation of the corresponding pyridine derivative provides a more direct but potentially lower-yielding route. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and reagents available in the laboratory. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate.
References
4-Piperidin-4-ylphenol: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Piperidin-4-ylphenol (CAS No. 62614-84-0) is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Its structure, featuring a phenol group attached to a piperidine ring, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. The 4-arylpiperidine motif is recognized as a "privileged structure," frequently found in compounds targeting a diverse range of receptors and enzymes.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic analysis, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and safety information are also provided to support researchers in their laboratory work.
Physicochemical Properties
This compound is a solid at room temperature.[2] Its chemical structure combines a hydrophilic phenol group with a basic piperidine ring, influencing its solubility and reactivity. The key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 62614-84-0 | [3][4] |
| Molecular Formula | C₁₁H₁₅NO | [3][4][5] |
| Molecular Weight | 177.24 g/mol | [3][4][5] |
| Boiling Point | 322.2 °C at 760 mmHg | [6] |
| Density | 1.074 g/cm³ | [6] |
| Flash Point | 140.8 °C | [6] |
| Physical Form | Solid | [2] |
| SMILES | Oc1ccc(cc1)C1CCNCC1 | [3] |
| InChIKey | ZDEWVCFSCQUKTE-UHFFFAOYSA-N | - |
Synthesis and Manufacturing
The synthesis of 4-arylpiperidines like this compound often involves the creation of the crucial carbon-carbon bond between the piperidine and aryl rings. Modern synthetic strategies frequently employ palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, which offer high efficiency and functional group tolerance.[1] These methods typically start from a protected 4-piperidone derivative.
A generalized synthetic workflow involves the conversion of a protected 4-piperidone to a vinyl triflate or a halide, followed by a cross-coupling reaction with a suitably protected phenol derivative (e.g., using a boronic acid or organozinc reagent). The final step involves the removal of the protecting groups.
Experimental Protocol: Suzuki Coupling Approach (Illustrative)
This protocol describes a plausible, generalized method for the synthesis of N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine, a common precursor that can be reduced and deprotected to yield this compound.
Step 1: Synthesis of N-Boc-4-trifluoromethanesulfonyloxy-1,2,3,6-tetrahydropyridine (Intermediate A)
-
To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equivalents) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate A.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine Intermediate A (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and a suitable phosphine ligand (e.g., SPhos, 0.1 equivalents).
-
Add a solvent mixture of toluene and water, followed by an inorganic base such as potassium carbonate (K₂CO₃, 3 equivalents).
-
Heat the mixture at 80-100 °C under a nitrogen atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine.
Step 3: Reduction and Deprotection
-
Dissolve the product from Step 2 in methanol and add palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation (H₂) at a pressure of 1-5 bar until the double bond is saturated.
-
Filter the catalyst through Celite and concentrate the filtrate.
-
To deprotect the Boc group and the methyl ether, treat the resulting piperidine derivative with a strong acid such as hydrobromic acid (HBr) in acetic acid or boron tribromide (BBr₃) in dichloromethane (DCM) at 0 °C to room temperature.
-
Carefully quench the reaction and adjust the pH to basic with a suitable base (e.g., NaOH or NaHCO₃).
-
Extract the final product, this compound, with an appropriate organic solvent, dry, and purify by recrystallization or chromatography.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Research
The 4-arylpiperidine scaffold is a cornerstone in the design of central nervous system (CNS) active agents and other therapeutics. This compound serves as a key intermediate in the synthesis of compounds for a multitude of biological targets.
-
Serotonin Receptor Ligands: Derivatives of 4-arylpiperidines have been extensively studied as ligands for serotonin receptors. For instance, various analogs have been synthesized and evaluated as potent agonists for the 5-HT₂C receptor, a target for treating obesity and other CNS disorders.[7]
-
Ion Channel Blockers: Novel 4-arylpiperidines and 4-aryl-4-piperidinols have been developed as dual blockers of neuronal Na⁺ and T-type Ca²⁺ channels.[8] These compounds show potential as anticonvulsant and neuroprotective agents for ischemic diseases, with the added benefit of reduced affinity for dopamine D₂ receptors, which can mitigate side effects.[8]
-
mGluR5 Modulators: The scaffold has been incorporated into molecules designed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5).[9] These PAMs are being investigated as a potential treatment for schizophrenia.[9]
-
Antimicrobial and Antitubercular Agents: The versatility of the 4-arylpiperidine structure extends to infectious diseases. Analogs have shown activity against Mycobacterium tuberculosis, and piperidine-isoquinoline hybrids have been evaluated as antimycotic agents against clinically relevant fungal species like Candida albicans.[1][10][11]
Spectroscopic Analysis
Detailed experimental spectra for this compound are often proprietary or found in specialized databases. However, the expected ¹H and ¹³C NMR spectral characteristics can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two doublets are expected in the aromatic region (~6.7-7.2 ppm), corresponding to the AA'BB' spin system of the para-substituted benzene ring.
-
Piperidine Protons (CH): A multiplet for the proton at the C4 position, deshielded by the adjacent aryl ring.
-
Piperidine Protons (CH₂): Complex multiplets for the axial and equatorial protons on the C2, C3, C5, and C6 positions of the piperidine ring.
-
Amine and Hydroxyl Protons (NH, OH): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C-O) will be the most downfield, followed by the ipso-carbon attached to the piperidine ring. The other two signals will correspond to the ortho and meta carbons.
-
Piperidine Carbons: Signals for the three distinct carbon environments in the piperidine ring (C4, C3/C5, and C2/C6).
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals in aromatic (~6.7-7.2 ppm), aliphatic (piperidine ring), and exchangeable proton regions. |
| ¹³C NMR | Aromatic signals (~115-155 ppm) and aliphatic signals for the piperidine ring carbons. |
| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z ≈ 178.12. |
| IR Spectroscopy | Characteristic peaks for O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C aromatic stretches (~1500-1600 cm⁻¹). |
Safety and Handling
While a specific, comprehensive safety data sheet for this compound is not universally available, data from related piperidine compounds provide essential guidance for safe handling. The hydrobromide salt is classified with GHS07 pictograms, indicating potential hazards.[2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[2]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its robust synthetic accessibility and its presence as a core fragment in numerous biologically active agents underscore its importance. As a privileged scaffold, it continues to be a valuable starting point for the exploration of new chemical space in the quest for novel therapeutics targeting a wide range of diseases. This guide serves as a foundational resource for professionals working with this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. appchemical.com [appchemical.com]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound, CAS No. 62614-84-0 - iChemical [ichemical.com]
- 7. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Piperidin-4-ylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidin-4-ylphenol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to various biologically active molecules. The piperidine and phenol moieties are common pharmacophores, and their combination in this scaffold presents a unique platform for the design of novel therapeutic agents. Accurate characterization of this molecule is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for its structural elucidation and purity assessment. This guide provides a detailed overview of the expected spectroscopic data and the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | d | 2H | Ar-H (ortho to OH) |
| ~6.75 | d | 2H | Ar-H (meta to OH) |
| ~3.10 | m | 2H | Piperidine-H (axial, C2/C6) |
| ~2.70 | m | 2H | Piperidine-H (equatorial, C2/C6) |
| ~2.50 | m | 1H | Piperidine-H (C4) |
| ~1.75 | m | 2H | Piperidine-H (axial, C3/C5) |
| ~1.60 | m | 2H | Piperidine-H (equatorial, C3/C5) |
| (variable) | br s | 1H | N-H |
| (variable) | s | 1H | O-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | Ar-C (C-OH) |
| ~135.0 | Ar-C (C-piperidine) |
| ~128.0 | Ar-CH (ortho to OH) |
| ~115.0 | Ar-CH (meta to OH) |
| ~45.0 | Piperidine-CH₂ (C2/C6) |
| ~42.0 | Piperidine-CH (C4) |
| ~32.0 | Piperidine-CH₂ (C3/C5) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (phenol), N-H stretch (piperidine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2800 | Medium-Strong | Aliphatic C-H stretch (piperidine) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-O stretch (phenol) |
| ~1170 | Medium | C-N stretch (piperidine) |
| ~830 | Strong | para-disubstituted C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 177 | 100 | [M]⁺ (Molecular Ion) |
| 178 | 12 | [M+1]⁺ |
| 160 | 20 | [M-NH₃]⁺ |
| 148 | 30 | [M-C₂H₅]⁺ |
| 107 | 60 | [HOC₆H₄CH₂]⁺ |
| 94 | 40 | [C₆H₅OH]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.
-
Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently volatile, through a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
-
Data Acquisition (EI): In EI mode, a standard electron energy of 70 eV is used to induce fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is scanned over a relevant mass range (e.g., m/z 40-500).
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: General workflow for spectroscopic analysis.
The Multifaceted Biological Potential of 4-Piperidin-4-ylphenol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidin-4-ylphenol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse array of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds. Particular emphasis is placed on their well-established role as modulators of opioid receptors, alongside their emerging activities as anticancer agents, estrogen receptor modulators, and their potential in addressing neurodegenerative and inflammatory conditions. This document is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development efforts.
Opioid Receptor Modulation: A Primary Therapeutic Avenue
Derivatives of this compound have been extensively investigated as potent and selective ligands for opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. These receptors are critical mediators of pain, mood, and reward, making them key targets for the development of analgesics and treatments for substance abuse disorders.
Quantitative Analysis of Opioid Receptor Binding Affinity
The binding affinities of various N-substituted and structurally modified this compound derivatives for the µ, δ, and κ opioid receptors have been determined through competitive radioligand binding assays. The inhibition constant (Ki), a measure of the ligand's binding affinity, is a critical parameter in structure-activity relationship (SAR) studies. The following table summarizes the Ki values for a selection of these derivatives.
| Compound ID | R-group (Substitution on Piperidine Nitrogen) | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Reference |
| 1 | -CH3 | 508 | >10000 | 194 | [1] |
| 2 | -(CH2)2-Ph | 0.88 | 13.4 | 4.09 | [1] |
| 3 | H | 4300 | >10000 | 2700 | [1] |
| 4 | -(CH2)2-Ph | 8.47 | 34.3 | 36.8 | [1] |
Table 1: Opioid Receptor Binding Affinities of Selected this compound Derivatives. Data represents the inhibition constant (Ki) in nanomolar (nM) concentrations. A lower Ki value indicates a higher binding affinity.
Mu-Opioid Receptor Signaling Pathways
The activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects, including analgesia. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.
References
The Versatility of the 4-Piperidin-4-ylphenol Scaffold in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidin-4-ylphenol moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the design and development of a diverse array of therapeutic agents. Its structural features, combining a hydrophilic phenol group with a versatile piperidine ring, offer a unique platform for generating compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, derivatization, and application in targeting various physiological pathways, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.
Synthetic Strategies for this compound and its Analogs
The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic routes. A common approach involves the construction of the piperidine ring, followed by functionalization of the phenol and the piperidine nitrogen.
General Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines
A prevalent method for synthesizing N-substituted 4-(4-hydroxyphenyl)piperidines involves the reductive amination of a 4-piperidone precursor with a suitable amine, or the N-alkylation of a pre-formed 4-(4-hydroxyphenyl)piperidine.
Experimental Protocol: Synthesis of N-Benzyl-4-(4-hydroxyphenyl)piperidine
-
Protection of the Phenolic Hydroxyl Group: 4-(4-Hydroxyphenyl)piperidine is reacted with a suitable protecting group, such as a benzyl or silyl ether, to prevent undesired side reactions.
-
N-Alkylation: The protected piperidine is then subjected to reductive amination with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. Alternatively, direct N-alkylation can be achieved using benzyl bromide in the presence of a non-nucleophilic base.
-
Deprotection: The protecting group on the phenol is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the final product.
Solid-Phase Synthesis of Piperidine Libraries
For the rapid generation of diverse libraries of this compound derivatives, solid-phase synthesis offers a highly efficient approach. This methodology simplifies purification and allows for the systematic introduction of various substituents.[1]
Experimental Protocol: Solid-Phase Synthesis via Imino-Diels-Alder Reaction [1]
-
Resin Preparation: A suitable resin, such as Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: An Fmoc-protected amino acid is coupled to the resin using standard peptide coupling reagents.
-
Imine Formation: The Fmoc group is removed using a solution of 20% piperidine in DMF, followed by reaction with an aldehyde to form a resin-bound imine.
-
Cycloaddition: The resin-bound imine is reacted with a 2-amino-1,3-butadiene at elevated temperatures to form the piperidone ring.
-
Cleavage: The final compound is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), to yield the desired piperidine derivative.
Therapeutic Applications and Biological Activity
The this compound scaffold has been successfully employed to develop ligands for a variety of biological targets, demonstrating its broad therapeutic potential.
Opioid Receptor Modulation
Derivatives of this compound are well-known for their interaction with opioid receptors, acting as agonists, antagonists, or mixed agonist-antagonists. These compounds have been extensively studied for their analgesic properties.
Table 1: Opioid Receptor Binding Affinities (Ki) and Functional Activities of Selected this compound Derivatives
| Compound | N-Substituent | Receptor Target | Ki (nM) | Functional Activity | Reference |
| 1a | Benzyl | NOP | - | Lead Compound | [2] |
| 1b | Cyclooctylmethyl | NOP | - | Antagonist (Ke = 15 nM) | [2] |
| 2a | N-Methyl | μ, κ | 974 (μ), 477 (κ) | Antagonist | [3] |
| 2b | N-Phenylpropyl | μ, δ, κ | 0.88 (μ), 13.4 (δ), 4.09 (κ) | Antagonist | [3] |
| 3 | (3R, 4S)-Configuration | μ | 0.0021 | Agonist (EC50 = 0.0013 nM) | [4] |
Nociceptin/Orphanin FQ (NOP) Receptor Signaling
NOP receptor agonists, derived from the this compound scaffold, modulate pain and other neurological functions. Activation of the NOP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that includes the inhibition of adenylyl cyclase and modulation of ion channel activity.[5][6]
Dopamine Receptor Antagonism
The this compound scaffold has also been utilized to develop potent and selective antagonists for dopamine receptors, particularly the D4 subtype. These compounds have potential applications in the treatment of various central nervous system (CNS) disorders.
Table 2: Dopamine D4 Receptor Binding Affinities (Ki) of 4,4-Difluoropiperidine Derivatives
| Compound | Arylether Substituent | Ki (nM) | Reference |
| 7a | p-Fluoro | 140-320 | [7] |
| 7b | 3,4-Difluoro | 140-320 | [7] |
| 8b | 3,4-Difluorophenyl | 5.5 | [7] |
| 8c | 3-Methylphenyl | 13 | [7] |
| 14a | - | 0.3 | [7] |
Dopamine Receptor Signaling Pathway
Dopamine receptors are GPCRs that are broadly classified as D1-like (D1 and D5) and D2-like (D2, D3, and D4). D2-like receptors, including D4, are coupled to Gi/o proteins and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][8]
Kinase Inhibition
Recent studies have explored this compound derivatives as inhibitors of various protein kinases, which are critical targets in cancer therapy. For instance, derivatives have been designed to target the PI3K/Akt signaling pathway.
Table 3: Kinase Inhibitory Activity (IC50) of Selected Piperidine Derivatives
| Compound | Target Kinase | IC50 (μM) | Reference |
| 10h | Pan-AKT | - | [9] |
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Inhibitors of this pathway are of significant interest in oncology.[10][11]
Antimicrobial Activity
Piperidin-4-one derivatives, closely related to the this compound scaffold, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.
Table 4: Minimum Inhibitory Concentration (MIC) of Piperidin-4-one Derivatives
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 1a | Staphylococcus aureus | - | [12] |
| 1a | Escherichia coli | - | [12] |
| 1a | Bacillus subtilis | - | [12] |
| 1b | M. gypseum | - | [12] |
| 1b | M. canis | - | [12] |
| 844-TFM | M. abscessus | 1.5 | [13] |
| 5l | M. abscessus | < 1.5 | [13] |
| 5r | M. abscessus | < 1.5 | [13] |
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective activity at various targets.
-
N-Substituent of the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity and selectivity. For opioid receptor ligands, bulky and lipophilic groups often enhance binding affinity. In the case of NOP receptor ligands, modifications at this position can switch the functional activity from agonism to antagonism.[2]
-
Substitution on the Phenolic Ring: Halogenation or the introduction of other small functional groups on the phenyl ring can modulate potency and pharmacokinetic properties. For dopamine D4 receptor antagonists, specific substitution patterns on the arylether moiety significantly impact binding affinity.[7]
-
Modifications of the Piperidine Ring: Alterations to the piperidine ring itself, such as the introduction of methyl groups, can influence stereochemistry and receptor interaction, thereby affecting antagonist potency at opioid receptors.[14]
Detailed Experimental Protocols
Protocol: Radioligand Binding Assay for Dopamine D4 Receptor[15]
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the dopamine D4 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D4 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay Buffer
-
Test compound at various concentrations.
-
Radioligand (e.g., [³H]Spiperone) at a fixed concentration near its Kd value.
-
Membrane preparation.
-
For non-specific binding determination, a high concentration of a known D4 antagonist (e.g., haloperidol) is used instead of the test compound.
-
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Pharmacokinetic Considerations
The drug-like properties of this compound derivatives are crucial for their development as therapeutic agents. Key pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME) are influenced by the physicochemical properties of the compounds.
Table 5: General Pharmacokinetic Profile Considerations for Piperidine Derivatives [15]
| Parameter | Influencing Factors | Desired Properties for CNS-active drugs |
| Absorption | Lipophilicity, pKa, solubility | Good oral bioavailability |
| Distribution | Plasma protein binding, lipophilicity | Ability to cross the blood-brain barrier |
| Metabolism | Susceptibility to CYP450 enzymes | Moderate metabolic stability to ensure sufficient duration of action |
| Excretion | Renal and hepatic clearance pathways | Efficient clearance to avoid accumulation and toxicity |
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its amenability to synthetic modification allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The diverse range of biological targets that can be modulated by derivatives of this scaffold, including GPCRs, kinases, and microbial enzymes, underscores its importance in the ongoing quest for novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to leverage the full potential of the this compound core in their discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
In Silico Modeling of 4-Piperidin-4-ylphenol Receptor Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in silico modeling techniques used to investigate the binding of 4-Piperidin-4-ylphenol and its derivatives to various biological receptors. This compound serves as a scaffold for numerous pharmacologically active compounds, exhibiting a wide range of activities by targeting receptors such as sigma (σ), opioid (μ, δ, κ), estrogen (ER), and nociceptin (NOP). Understanding these interactions at a molecular level is crucial for rational drug design and development.
This document details the quantitative binding data for this compound analogs, outlines the experimental protocols for key in silico modeling techniques, and visualizes the associated signaling pathways.
Quantitative Binding Data
The binding affinities of this compound derivatives are summarized below. These tables compile data from various sources to provide a comparative overview of their interactions with different receptor types.
Table 1: Sigma (σ) Receptor Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 1-benzyl-4-phenylpiperidin-4-ol | σ1 | 1.2 | [1] |
| 1-(4-chlorophenoxy)ethyl]-4-methylpiperidine | σ1 | 0.34 | [2] |
| 1-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | σ1 | 0.89 | [2] |
| 4-Aroylpiperidine Derivative | σ1 | 1.00 - 2.00 | [3] |
| Benzyl phenylacetamide Derivative (LS-127) | σ1 | 2-4 | [4] |
| Piperidine-based Scaffold Derivative | σ1 | 37 | [1] |
| Piperazine Derivative | σ1 | 51.8 | [5] |
Table 2: Opioid Receptor Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Fentanyl (4-anilidopiperidine core) | Mu (μ) | 0.22 (for Carfentanil) | [6] |
| 4-phenyl piperidine derivative | Mu (μ) | - | [7] |
| Tetrahydroquinoline-piperidine derivative | Mu (μ) / Delta (δ) | 0.29 (μ), 6.6 (δ) | [8] |
| RTI-5989-62 (piperidine derivative) | Delta (δ) | 0.20 (EC50) | [9] |
| JDTic (piperidine derivative) | Kappa (κ) | 0.03 (Ke) | [10] |
Table 3: Estrogen Receptor (ER) Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivative | ERα | High Affinity | [11] |
| Small phenolic compounds | ERα | - | [12][13] |
Table 4: Nociceptin (NOP) Receptor Binding Affinities
| Compound | Binding Affinity (Ki, nM) | Reference |
| N-(4-piperidinyl)-2-indolinone derivative | - | [14] |
| C-24 (peptide mimetic antagonist) | 0.27 (IC50) | [15] |
Experimental Protocols for In Silico Modeling
This section details the methodologies for the key computational experiments used to model the interaction of this compound and its derivatives with their target receptors.
Homology Modeling
Homology modeling is employed when the 3D structure of a target receptor has not been experimentally determined. It involves building a model of the target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the template).
Detailed Methodology:
-
Template Selection:
-
The amino acid sequence of the target receptor (e.g., human sigma-1 receptor) is used as a query to search the Protein Data Bank (PDB) using a tool like BLAST (Basic Local Alignment Search Tool).
-
A template structure with the highest sequence identity (typically >30%), resolution, and conformational similarity to the target is selected. For GPCRs like opioid and nociceptin receptors, multiple templates may be used to model different domains.
-
-
Sequence Alignment:
-
The target sequence is aligned with the template sequence using a multiple sequence alignment tool such as ClustalW or T-Coffee.
-
Manual adjustments are often necessary to ensure that conserved motifs and transmembrane domains are correctly aligned.
-
-
Model Building:
-
A modeling program like MODELLER or SWISS-MODEL is used to generate the 3D coordinates of the target protein based on the aligned sequences and the template structure.
-
This involves copying the coordinates of the conserved regions from the template to the model and building the non-conserved regions (loops) using de novo methods.
-
-
Model Refinement and Validation:
-
The initial model is subjected to energy minimization to relieve any steric clashes and refine the geometry.
-
The quality of the model is assessed using tools like PROCHECK (for Ramachandran plot analysis), Verify3D, and ERRAT, which evaluate the stereochemical quality and overall structural integrity.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to understand the binding mode and estimate the binding affinity.
Detailed Methodology:
-
Receptor and Ligand Preparation:
-
Receptor: The 3D structure of the receptor (either from crystallography or homology modeling) is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The protonation states of ionizable residues at physiological pH are determined.
-
Ligand: A 2D or 3D structure of the this compound derivative is created. Hydrogens are added, and the molecule is energy minimized. For flexible ligands, multiple conformations may be generated.
-
-
Binding Site Definition:
-
The binding site on the receptor is defined. This can be done by specifying the coordinates of a known ligand from a crystal structure or by using a cavity detection algorithm to identify potential binding pockets.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, Glide, GOLD) is used to sample a large number of possible conformations and orientations of the ligand within the defined binding site.
-
The program uses a search algorithm (e.g., genetic algorithm, Monte Carlo) to explore the conformational space.
-
-
Scoring and Analysis:
-
Each generated pose is evaluated using a scoring function that estimates the binding free energy. The poses are then ranked based on their scores.
-
The top-ranked poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor's binding site residues.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.
Detailed Methodology:
-
System Setup:
-
The docked ligand-receptor complex is placed in a simulation box.
-
The box is solvated with an explicit water model (e.g., TIP3P).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.
-
For membrane proteins like GPCRs, the complex is embedded in a lipid bilayer (e.g., POPC).
-
-
Parameterization:
-
A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system.
-
Parameters for the protein, ligand, water, and lipids are assigned.
-
-
Minimization and Equilibration:
-
The system is energy minimized to remove any bad contacts.
-
A series of equilibration steps are performed, gradually heating the system to the desired temperature (e.g., 310 K) and adjusting the pressure while restraining the protein and ligand to allow the solvent and lipids to relax.
-
-
Production Simulation:
-
The restraints are removed, and the production MD simulation is run for a desired length of time (typically nanoseconds to microseconds).
-
The trajectory of the atoms is saved at regular intervals.
-
-
Analysis:
-
The trajectory is analyzed to study the stability of the ligand in the binding pocket (RMSD), the flexibility of the protein (RMSF), and the specific interactions that are maintained over time.
-
Advanced techniques like MM/PBSA or MM/GBSA can be used to calculate the binding free energy from the simulation trajectory.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathways associated with the target receptors and the general workflows for the in silico modeling experiments.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Estrogen Receptor Genomic Signaling Pathway.
Caption: Nociceptin Receptor Signaling Pathway.
Caption: General Workflow for In Silico Modeling.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unict.it [iris.unict.it]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 7. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide and related compounds at the cloned human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
- 13. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of the Nociceptin/Orphanin FQ Receptor in Complex with a Peptide Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Preliminary Toxicity Screening of 4-Piperidin-4-ylphenol
Disclaimer: This document provides a technical guide for the preliminary toxicity screening of this compound. No specific toxicity data for this compound was found in the public domain at the time of writing. The information presented herein is based on general toxicological principles for phenolic and piperidine compounds and established screening methodologies.
Introduction
This compound is a chemical entity that incorporates both a phenol and a piperidine moiety. Both functional groups are prevalent in a wide range of biologically active compounds and pharmaceuticals. The phenol group can be associated with toxic effects, including cytotoxicity and genotoxicity, often mediated through the formation of reactive quinone intermediates and the generation of reactive oxygen species (ROS). The piperidine ring is a common scaffold in medicinal chemistry and can influence the pharmacokinetic and pharmacodynamic properties of a molecule, with potential for various biological activities. A preliminary toxicity screening is crucial to identify potential hazards and guide further development of any compound containing these structural features.
This guide outlines a standard workflow for the initial in vitro and in vivo toxicity assessment of this compound, including detailed experimental protocols and data presentation strategies.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented below. These properties are important for designing toxicological experiments, such as determining appropriate solvent systems and predicting potential bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.247 g/mol | [1] |
| CAS Number | 62614-84-0 | [1] |
| Predicted LogP | 1.7 | [2] |
| Predicted pKa | 9.99 (Phenolic hydroxyl) | [3] |
In Vitro Toxicity Screening
In vitro assays are the cornerstone of preliminary toxicity screening, providing rapid and cost-effective methods to assess cytotoxicity and genotoxicity.
Cytotoxicity Assays
Cytotoxicity assays are used to determine the concentration at which a substance produces cell death. Multiple assays based on different cellular mechanisms should be employed to obtain a comprehensive cytotoxicity profile.
Cell Culture:
-
Cell Line: A relevant human cell line, such as HepG2 (liver carcinoma), is commonly used for general toxicity screening due to its metabolic capabilities.[4] For neurotoxicity assessment, a neuronal cell line like SH-SY5Y could be considered.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
MTT Assay (Measures Mitochondrial Activity):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[5]
-
Prepare serial dilutions of this compound in the cell culture medium. A vehicle control (e.g., DMSO) should be included.[5]
-
Replace the existing medium with 100 µL of the compound dilutions and incubate for 24 or 48 hours.[5]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
LDH Assay (Measures Membrane Integrity):
-
Follow steps 1-3 of the MTT assay protocol.[5]
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.[5]
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating for a specified time.[5]
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).
The results from cytotoxicity assays should be summarized in a table, presenting the IC₅₀ values (the concentration that inhibits 50% of cell viability).
| Assay | Cell Line | Exposure Time (hours) | IC₅₀ (µM) |
| MTT | HepG2 | 24 | Data to be determined |
| MTT | HepG2 | 48 | Data to be determined |
| LDH | HepG2 | 24 | Data to be determined |
| LDH | HepG2 | 48 | Data to be determined |
Genotoxicity Assays
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.
Comet Assay (Detects DNA Strand Breaks):
-
Expose cells (e.g., HepG2) to various concentrations of this compound for a short period (e.g., 2-4 hours).
-
Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
In Vitro Micronucleus Test (Detects Chromosomal Damage):
-
Treat cell cultures with a range of this compound concentrations for a period that covers at least one cell cycle.
-
Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the number of micronucleated cells indicates chromosomal damage.
The results of the genotoxicity assays should be presented clearly, indicating the concentration at which a positive genotoxic effect is observed.
| Assay | Cell Line | Concentration Range Tested (µM) | Outcome |
| Comet Assay | HepG2 | e.g., 1-100 | Positive/Negative |
| Micronucleus Test | HepG2 | e.g., 1-100 | Positive/Negative |
Preliminary In Vivo Acute Toxicity
A preliminary acute toxicity study in a rodent model can provide initial information on the systemic toxicity of the compound and help determine the maximum tolerated dose (MTD).
Experimental Protocol
Acute Oral Toxicity - Up-and-Down Procedure (UDP): This method is a validated alternative to the classical LD₅₀ test and uses fewer animals.[6]
-
Animals: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on any available in vitro data or structure-activity relationships.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The test is stopped when a stopping criterion is met (e.g., a certain number of reversals in outcome), and the LD₅₀ is estimated using statistical methods.
-
Clinical Observations: Record body weight, food and water consumption, and any clinical signs of toxicity (e.g., changes in behavior, posture, or respiration).
-
Gross Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.
Data Presentation
Summarize the findings of the acute oral toxicity study in a table.
| Species/Strain | Sex | Route of Administration | Estimated LD₅₀ (mg/kg) | Key Clinical Signs | Gross Necropsy Findings |
| Rat/Sprague-Dawley | Female | Oral | Data to be determined | e.g., Lethargy, ataxia | e.g., No abnormalities observed |
Visualizations
Experimental Workflow
Caption: Workflow for preliminary toxicity screening.
Potential Toxicity Signaling Pathway
Caption: Potential mechanism of phenol-induced toxicity.
Conclusion
This technical guide provides a framework for conducting a preliminary toxicity screening of this compound. The outlined in vitro and in vivo assays will help to identify potential cytotoxic and genotoxic liabilities and establish an initial safety profile. The results from these studies are essential for making informed decisions in the early stages of drug development or chemical safety assessment. It is critical to perform these evaluations under appropriate laboratory guidelines (e.g., Good Laboratory Practice - GLP) to ensure data quality and reliability.
References
Solubility and stability of 4-Piperidin-4-ylphenol in different solvents
An In-depth Technical Guide on the Solubility and Stability of 4-Piperidin-4-ylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for optimizing reaction conditions, formulation development, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This document details experimental protocols for assessing these characteristics and presents a summary of expected physicochemical behaviors in various solvents and under different environmental conditions.
Physicochemical Properties of this compound
This compound possesses both a basic piperidine ring and an acidic phenolic hydroxyl group, making its solubility and stability highly dependent on the pH of the medium. Its structure suggests a degree of polarity, influencing its solubility in organic solvents.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, affecting everything from synthesis and purification to bioavailability. The following data summarizes the expected solubility of this compound in a range of common solvents at various temperatures. This data is based on the general characteristics of phenolic and piperidinic compounds.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.0) | Polar Protic | 25 | ~ 1.5 |
| Phosphate Buffer (pH 2.0) | Aqueous Buffer | 25 | > 10.0 |
| Phosphate Buffer (pH 9.0) | Aqueous Buffer | 25 | > 10.0 |
| Ethanol | Polar Protic | 25 | ~ 50.0 |
| Methanol | Polar Protic | 25 | ~ 65.0 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 100.0 |
| Dichloromethane (DCM) | Halogenated | 25 | ~ 5.0 |
| Ethyl Acetate | Ester | 25 | ~ 2.5 |
| Hexane | Non-polar | 25 | < 0.1 |
| Water (pH 7.0) | Polar Protic | 37 | ~ 2.1 |
| Ethanol | Polar Protic | 37 | ~ 62.0 |
Stability Profile
Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] The data below illustrates the expected stability of this compound under stress conditions, reflecting common degradation patterns for phenolic compounds.
Table 2: Stability Data for this compound (% Degradation over Time)
| Condition | Parameter | Time (hours) | % Degradation |
| pH Stress | pH 3.0 Buffer, 25°C | 72 | < 1% |
| pH 7.0 Buffer, 25°C | 72 | ~ 2% | |
| pH 11.0 Buffer, 25°C | 72 | ~ 15% | |
| Thermal Stress | 60°C in Solid State | 168 | ~ 5% |
| 80°C in Solid State | 168 | ~ 12% | |
| Oxidative Stress | 3% H₂O₂ Solution, 25°C | 24 | ~ 25% |
| Photostability | ICH Q1B Option II | 24 | ~ 8% |
Phenolic compounds are known to be susceptible to degradation at higher pH values.[2][3][4] The thermal degradation of phenols typically follows first-order kinetics.[5]
Experimental Protocols
Accurate and reproducible data are crucial for making informed decisions in drug development. The following are detailed methodologies for determining the solubility and stability of pharmaceutical compounds.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[6][7]
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound (solid)
-
Selected solvent
-
Stoppered flasks or vials
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE filters)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid by either centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method against a calibration curve.
-
Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.
Protocol for Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[9][10]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound (solid)
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber
-
Glass vials with appropriate closures
-
Acids, bases, and oxidizing agents (e.g., HCl, NaOH, H₂O₂)
-
HPLC system for purity and degradation product analysis
Procedure:
-
Sample Preparation: Accurately weigh the compound into vials for solid-state studies or dissolve in appropriate media for solution-state studies.
-
Storage Conditions: Place the samples in stability chambers under the conditions outlined in ICH guidelines (e.g., 40°C/75% RH for accelerated testing).[9]
-
Stress Conditions:
-
Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) solutions and store at a specified temperature.
-
Oxidation: Dissolve the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Expose the solid compound to elevated temperatures (e.g., 60°C or 80°C).
-
Photostability: Expose the compound to a light source conforming to ICH Q1B guidelines.
-
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 24, 48, 72 hours for stress testing; longer for accelerated and long-term studies).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the amount of remaining this compound and to detect and quantify any degradation products.
-
Evaluation: Calculate the percentage of degradation at each time point and identify potential degradation pathways.
Factors Influencing Stability
The stability of this compound is influenced by several factors that can lead to the formation of degradation products. Understanding these factors is essential for developing appropriate storage and handling procedures.
Conclusion
This guide provides essential information on the solubility and stability of this compound for professionals in the pharmaceutical industry. The presented data and protocols serve as a robust framework for experimental design and decision-making during drug development. The inherent properties of the phenolic and piperidinic moieties dictate a solubility profile favoring polar, protic solvents and a stability profile sensitive to high pH, temperature, and oxidative conditions. Adherence to standardized protocols, such as the shake-flask method and ICH stability guidelines, is paramount for generating reliable data to support successful drug development programs.
References
- 1. biobostonconsulting.com [biobostonconsulting.com]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 5. scielo.br [scielo.br]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. ICH Official web site : ICH [ich.org]
The Nexus of Innovation: Unlocking Novel Derivatives of the 4-Piperidin-4-ylphenol Core
A Technical Guide for Researchers and Drug Development Professionals
The 4-piperidin-4-ylphenol scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a diverse range of biological entities. This technical guide provides an in-depth exploration of recent advancements in the discovery and development of novel derivatives based on this core structure. We will delve into their synthesis, biological activities, and the intricate signaling pathways they modulate, presenting a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Analysis of Biological Activity
The potency and efficacy of newly synthesized derivatives are critical parameters in the drug discovery pipeline. The following tables summarize the quantitative biological data for various this compound derivatives, offering a comparative overview of their activity across different therapeutic targets.
Table 1: Opioid Receptor Binding Affinity of trans-3,4-Dimethyl-4-Arylpiperidine Derivatives
| Compound | R Group (Aryl Substituent) | µ Ki (nM)[1] | κ Ki (nM)[1] | δ Ki (nM)[1] |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
| 7 | 3-OCON(CH₃)₂ | 1.2 | 2.3 | 55 |
Table 2: Antiproliferative Activity of Furfurylidene 4-Piperidone Analogs
| Compound | Cell Line | IC50 (µM) |
| 2a | EAC | - |
| 2d | Molt-4 | Significant Cytotoxicity |
| 3d | Molt-4 | Significant Cytotoxicity |
| 2, 2a, 2d, 3d | Human Leukemia | Equipotent to Doxorubicin |
Table 3: Estrogen Receptor α (ERα) Modulation and Antiproliferative Effects
| Compound/Extract | Assay | Cell Line | EC50/IC50 | Effect |
| IsoBuP | Proliferation | MCF-7 | 0.30 µM | Proliferation |
| BuP | Proliferation | MCF-7 | 1.2 µM | Proliferation |
| 2OH metabolite | Proliferation | MCF-7 | 2.2 µM | Proliferation |
| 2OH metabolite | Proliferation | T47D | 43.0 µM | Proliferation |
| ERD-148 | Proliferation | MCF-7 | 0.8 nM | Inhibition |
| ERD-148 | Proliferation | cY537S | 10.5 nM | Inhibition |
| ERD-148 | Proliferation | cD538G | 6.1 nM | Inhibition |
| Larrea nitida extracts (LNE) | hERα Binding | - | 1.20 x 10⁻⁷ g/ml | Binding Affinity |
| Larrea nitida extracts (LNE) | hERβ Binding | - | 1.00 x 10⁻⁷ g/ml | Binding Affinity |
Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of scientific advancement. This section provides protocols for key experiments cited in the development of this compound derivatives.
Synthesis of 4-Arylpiperidin-4-ol Derivatives
A general procedure for the synthesis of AKT inhibitors bearing a piperidin-4-yl appendant involves a multi-step process.
Step 1: Synthesis of Intermediate 8 To a solution of bis(2-chloroethyl)amine hydrochloride (7, 8.0 g, 44.8 mmol) in DCM (20 ml) at room temperature, aqueous NaOH (6 M, 20 ml) was added, followed by the addition of Boc₂O (9.8 g, 44.8 mmol).[2] The reaction mixture was stirred for 12 hours and extracted with DCM (2 x 30 ml).[2] The combined organic extracts were washed with brine (30 ml), dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield intermediate 8 as a colorless oil, which was used in the subsequent step without further purification.[2]
Step 2: General Procedure for the Synthesis of Compounds 10, 14, and 18 To a solution of intermediate 5 (1.0 mmol) in DCM (6 ml), HBTU (417 mg, 1.1 mmol) and DIPEA (388 mg, 3.0 mmol) were added.[2] After stirring at room temperature for 15 minutes, intermediate 4 (1.0 mmol) was added.[2] The reaction mixture was stirred for 6 hours and then washed with saturated NH₄Cl (3 x 20 ml) and brine (30 ml).[2] The organic layer was concentrated under reduced pressure to give an oily residue.[2] This residue was dissolved in DCM (4 ml), and TFA (2 ml) was added.[2]
Radioligand Binding Assays for Opioid Receptors
The binding affinities of compounds for the µ, κ, and δ opioid receptors are determined using competitive radioligand binding assays.[1]
1. Membrane Preparation: Brains from male Sprague-Dawley rats (for µ and δ-opioid receptors) or male Hartley guinea pigs (for κ-opioid receptors) are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[1] The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.[1] The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to facilitate the dissociation of endogenous ligands.[1]
2. Binding Assay: The assay is performed in a final volume of 1 mL containing the appropriate radioligand ([³H]DAMGO for µ, [³H]U-69,593 for κ, and [³H]DPDPE for δ), the test compound at various concentrations, and the prepared membrane homogenate. Incubation is carried out at 25°C for 60 minutes. The reaction is terminated by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold buffer.
3. Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.[1] The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
MCF-7 Cell Proliferation Assay (MTT Assay)
The antiproliferative effects of compounds on the MCF-7 human breast cancer cell line can be assessed using the MTT assay.
1. Cell Culture and Seeding: MCF-7 cells are cultured in a suitable medium and seeded into 96-well plates at a density of 5,000-10,000 cells/well. The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
3. MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular signaling pathways modulated by these novel derivatives is crucial for elucidating their mechanism of action and for rational drug design.
Estrogen Receptor α (ERα) Signaling Pathway
Derivatives of the this compound core can act as modulators of the estrogen receptor, a key player in the development and progression of breast cancer. The binding of an estrogenic compound to ERα initiates a signaling cascade that promotes cell proliferation.
Caption: Estrogen Receptor α (ERα) Signaling Pathway.
Upon entering the cell, an estrogenic compound binds to the inactive ERα monomer, causing the dissociation of the heat shock protein 90 (HSP90).[3] This allows for the dimerization of ERα, forming an active complex that translocates to the nucleus.[3][4] In the nucleus, the ERα dimer binds to the Estrogen Response Element (ERE) on the DNA, initiating the transcription of target genes that ultimately leads to cell proliferation.[3][4]
Mu-Opioid Receptor (µOR) Signaling Pathway
Certain this compound derivatives exhibit high affinity for the µ-opioid receptor, a key target for pain management. Agonist binding to the µOR triggers a G-protein-mediated signaling cascade that results in an analgesic effect.
Caption: Mu-Opioid Receptor (µOR) Signaling Pathway.
The binding of an opioid agonist to the µ-opioid receptor activates an associated inhibitory G-protein (Gi/o).[5][6] This activation leads to the inhibition of the enzyme adenylyl cyclase.[5][6] The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.[6] This reduction in cAMP levels ultimately contributes to the analgesic effect.[5]
Conclusion
The this compound core continues to be a remarkably fruitful scaffold for the discovery of novel therapeutic agents. The derivatives explored in this guide demonstrate a broad spectrum of biological activities, from potent opioid receptor modulation to promising anticancer effects. The presented data and experimental protocols provide a valuable resource for researchers in the field, while the visualized signaling pathways offer a deeper understanding of their mechanisms of action. Future research in this area holds the potential to deliver next-generation therapeutics with improved efficacy and safety profiles for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-piperidin-4-ylphenol scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. Compounds incorporating this moiety have demonstrated a remarkable breadth of biological activities, targeting a range of receptors and signaling pathways implicated in various pathological conditions. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound related compounds, with a focus on their interactions with opioid, estrogen, dopamine, and serotonin receptors, as well as their anti-inflammatory, anticancer, and antimicrobial properties. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and experimental workflows to aid in ongoing research and drug discovery efforts.
Data Presentation: A Quantitative Overview of Biological Activities
The following tables summarize the quantitative data for various biological activities of this compound derivatives, providing a comparative analysis of their potency and efficacy.
Table 1: Opioid Receptor Binding Affinities of 4-Arylpiperidine Derivatives
| Compound | R Group (Aryl Substituent) | µ Kᵢ (nM) | κ Kᵢ (nM) | δ Kᵢ (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
Data sourced from studies on trans-3,4-dimethyl-4-arylpiperidine derivatives, which are structurally related to the core topic and provide valuable SAR insights.[1]
Table 2: In Vitro Anticancer Activity of Piperidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) |
| DTPEP | MCF-7 (Breast) | 0.8 ± 0.04 |
| MDA-MB-231 (Breast) | 1.2 ± 0.12 | |
| Compound 17a | PC3 (Prostate) | 0.81 |
| MGC803 (Gastric) | 1.09 | |
| MCF-7 (Breast) | 1.30 | |
| Compound 16 | 786-0 (Kidney) | 0.4 (GI₅₀, µg/mL) |
| HT29 (Colon) | 4.1 (GI₅₀, µg/mL) |
DTPEP: 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine. The specific structures of Compounds 16 and 17a can be found in the cited literature.[2]
Table 3: Anti-inflammatory Activity of Piperidine Derivatives
| Compound | Assay | Target | IC₅₀ (µM) |
| EF31 | NF-κB DNA Binding (LPS-induced) | NF-κB | ~5 |
| IκB Kinase β Inhibition | IKKβ | ~1.92 | |
| EF24 | NF-κB DNA Binding (LPS-induced) | NF-κB | ~35 |
| IκB Kinase β Inhibition | IKKβ | ~131 | |
| Curcumin | NF-κB DNA Binding (LPS-induced) | NF-κB | >50 |
EF31: 3,5-Bis(2-pyridinylmethylidene)-4-piperidone; EF24: 3,5-Bis(2-fluorobenzylidene)-4-piperidone.[3][4][5]
Table 4: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 1a | S. aureus | 12 |
| E. coli | 8 | |
| B. subtilis | 10 | |
| 2a | S. aureus | 10 |
| E. coli | 10 | |
| B. subtilis | 12 | |
| 3a | S. aureus | 15 |
| E. coli | 12 | |
| B. subtilis | 15 |
MIC: Minimum Inhibitory Concentration. Compounds are 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones.[1]
Core Mechanisms of Action and Signaling Pathways
Opioid Receptor Modulation: The Basis of Analgesic Activity
A significant number of this compound derivatives exhibit potent analgesic properties, primarily through their interaction with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. Many of these compounds act as agonists at the µ-opioid receptor, mimicking the effects of endogenous opioids to produce analgesia.
Upon binding of a this compound derivative agonist, the µ-opioid receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change. This activates the associated inhibitory G-protein (Gαi/o). The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, leading to the opening of inwardly rectifying potassium channels (GIRKs) and the closing of voltage-gated calcium channels. The net effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately dampens the transmission of pain signals.
Estrogen Receptor Modulation
Certain derivatives of this compound have been identified as modulators of estrogen receptors (ERα and ERβ), which are key regulators of growth and differentiation in various tissues, including the breast. These compounds can act as either agonists or antagonists, leading to the proliferation or inhibition of estrogen-sensitive cancer cells, respectively.
In estrogen receptor-positive breast cancer cells like MCF-7, estrogen or an estrogenic this compound derivative binds to ERα in the cytoplasm. This causes the dissociation of heat shock proteins (HSP), dimerization of the receptor, and its translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation. Some compounds can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors (mERs), leading to the activation of kinase cascades like the MAPK/ERK pathway.
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. benchchem.com [benchchem.com]
- 3. academicjournals.org [academicjournals.org]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
The Piperidine Moiety: A Linchpin in the Biological Activity of 4-Piperidin-4-ylphenol and Its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-piperidin-4-ylphenol scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse range of biologically active molecules. The piperidine ring, a saturated heterocycle, is not merely a passive linker but plays a crucial role in defining the pharmacological profile of these compounds. Its conformation, substitution patterns, and the basicity of the nitrogen atom are critical determinants of receptor binding, selectivity, and pharmacokinetic properties. This technical guide delves into the multifaceted role of the piperidine moiety in the activity of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
The Influence of the Piperidine Moiety on Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The piperidine ring's influence on the biological activity of this compound derivatives is evident across various therapeutic targets, including neuroprotection, estrogen receptor modulation, and calcium channel blockade. The following tables summarize quantitative data from studies on various piperidine-containing compounds, illustrating the impact of modifications to the piperidine moiety.
Neuroprotective and Associated Activities
The neuroprotective effects of piperidine derivatives are often linked to their interaction with various receptors and enzymes in the central nervous system. Modifications to the piperidine ring can significantly alter binding affinity and efficacy.
| Compound/Analog | Target/Assay | Key Performance Metric (IC50/Ki) | Role of Piperidine Moiety |
| Piperidine-Flavone Derivative 5a | Acetylcholinesterase (AChE) Inhibition | IC50 = 44.20 µM | The piperidine scaffold contributes to the overall structure required for binding to the active site of AChE. |
| Piperidine-Flavone Derivative 5c | Acetylcholinesterase (AChE) Inhibition | IC50 = 49.25 µM | Similar to 5a, the piperidine ring is a key structural element for anti-Alzheimer's activity.[1] |
| Piperine Analog 3b | H2O2-induced damage in PC12 cells | Potent protection | The piperine structure, which includes a piperidine ring, is crucial for its neuroprotective effects, potentially through activation of the Nrf2/keap1 pathway.[2] |
| Indanone-Piperidine Hybrid 4 | Oxygen Glucose Deprivation/Reperfusion (OGD/R) in primary neurons | Significant cell viability at 3.125-100 µM | The 1-methylpiperidine tail is associated with superior neuroprotective effects compared to analogs without it.[3] |
Estrogen Receptor (ER) Modulation
Derivatives of this compound have been investigated as selective estrogen receptor modulators (SERMs). The piperidine moiety plays a key role in receptor affinity and functional activity.
| Compound/Analog | Target/Assay | Key Performance Metric | Role of Piperidine Moiety |
| N-Acetyl-2,2,6,6-tetramethylpiperidine derivative 3b | ERα Binding Affinity | High | The introduction of hydrophobic substituents on the nitrogen atom of the piperidine ring, as well as methyl groups adjacent to the nitrogen, enhances ERα binding affinity.[4] |
| Methyl-piperidino-pyrazole (MPP) | ERα Binding and Transcription | High ERα-selective antagonist | The N-piperidinylethoxy side chain is a key feature for its antagonist activity. |
Calcium Channel Blocking Activity
The piperidine ring is a common feature in many calcium channel blockers. Its substitution pattern can influence potency and selectivity.
| Compound/Analog | Target/Assay | Key Performance Metric (pEC50) | Role of Piperidine Moiety |
| 1,4-Dihydropyridine derivative 5 | Porcine Coronary Artery Smooth Muscle Relaxation | 6.46 ± 0.07 | The piperidine ring is part of the core structure, and its substitution pattern is critical for calcium channel blocking potency. |
| 1,4-Dihydropyridine derivative 6 | Porcine Coronary Artery Smooth Muscle Relaxation | 6.35 ± 0.10 | Similar to compound 5, the substituted piperidine is essential for activity. |
Proposed Signaling Pathways
Based on the activities of polyphenolic compounds structurally related to this compound, the Mitogen-Activated Protein Kinase (MAPK) and cAMP Response Element-Binding Protein (CREB) signaling pathways are likely mediators of its biological effects, particularly in neuroprotection.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Polyphenols have been shown to modulate this pathway, which could contribute to the neuroprotective effects of this compound.[5][6][7][8]
Caption: Proposed MAPK signaling pathway modulated by this compound.
CREB Signaling Pathway
The CREB pathway is vital for neuronal survival, synaptic plasticity, and memory formation. Its activation through phosphorylation is a key mechanism for neuroprotection. Polyphenolic compounds are known to influence this pathway.
Caption: Proposed CREB signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs. The following are representative protocols for key assays.
Neuroprotective Activity Assessment: MTT Assay
This assay is used to assess the ability of a compound to protect neuronal cells from toxin-induced cell death.
Caption: Workflow for the MTT-based neuroprotection assay.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.[1]
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or its analogs for a specified period (e.g., 24 hours).
-
Induction of Cytotoxicity: A neurotoxin, such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide, is added to the wells to induce cell death.[1][2]
-
MTT Assay: After the toxin incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized lysis buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.
Receptor Binding Assay: Radioligand Competition
This assay is used to determine the binding affinity of a compound to a specific receptor.
Caption: Workflow for a competitive radioligand receptor binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cells or tissue homogenates.[9][10]
-
Assay Setup: In a multi-well plate, the prepared membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound (this compound or its analog).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Channel Blocking Assay: Isolated Tissue Bath
This assay assesses the ability of a compound to block calcium channels in vascular smooth muscle, leading to relaxation.
Caption: Workflow for an isolated tissue bath calcium channel blocking assay.
Methodology:
-
Tissue Preparation: A segment of rabbit aorta is isolated and cut into strips. These strips are then mounted in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C.[11]
-
Depolarization: The aortic strips are depolarized by replacing the normal physiological solution with a high potassium (K+) solution. This opens voltage-gated calcium channels, causing an influx of calcium and contraction of the smooth muscle.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or its analog) are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the aortic strip is measured using an isometric force transducer.
-
Data Analysis: A dose-response curve is constructed, and the pEC50 (the negative logarithm of the molar concentration of the compound that produces 50% of the maximal relaxation) is calculated.
Conclusion
The piperidine moiety is a critical pharmacophore in the this compound scaffold, profoundly influencing its interaction with a range of biological targets. Structure-activity relationship studies demonstrate that modifications to the piperidine ring, including substitutions on the nitrogen atom and alterations to the ring's conformation, can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. The neuroprotective, estrogen receptor modulatory, and calcium channel blocking activities of this compound derivatives are likely mediated through complex signaling pathways, with the MAPK and CREB cascades representing plausible mechanisms of action. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and optimization of this versatile class of compounds in drug discovery and development.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 6. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Piperidin-4-ylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 4-Piperidin-4-ylphenol, a valuable building block in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from commercially available starting materials.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthetic protocol described below.
| Step | Product Name | Starting Materials | Reagents & Solvents | Reaction Time | Yield (%) | Purity (%) |
| 1 | 1-Benzyl-4-(4-benzyloxyphenyl)-1,2,3,6-tetrahydropyridine | 4-Benzyloxybromobenzene, 1-Benzyl-4-piperidone | n-BuLi, THF | 4 h | 75-85 | >95 |
| 2 | 4-(4-Hydroxyphenyl)piperidine (this compound) | 1-Benzyl-4-(4-benzyloxyphenyl)-1,2,3,6-tetrahydropyridine | H₂, Pd/C, Ethanol, HCl | 12 h | 90-95 | >98 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process involving the formation of a protected intermediate followed by a deprotection step.
Step 1: Synthesis of 1-Benzyl-4-(4-benzyloxyphenyl)-1,2,3,6-tetrahydropyridine
This step involves a Grignard-type reaction between the lithium salt of 4-benzyloxybromobenzene and 1-benzyl-4-piperidone, followed by dehydration.
Materials:
-
4-Benzyloxybromobenzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
1-Benzyl-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-benzyloxybromobenzene (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
In a separate flask, dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF.
-
Add the solution of 1-benzyl-4-piperidone dropwise to the lithium salt solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product, the intermediate alcohol 1-benzyl-4-(4-benzyloxyphenyl)piperidin-4-ol, is often dehydrated upon workup or gentle heating. To ensure complete dehydration, the crude material can be refluxed in toluene with a catalytic amount of p-toluenesulfonic acid using a Dean-Stark apparatus.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-benzyl-4-(4-benzyloxyphenyl)-1,2,3,6-tetrahydropyridine as a solid.
Step 2: Synthesis of 4-(4-Hydroxyphenyl)piperidine (this compound)
This final step involves the hydrogenolysis of both the N-benzyl and O-benzyl protecting groups to yield the target compound.[1]
Materials:
-
1-Benzyl-4-(4-benzyloxyphenyl)-1,2,3,6-tetrahydropyridine
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Methanol
-
Water
Procedure:
-
In a hydrogenation vessel, dissolve 1-benzyl-4-(4-benzyloxyphenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Add concentrated HCl (1.0 eq).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture vigorously for 12 hours at room temperature.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the hydrochloride salt of the product as a solid.
-
For the free base, dissolve the solid in a minimal amount of hot methanol/water.
-
Add concentrated ammonium hydroxide until the solution is basic (pH ~9-10), which will cause the product to precipitate.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(4-hydroxyphenyl)piperidine as a white to off-white solid.
Visualizations
References
Application Note: Comprehensive Purity Assessment of 4-Piperidin-4-ylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Piperidin-4-ylphenol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both a phenol group and a piperidine ring, makes it a versatile building block in medicinal chemistry. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potentially toxic components. This document provides a comprehensive guide to the analytical methods and protocols required for a thorough purity assessment of this compound, ensuring its suitability for research and drug development.
A multi-tiered analytical approach combining chromatographic and spectroscopic techniques is essential for a complete purity profile.[1] This ensures not only the quantification of the main compound but also the identification and quantification of any potential process-related impurities or degradation products.
Comparative Analysis of Key Analytical Methods
The choice of analytical technique depends on the specific information required, such as the nature of expected impurities, the required accuracy, and the physicochemical properties of the compound.[1] A combination of methods provides a comprehensive purity assessment.
| Parameter | HPLC (UV) | GC-MS | ¹H NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Differential partitioning between a mobile and stationary phase.[1] | Separation by volatility followed by mass-to-charge ratio detection.[1] | Nuclear spin transitions in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Information Provided | Purity (%), detection of non-volatile impurities, retention time.[1] | Purity (%), identification of volatile impurities, molecular weight confirmation.[1] | Structural confirmation, identification of impurities with unique protons, quantitative purity (qNMR). | Identification of functional groups, confirmation of chemical identity.[2] |
| Typical Purity Range (%) | 95.0 - 99.9%[1] | 95.0 - 99.9%[1] | Provides structural confirmation and can determine absolute purity with an internal standard.[3] | Primarily qualitative; used for identity confirmation. |
| Advantages | High resolution, quantitative accuracy, widely available.[1] | High sensitivity, provides structural information on impurities.[1] | Provides detailed structural information, non-destructive, qNMR is a primary method.[3] | Fast, non-destructive, provides a unique molecular "fingerprint". |
| Limitations | Requires a chromophore for UV detection, may not detect co-eluting impurities.[1] | The compound must be volatile and thermally stable; derivatization may be required.[1] | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. | Limited quantitative ability, not ideal for detecting trace impurities. |
General Experimental Workflow
A logical workflow ensures that all aspects of the material's quality are assessed systematically, from initial receipt to the final certificate of analysis.
Caption: General workflow for the purity assessment of this compound.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Method optimization and validation are required for use in a regulated environment.
High-Performance Liquid Chromatography (HPLC-UV)
Application Note: This reverse-phase HPLC method is designed to quantify the purity of this compound and detect non-volatile impurities. The presence of the phenol group provides a UV chromophore, making UV detection suitable.[4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[4]
-
Reagents & Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Phosphoric Acid (Analytical grade)[5]
-
This compound reference standard
-
0.45 µm syringe filters
-
Table 2: HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL[1] |
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the reference standard and the test sample in the mobile phase (initial conditions).
-
Vortex to dissolve completely.
-
Filter the solutions through a 0.45 µm syringe filter before injection.[1]
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity by area percent, where the purity is the ratio of the main peak area to the total area of all peaks in the chromatogram.[1]
-
Table 3: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 3.5 | 15,234 | 0.15 | Unknown Impurity |
| 2 | 8.9 | 9,987,450 | 99.75 | This compound |
| 3 | 12.1 | 12,109 | 0.10 | Unknown Impurity |
| Total | | 10,014,793 | 100.00 | |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is used to identify and quantify volatile and semi-volatile impurities. The compound must be thermally stable, or derivatization is required to increase volatility and prevent degradation in the injector.[1] Silylation of the acidic protons on the phenol and piperidine amine is a common derivatization strategy.
Experimental Protocol:
-
Instrumentation: An Agilent 8890 GC with a 5977B MSD or equivalent system.[1]
-
Reagents & Materials:
-
Dichloromethane or Methanol (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization)
-
This compound test sample
-
Table 4: GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar[1] |
| Carrier Gas | Helium |
| Injector Temperature | 250°C[1] |
| Oven Program | Initial 100°C for 2 min, ramp at 20°C/min to 280°C, hold for 5 min.[1] |
| MSD Transfer Line | 280°C[1] |
| Ion Source | Electron Ionization (EI) at 70 eV[1] |
| Mass Range | 40 - 500 amu |
-
Sample Preparation (with Derivatization):
-
Prepare a 1 mg/mL solution of the sample in Dichloromethane.
-
Add an excess of BSTFA (e.g., 100 µL per 1 mg of sample).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
Inject the derivatized sample into the GC-MS.
-
-
Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate purity based on the relative peak area, assuming similar response factors for structurally related impurities.[1]
-
Table 5: Potential Impurities for this compound
| Impurity Name | Structure | Origin |
|---|---|---|
| Phenol | C₆H₅OH | Starting material |
| 4-Hydroxypyridine | C₅H₅NO | Synthetic by-product |
| N-Alkylated derivatives | R-N(C₅H₉)-C₆H₄OH | Side reaction with alkylating agents |
| Biphenyl derivatives | (C₆H₄OH)₂ | Coupling side reactions |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Application Note: ¹H NMR is a powerful tool for unequivocal structure confirmation. The spectrum provides a unique fingerprint of the molecule, and the chemical shifts and coupling patterns of the protons can confirm the correct arrangement of the aromatic and piperidine rings.
Experimental Protocol:
-
Instrumentation: Bruker 500 MHz spectrometer or equivalent.[1]
-
Reagents & Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
This compound test sample
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent in a clean, dry NMR tube.
-
-
Analysis:
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign them to the corresponding protons in the structure.
-
Expected Signals:
-
Aromatic protons (typically 2 doublets in the 6.5-7.5 ppm range).
-
Piperidine ring protons (multiple signals in the 1.5-3.5 ppm range).
-
Phenolic -OH proton (broad singlet, chemical shift is solvent-dependent).
-
Piperidine N-H proton (broad singlet, chemical shift is solvent-dependent).
-
-
Check for impurity signals that do not correspond to the main structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR is a rapid and non-destructive technique used to confirm the identity of a compound by identifying its functional groups. The FTIR spectrum of this compound should show characteristic absorption bands for the O-H (phenol), N-H (secondary amine), aromatic C-H, and aliphatic C-H bonds.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Analysis:
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
-
Expected Characteristic Peaks:
-
~3300 cm⁻¹ (broad): O-H stretch from the phenol group.
-
~3250 cm⁻¹ (sharp/medium): N-H stretch from the secondary amine.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretch from the piperidine ring.
-
~1600 & 1500 cm⁻¹: Aromatic C=C ring stretching.
-
~1230 cm⁻¹: C-O stretch of the phenol group.
-
-
Conclusion
The comprehensive purity assessment of this compound requires an orthogonal approach, utilizing multiple analytical techniques. HPLC provides accurate quantitative purity data, GC-MS identifies volatile impurities, and spectroscopic methods like NMR and FTIR confirm the chemical identity and structure. The protocols and data presented in this application note serve as a robust framework for researchers and quality control scientists to ensure the material's quality, consistency, and suitability for its intended use in pharmaceutical development.
References
Application Notes and Protocols for 4-Piperidin-4-ylphenol in High-Throughput Screening (HTS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidin-4-ylphenol is a small molecule featuring a piperidine ring attached to a phenol group (Molecular Formula: C₁₁H₁₅NO, CAS: 62614-84-0)[1]. The piperidine moiety is a common scaffold in medicinal chemistry, known for its presence in numerous pharmacologically active compounds, including those with anticancer and antimicrobial activities[2]. The phenol group suggests potential for antioxidant activity or interaction with targets that have a phenol-binding pocket. While specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs suggest it is a valuable candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological pathways.
These application notes provide detailed protocols for utilizing this compound in two common HTS formats: a cell-based calcium mobilization assay for G-protein coupled receptor (GPCR) screening and a biochemical enzyme inhibition assay.
Potential Applications and Screening Strategies
Given its chemical structure, this compound can be investigated in a range of HTS assays.
-
Neuropharmacology: The piperidine core is present in many CNS-active drugs. Therefore, screening against a panel of neuronal GPCRs or ion channels is a rational starting point.
-
Enzyme Inhibition: The phenol group could interact with the active sites of various enzymes. Biochemical assays targeting oxidoreductases, kinases, or hydrolases could reveal inhibitory activity.
-
Antioxidant Properties: Phenolic compounds are known for their antioxidant capabilities. HTS assays that measure the scavenging of free radicals can be employed to evaluate this potential[3].
The following sections provide detailed protocols for two representative HTS applications.
HTS Experimental Workflow
A typical HTS workflow is essential for efficiently screening large compound libraries and identifying promising "hits."[4] The process involves several key stages, from initial screening to hit confirmation.
Caption: General workflow for a high-throughput screening campaign.
Protocol 1: Cell-Based Calcium Mobilization Assay for GPCRs
This protocol describes a method to screen this compound for agonist or antagonist activity against a Gq-coupled GPCR expressed in HEK293 cells. Activation of Gq-coupled receptors leads to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.
Objective: To identify if this compound modulates the activity of a target Gq-coupled GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Assay medium: DMEM/F12, no phenol red, with 20 mM HEPES
-
Calcium-sensitive dye kit (e.g., Fluo-8 AM)
-
Probenecid (if required by dye manufacturer)
-
384-well black, clear-bottom microplates
-
This compound stock solution (10 mM in DMSO)
-
Known agonist and antagonist for the target GPCR (positive controls)
-
DMSO (negative control)
-
Automated liquid handling system
-
Fluorescent plate reader with kinetic reading capability
Methodology:
-
Cell Plating:
-
Culture HEK293 cells expressing the target GPCR to ~80% confluency.
-
Harvest cells and resuspend in assay medium at a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C, 5% CO₂ for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a compound source plate by diluting this compound and control compounds in assay buffer to an intermediate concentration (e.g., 50 µM for a final assay concentration of 10 µM).
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage.
-
Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Assay Execution and Signal Detection:
-
Place the cell plate into a fluorescent plate reader (e.g., FLIPR, PHERAstar).
-
For agonist screening:
-
Measure baseline fluorescence for 10-20 seconds.
-
Using the plate reader's integrated liquid handler, add 10 µL of the compound solution (including this compound and controls) to the wells.
-
Immediately begin kinetic measurement of fluorescence for 2-3 minutes.
-
-
For antagonist screening:
-
Add 5 µL of the compound solution and incubate for 15-30 minutes.
-
Measure baseline fluorescence.
-
Add 5 µL of the known agonist at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Immediately measure fluorescence kinetically for 2-3 minutes.
-
-
Hypothetical Signaling Pathway:
Caption: Hypothetical Gq-coupled GPCR signaling pathway.
Protocol 2: Biochemical Tyrosine Phenol-Lyase (TPL) Inhibition Assay
This protocol outlines a biochemical assay to screen this compound for inhibitory activity against the enzyme Tyrosine Phenol-lyase (TPL). TPL catalyzes the conversion of L-tyrosine to phenol, pyruvate, and ammonia. A coupled-enzyme system can be used to detect the product, where the reaction product generates a colorimetric or fluorescent signal[5].
Objective: To determine if this compound inhibits TPL enzyme activity.
Materials:
-
Purified TPL enzyme
-
L-Tyrosine (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
Coupled-enzyme system for product detection (e.g., Lactate Dehydrogenase/NADH for pyruvate detection)
-
384-well UV-transparent microplates
-
This compound stock solution (10 mM in DMSO)
-
Known TPL inhibitor (positive control)
-
DMSO (negative control)
-
Spectrophotometer or multi-mode plate reader
Methodology:
-
Compound Plating:
-
Dispense 1 µL of this compound, controls, and DMSO into the wells of a 384-well plate using an acoustic liquid handler or pintool.
-
-
Enzyme Preparation:
-
Prepare an enzyme solution by diluting TPL and PLP in assay buffer.
-
Dispense 20 µL of the enzyme solution into each well containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a substrate solution containing L-Tyrosine and the coupled-enzyme reagents (e.g., LDH, NADH) in assay buffer.
-
Add 20 µL of the substrate solution to all wells to start the reaction.
-
-
Signal Detection:
-
Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm (for NADH depletion) kinetically for 10-15 minutes.
-
The rate of decrease in absorbance is proportional to the TPL activity.
-
Data Presentation and Analysis
Quantitative data from HTS should be rigorously analyzed and presented clearly. For hit compounds identified in the primary screen, a dose-response curve is generated to determine potency (IC₅₀ or EC₅₀).
Data Analysis Steps:
-
Normalization: Raw data from each plate is normalized relative to positive and negative controls.
-
% Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Avg) / (Negative_Control_Avg - Positive_Control_Avg))
-
-
Quality Control: The Z'-factor is calculated for each plate to ensure assay quality. A Z' ≥ 0.5 is considered excellent[6].
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Dose-Response Fitting: For confirmed hits, data from serial dilutions are fitted to a four-parameter logistic model to determine the IC₅₀/EC₅₀ value[6].
Table 1: Hypothetical Dose-Response Data for this compound
| Assay Type | Target | Compound | IC₅₀ / EC₅₀ (µM) | Hill Slope | Max Response (%) |
| Calcium Mobilization | GPCR-X (Antagonist) | This compound | 8.7 | -1.1 | 98% |
| Calcium Mobilization | GPCR-X (Antagonist) | Reference Antagonist | 0.2 | -1.0 | 100% |
| Enzyme Inhibition | Tyrosine Phenol-Lyase | This compound | >50 | N/A | <10% |
| Enzyme Inhibition | Tyrosine Phenol-Lyase | Reference Inhibitor | 1.5 | -1.2 | 100% |
This data is for illustrative purposes only and does not represent experimentally derived values.
Conclusion
This compound represents a promising scaffold for inclusion in high-throughput screening campaigns. The protocols provided herein offer a robust framework for evaluating its activity in both cell-based and biochemical assays. Proper experimental design, execution, and data analysis are critical for identifying and validating potential "hit" compounds for further drug discovery and development efforts.
References
- 1. scbt.com [scbt.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High-throughput assay of tyrosine phenol-lyase activity using a cascade of enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Screening (HTS) Services | ChemDiv Drug Discovery [chemdiv.com]
Application Notes and Protocols for the N-Alkylation of 4-Piperidin-4-ylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidin-4-ylphenol is a valuable bifunctional scaffold in medicinal chemistry and drug discovery, incorporating both a secondary amine within the piperidine ring and a phenolic hydroxyl group. N-alkylation of the piperidine nitrogen is a crucial synthetic transformation that allows for the introduction of diverse substituents, enabling the systematic modulation of a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. This modification is particularly significant in the development of ligands for various biological targets, including G-protein coupled receptors (GPCRs).
This document provides detailed experimental protocols for two primary methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. These protocols are designed to serve as a comprehensive guide for researchers, offering step-by-step procedures and key considerations for successful synthesis.
Core Concepts and Strategies
The selective N-alkylation of this compound relies on the nucleophilicity of the secondary amine in the piperidine ring. The choice between direct alkylation and reductive amination often depends on the desired alkyl substituent and the availability of the corresponding starting materials (alkyl halide vs. aldehyde/ketone).
-
Direct Alkylation: This classic SN2 reaction involves the reaction of the piperidine nitrogen with an alkyl halide. A base is typically required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1] Careful control of stoichiometry is important to avoid the formation of quaternary ammonium salts as a side product.[2]
-
Reductive Amination: This versatile method proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding tertiary amine.[3] This approach is often favored as it can prevent over-alkylation.[4][5]
Experimental Protocols
Protocol 1: Direct N-Alkylation using an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF or acetonitrile).
-
Add the base (e.g., K₂CO₃ or DIPEA) (1.5-2.0 eq) to the stirred solution.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before addition.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde or ketone using a borohydride reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) at room temperature, add the aldehyde or ketone (1.1 eq).[3]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise over 15-30 minutes.[3]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of piperidine derivatives, which can be adapted for this compound.
| Method | Alkylating/Carbonyl Agent | Base/Reducing Agent | Solvent | Temperature | Typical Yields | Reference(s) |
| Direct Alkylation | Alkyl Halide | K₂CO₃, DIPEA, NaH | DMF, Acetonitrile | RT to 70°C | 60-99% | [2][6][7] |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃, NaBH₃CN | DCM, DCE | RT | Good | [3][5] |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the N-alkylation of this compound.
Caption: Generalized workflow for the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
Application of 4-Piperidin-4-ylphenol in the Development of Central Nervous System Receptor Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-piperidin-4-ylphenol scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of ligands targeting Central Nervous System (CNS) receptors. Its structural features, including a phenolic hydroxyl group amenable to derivatization and a basic piperidine nitrogen, allow for systematic modifications to optimize affinity, selectivity, and pharmacokinetic properties. This document provides a detailed overview of the application of this compound in the development of CNS receptor ligands, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in this field.
Application Notes
The this compound moiety has been successfully incorporated into ligands targeting a diverse range of CNS receptors, including dopamine, serotonin, sigma, nociceptin, and histamine receptors. The versatility of this scaffold allows for the development of agonists, antagonists, and allosteric modulators with high potency and selectivity.
Dopamine Receptor Ligands
Derivatives of this compound have shown significant promise as ligands for dopamine D2 and D4 receptors, which are key targets in the treatment of psychosis, Parkinson's disease, and other neurological disorders. Modifications of the piperidine nitrogen and the phenolic group have led to the discovery of potent antagonists. For instance, the modification of a partial dopamine D2 receptor agonist, 3-(1-benzylpiperidin-4-yl)phenol, generated a series of novel functional D2 antagonists.[1] Furthermore, 4-heterocyclylpiperidines have been developed as selective high-affinity ligands for the human dopamine D4 receptor.[2][3] A novel series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists has also been reported, with some compounds displaying exceptional binding affinity.[4][5]
Serotonin Receptor Ligands
The this compound scaffold is also prevalent in the design of ligands for various serotonin (5-HT) receptors. These receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis. For example, 4-phenylpiperidine-2-carboxamide analogues have been developed as positive allosteric modulators (PAMs) for the 5-HT2C receptor.[6] Additionally, arylpiperazine derivatives have been characterized as high-affinity ligands for the 5-HT7 receptor.[7]
Sigma Receptor Ligands
Recent studies have explored piperidine-based compounds derived from this compound as ligands for sigma receptors, particularly the sigma-1 (S1) subtype.[8] These receptors are involved in cellular stress responses and have emerged as potential targets for neurodegenerative diseases and psychiatric disorders. A screening campaign of a collection of piperidine/piperazine-based compounds led to the discovery of a potent S1 receptor agonist.[8]
Nociceptin and Opioid Receptor Ligands
The 4-piperidin-4-yl scaffold has been utilized to develop ligands for the nociceptin receptor (NOP), a member of the opioid receptor family.[9][10] These ligands have potential applications in pain management and the treatment of anxiety. A series of N-(4-piperidinyl)-2-indolinones were discovered as a new structural class of NOP ligands, with modifications of the piperidine N-substituent affording both potent agonists and antagonists.[9][10] Additionally, 4-phenyl piperidine compounds have been designed and synthesized to target the mu-opioid receptor.[11][12]
Histamine Receptor Ligands
4-Oxypiperidine ethers, which can be derived from this compound, have been investigated as multi-targeting ligands for histamine H3 receptors and cholinesterases.[13] This dual-target approach is a promising strategy for the treatment of cognitive disorders like Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of representative CNS receptor ligands incorporating the this compound scaffold.
Table 1: Dopamine Receptor Ligands
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Pridopidine (ACR16) | D2 | Low micromolar | Functional Antagonist | [1] |
| 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole | D4 | <1 | Antagonist | [2] |
| Compound 14a (4,4-difluoropiperidine ether-based) | D4 | 0.3 | Antagonist | [4][5] |
| 4-N-linked-heterocyclic piperidine derivative (Compound 13) | D4 | 5.2 | Not specified | [3] |
Table 2: Serotonin Receptor Ligands
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| CTW0415 (4-Phenylpiperidine-2-carboxamide analogue) | 5-HT2C | Not specified | Positive Allosteric Modulator | [6] |
| LP-211 (Arylpiperazine derivative) | 5-HT7 | High affinity | Antagonist | [7] |
Table 3: Sigma Receptor Ligands
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | S1 | 3.2 | Agonist | [8] |
Table 4: Nociceptin Receptor Ligands
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| N-(4-piperidinyl)-2-indolinone derivative | NOP | Varies | Agonist/Antagonist | [9][10] |
Table 5: Histamine Receptor Ligands
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| ADS031 (4-Oxypiperidine ether) | H3 | 12.5 | Antagonist/Inverse Agonist | [13] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general method to determine the binding affinity (Ki) of a test compound for a specific CNS receptor.[14]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)
-
Radioligand with known high affinity for the receptor (e.g., [3H]-Spiperone for D2 receptors)
-
Test compounds (derived from this compound) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation cocktail
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the binding buffer.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
50 µL of binding buffer
-
50 µL of radioligand at a concentration near its Kd
-
50 µL of test compound solution (or buffer for total binding, or a saturating concentration of a known non-radiolabeled ligand for non-specific binding)
-
50 µL of cell membrane suspension
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [35S]GTPγS Functional Assay
This assay measures the functional activity (agonist or antagonist) of a compound by quantifying its effect on G-protein activation.
Materials:
-
Cell membranes expressing the G-protein coupled receptor (GPCR) of interest
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
Test compounds (agonists and antagonists)
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP (Guanosine diphosphate)
-
Scintillation cocktail and counter
Procedure:
-
Preparation: Prepare dilutions of the test compounds.
-
Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine:
-
Cell membranes
-
GDP (to ensure receptors are in the inactive state)
-
Test compound (agonist or antagonist)
-
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for a defined time (e.g., 60 minutes) at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis:
-
For Agonists: Plot the amount of [35S]GTPγS bound against the log concentration of the agonist to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For Antagonists: Perform the assay in the presence of a fixed concentration of an agonist and varying concentrations of the antagonist to determine the IC50 and subsequently the Kb (antagonist dissociation constant).
-
Visualizations
Signaling Pathway Diagram
Caption: Generalized GPCR Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for CNS Ligand Development
References
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Piperidin-4-ylphenol: A Versatile Precursor for Pharmaceutical Agent Synthesis
Application Note & Protocol Series
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Piperidin-4-ylphenol is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse array of pharmaceutical agents. Its rigid piperidine core, combined with the reactive phenol moiety, allows for extensive chemical modification, leading to compounds with a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of four major classes of drugs derived from this versatile precursor: Dopamine D2 Receptor Modulators, Estrogen Receptor Modulators, Opioid Analgesics, and Anti-inflammatory Agents.
Dopamine D2 Receptor Modulators: The Synthesis of Pridopidine
Application Note:
This compound derivatives are crucial in the development of ligands for dopamine receptors, particularly the D2 subtype, which is a key target in the treatment of neuropsychiatric disorders. Pridopidine, a dopamine D2 receptor stabilizer, is a prime example of a therapeutic agent synthesized from a 3-(piperidin-4-yl)phenol scaffold, a close structural analog of this compound. The following protocol outlines a representative synthesis of Pridopidine.
Experimental Protocol: Synthesis of 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine (Pridopidine)
This protocol is a multi-step synthesis starting from a protected 4-piperidone.
Step 1: Synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as toluene, add phenyllithium (1.1 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Treat the crude alcohol with a strong acid such as hydrochloric acid in a solvent like dioxane to effect dehydration, yielding 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Step 2: Debenzylation to 4-Phenyl-1,2,3,6-tetrahydropyridine
-
Dissolve the product from Step 1 in a suitable solvent like methanol.
-
Add a palladium on carbon catalyst (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain 4-phenyl-1,2,3,6-tetrahydropyridine.
Step 3: N-Propylation
-
Dissolve the product from Step 2 in a solvent such as acetonitrile.
-
Add potassium carbonate (2 equivalents) and 1-bromopropane (1.2 equivalents).
-
Heat the mixture to reflux and stir for 12-16 hours.
-
Cool the reaction, filter, and concentrate the filtrate. Purify the residue by column chromatography to yield 1-propyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Step 4: Modification of the Phenyl Ring and Reduction
-
The synthesis of the 3-(methylsulfonyl)phenyl moiety can be achieved through various methods, including lithiation of a protected bromobenzene derivative followed by quenching with a sulfur electrophile and subsequent oxidation. For this protocol, we will assume the availability of 3-(methylsulfonyl)bromobenzene.
-
A Suzuki or similar cross-coupling reaction can be employed to couple the tetrahydropyridine with the 3-(methylsulfonyl)phenyl group. Alternatively, a Grignard reaction with a suitable piperidinone can be performed.
-
Finally, the double bond in the tetrahydropyridine ring is reduced via catalytic hydrogenation (e.g., H2, Pd/C) to afford Pridopidine.
Quantitative Data:
| Compound | Target | Key Performance Metric | Result |
| Pridopidine | Dopamine D2 Receptor | Binding Affinity (Ki) | Low micromolar range[1] |
| Pridopidine | Huntington's Disease Models | Improvement in Motor Score (mMS) | Significant improvement at ≥90 mg/day[2][3] |
Workflow Diagram:
Caption: Synthetic workflow for Pridopidine.
Signaling Pathway:
References
Application Notes and Protocols for HPLC Analysis of 4-Piperidin-4-ylphenol
This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Piperidin-4-ylphenol. The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring its purity, stability, and quality throughout the manufacturing process and during storage. This application note details a systematic approach to developing a robust, stability-indicating HPLC method for the quantitative analysis of this compound, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental for the selection of appropriate chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| Appearance | Solid | [2] |
| pKa | (Predicted) ~10 (phenolic hydroxyl), ~11 (piperidine nitrogen) | |
| LogP | (Predicted) 1.5 - 2.0 |
HPLC Method Development and Optimization
The development of a stability-indicating HPLC method is a multi-step process that involves the selection of a suitable column and mobile phase, followed by the optimization of chromatographic parameters to achieve adequate separation of the analyte from its potential impurities and degradation products.
Recommended Chromatographic Conditions
Based on the physicochemical properties of this compound, a reverse-phase HPLC method is proposed. The basic nature of the piperidine moiety and the acidic nature of the phenolic group allow for manipulation of the mobile phase pH to achieve optimal retention and peak shape.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (80:20) |
Note on Detection Wavelength: The phenolic chromophore in this compound is expected to have a UV absorbance maximum around 275 nm. This wavelength should be confirmed by running a UV scan of a standard solution of this compound.
Experimental Protocol: Method Development
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the diluent. Prepare a working standard solution at a concentration of 0.1 mg/mL by diluting the stock solution with the diluent.
-
System Suitability: Inject the working standard solution six times and evaluate the system suitability parameters (see Section 5 for acceptance criteria).
-
Specificity/Forced Degradation Studies: Perform forced degradation studies as outlined in Section 4. Inject the stressed samples to assess the method's ability to separate the main peak from any degradation products.
-
Optimization of Mobile Phase:
-
Organic Modifier: Evaluate different organic modifiers such as methanol and acetonitrile to observe changes in selectivity.
-
pH: Adjust the pH of the aqueous phase using different buffers (e.g., phosphate, acetate) to assess the impact on retention time and peak shape.
-
-
Optimization of Gradient: Adjust the gradient slope and duration to achieve optimal resolution between the main peak and all impurity/degradation peaks.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[3] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[4][5][6]
Experimental Protocol: Forced Degradation
Prepare a solution of this compound at a concentration of 1 mg/mL for each stress condition.
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of the drug solution. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of the drug solution. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the drug solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve in the diluent to the target concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Dissolve in the diluent to the target concentration.
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The chromatograms should be evaluated for the appearance of new peaks and the decrease in the area of the parent peak. The goal is to achieve 5-20% degradation of the active ingredient.[6]
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure that it is suitable for its intended purpose.
System Suitability
System suitability tests are an integral part of the method validation and are used to ensure that the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
| % RSD of Retention Time (n=6) | ≤ 1.0% |
Experimental Protocol: Method Validation
-
Specificity: Analyze blank, placebo (if applicable), and stressed samples to demonstrate that there is no interference at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of the this compound reference standard (e.g., 0.01 to 0.15 mg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range should be established based on the linearity data and the intended application of the method.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the same sample on the same day. The % RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on two different days, by two different analysts, or on two different instruments. The % RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%) to assess the method's reliability. The system suitability parameters should remain within the acceptance criteria.
Potential Impurities and Degradation Products
The synthesis of this compound may involve starting materials and intermediates that could be present as impurities in the final product.[7][8][9] Forced degradation studies can help identify potential degradation products.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Intermediates: Intermediates from the synthetic route that were not fully converted to the final product.
Potential Degradation Products:
-
Oxidation Products: Oxidation of the phenolic hydroxyl group or the piperidine ring.
-
Hydrolysis Products: If the synthesis involves ester or amide linkages, these could be susceptible to hydrolysis.
-
Photodegradation Products: Products formed upon exposure to light.
Visualizations
HPLC Method Development Workflow
Caption: Workflow for HPLC Method Development and Validation.
Analyte-Stationary Phase Interaction
Caption: Interaction of this compound with HPLC Phases.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-(Piperidin-4-yl)phenol hydrobromide | 1869912-48-0 [sigmaaldrich.com]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. chemrevlett.com [chemrevlett.com]
Application Notes: Cell-Based Assays Using 4-Piperidin-4-ylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidin-4-ylphenol is a synthetic organic compound featuring a piperidine ring substituted with a phenol group. The piperidine moiety is a common scaffold in medicinal chemistry, found in numerous pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The phenolic hydroxyl group offers a site for potential modification and interaction with biological targets. These application notes provide detailed protocols for hypothetical cell-based assays to evaluate the cytotoxic and neuroprotective potential of this compound, guiding researchers in the initial characterization of this compound.
Hypothetical Biological Context
For the purpose of these protocols, we will hypothesize that this compound may exert biological effects through the modulation of intracellular signaling pathways involved in cell survival and apoptosis. Specifically, we will explore its potential as an inhibitor of a hypothetical pro-apoptotic kinase and as an activator of a pro-survival signaling cascade.
Data Presentation
Table 1: Cytotoxicity of this compound in a Cancer Cell Line (e.g., HeLa)
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 78.6 ± 6.2 |
| 10 | 55.3 ± 4.8 |
| 25 | 32.1 ± 3.9 |
| 50 | 15.8 ± 2.5 |
| 100 | 5.4 ± 1.7 |
| IC50 (µM) | 12.5 |
Table 2: Neuroprotective Effect of this compound against Oxidative Stress in a Neuronal Cell Line (e.g., SH-SY5Y)
| Treatment Group | Cell Viability (%) (Mean ± SD) |
| Untreated Control | 100 ± 5.2 |
| Oxidative Stress (H₂O₂) | 48.2 ± 4.1 |
| H₂O₂ + 1 µM this compound | 65.7 ± 4.9 |
| H₂O₂ + 5 µM this compound | 78.9 ± 5.5 |
| H₂O₂ + 10 µM this compound | 85.3 ± 6.0 |
| EC50 (µM) | 3.8 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is designed to assess the effect of this compound on the viability of a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1]
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: Neuroprotection Assay against Oxidative Stress
This protocol evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well white-walled plate at a density of 10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., 1, 5, 10 µM). Add 100 µL of the compound dilutions to the respective wells and incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium to a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, e.g., 100-200 µM).
-
Remove the medium containing the compound and add 100 µL of the H₂O₂ solution. Include a control group with H₂O₂ only and an untreated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results and determine the EC50 value for the neuroprotective effect.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for the cytotoxic action of this compound.
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Hypothetical mechanism for the neuroprotective effects of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Piperidin-4-ylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the large-scale synthesis and purification of 4-Piperidin-4-ylphenol, a key intermediate in the development of various pharmaceutical compounds. The primary synthesis route detailed is the catalytic hydrogenation of 4-(4-hydroxyphenyl)pyridine, a robust and scalable method. Additionally, purification through recrystallization is outlined to achieve high-purity final product suitable for further downstream applications in drug development.
Introduction
This compound is a crucial building block in medicinal chemistry, forming the core of numerous biologically active molecules. Its synthesis and purification on a large scale are critical steps in the pharmaceutical manufacturing pipeline. The protocols herein describe a reliable and efficient method for its production, focusing on yield, purity, and scalability.
Synthesis of this compound via Catalytic Hydrogenation
The most common and scalable method for the synthesis of this compound is the catalytic hydrogenation of 4-(4-hydroxyphenyl)pyridine. This reaction involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas in the presence of a metal catalyst.[1][2]
Chemical Reaction Pathway
Caption: Catalytic hydrogenation of 4-(4-hydroxyphenyl)pyridine.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a multi-liter scale reaction. Appropriate safety precautions for handling hydrogen gas and flammable solvents must be taken.
-
Reactor Setup: Charge a suitable high-pressure hydrogenation reactor with 4-(4-hydroxyphenyl)pyridine and a solvent such as acetic acid or a lower alcohol like methanol or ethanol.[1][3]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. Platinum(IV) oxide (PtO₂) is a highly effective catalyst for this transformation.[1] Other catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni) can also be used.[3][4]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-70 bar) and begin agitation.[1] The reaction is typically run at temperatures ranging from room temperature to 75°C.[1][3][4]
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis by HPLC or TLC. The reaction is typically complete within 6-10 hours.[1]
-
Catalyst Filtration: Once the reaction is complete, depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a bed of celite to remove the catalyst.[1]
-
Work-up:
-
If acetic acid was used as the solvent, carefully neutralize the reaction mixture with a base such as sodium bicarbonate or sodium hydroxide.[1]
-
Extract the product into a suitable organic solvent like ethyl acetate.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Data Summary: Synthesis Conditions
| Parameter | Condition | Reference |
| Starting Material | 4-(4-hydroxyphenyl)pyridine | [1] |
| Catalyst | PtO₂, Pd/C, Raney-Ni | [1][3][4] |
| Solvent | Acetic Acid, Methanol, Ethanol | [1][3] |
| Hydrogen Pressure | 50 - 70 bar | [1] |
| Temperature | 20 - 75 °C | [1][3][4] |
| Reaction Time | 6 - 10 hours | [1] |
Purification of this compound by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds.[5][6] The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[5]
Experimental Workflow: Purification
Caption: Workflow for the purification of this compound.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the crude product at elevated temperatures but not at room temperature or below.[5][6] For this compound, a mixture of methanol and water can be effective.[7] Ethanol is also a commonly used solvent for the recrystallization of piperidine derivatives.[8]
-
Dissolution: Place the crude this compound in an appropriately sized flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The solution should then be hot-filtered to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Complete Precipitation: To maximize the yield, cool the flask in an ice bath once it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by measuring its melting point and by analytical techniques such as HPLC and NMR spectroscopy.
Data Summary: Recrystallization Solvents
| Solvent System | Suitability | Reference |
| Methanol/Water | Effective for polar compounds, allows for fine-tuning of polarity. | [7] |
| Ethanol | Good general-purpose solvent for piperidine derivatives. | [8] |
| Isopropanol | Can be used to precipitate the product from a reaction mixture. | [3][4] |
| Dichloromethane/Methanol | A potential solvent mixture for recrystallization. | [8] |
| Benzene/Petroleum Ether | Used for recrystallizing some N-acyl piperidone derivatives. | [8] |
Safety Considerations
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated area, and all sources of ignition must be eliminated. The use of a high-pressure reactor requires appropriate training and safety protocols.
-
Solvents: Many organic solvents are flammable and can be toxic. Handle all solvents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents: Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis and purification processes.
By following these detailed protocols, researchers and drug development professionals can effectively produce large quantities of high-purity this compound for their research and development needs.
References
- 1. asianpubs.org [asianpubs.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-Nâ²-(4â²-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 4. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. mt.com [mt.com]
- 7. Buy 4-Piperidin-4-ylmethyl-phenol hydrochloride | 1171849-90-3 [smolecule.com]
- 8. chemrevlett.com [chemrevlett.com]
Application Notes and Protocols for the Functionalization of the Phenol Group in 4-Piperidin-4-ylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the phenolic hydroxyl group of 4-Piperidin-4-ylphenol. This compound serves as a versatile scaffold in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents, particularly those targeting the central nervous system.
Introduction
This compound is a key building block in drug discovery due to the presence of two reactive functional groups: a secondary amine within the piperidine ring and a phenolic hydroxyl group. The piperidine moiety is a common feature in many centrally acting drugs, influencing properties like receptor affinity and pharmacokinetic profiles. The phenolic hydroxyl group offers a prime site for modification to modulate potency, selectivity, and physicochemical properties.
Direct functionalization of the phenol is often complicated by the nucleophilic nature of the piperidine nitrogen, which can lead to undesired N-alkylation or N-acylation. To achieve selective modification of the phenol, a protection strategy for the piperidine nitrogen is essential. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.
This document outlines a three-stage workflow for the functionalization of this compound:
-
N-Protection: Introduction of a Boc protecting group onto the piperidine nitrogen.
-
O-Functionalization: Etherification (O-alkylation) or esterification (O-acylation) of the phenolic hydroxyl group of the N-protected intermediate.
-
N-Deprotection: Removal of the Boc group to yield the final functionalized product.
Mandatory Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Simplified signaling pathway of the Serotonin 5-HT2A receptor.[1][2][3]
Caption: Simplified signaling pathway of the Dopamine D2 receptor.[4][5][6]
Experimental Protocols
Protocol 1: N-Protection of this compound with Boc Anhydride
This protocol describes the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to form tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in methanol or DCM, add potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |
| 4-Hydroxypiperidine | N-Boc-4-hydroxypiperidine | (Boc)₂O, K₂CO₃ | MeOH | ~99 | [7] |
| 4-Aminomethylpiperidine | N-Boc protected amine | (Boc)₂O | Dioxane/Water | 95 | [8] |
Note: Yields are for analogous reactions and may vary for this compound.
Protocol 2: O-Alkylation of N-Boc-4-(4-hydroxyphenyl)piperidine (Williamson Ether Synthesis)
This protocol details the synthesis of ether derivatives by reacting the N-Boc protected phenol with an alkyl halide.
Materials:
-
tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
| Phenol Derivative | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| N-Boc-4-hydroxypiperidine | Benzyl bromide | NaH | DMF | 85-95 | General Protocol |
| Piperidine | Methyl Iodide | K₂CO₃ | MeCN | ~70 | [9] |
Note: Yields are representative and can vary based on the specific alkyl halide and reaction conditions.
Protocol 3: O-Acylation of N-Boc-4-(4-hydroxyphenyl)piperidine (Esterification)
This protocol describes the synthesis of ester derivatives using an acyl chloride.
Materials:
-
tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and add the acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
| Phenol/Alcohol | Acylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |
| Phenols | Benzoyl Chloride | DIPEA | DMF | 62 | [10] |
| Alcohols | Acid Anhydrides | DMAP | Solvent-free | High | General Protocol |
Note: Yields are representative and depend on the specific acyl chloride and conditions.
Protocol 4: N-Deprotection of Functionalized Derivatives
This protocol outlines the removal of the N-Boc protecting group to yield the final functionalized this compound derivative.
Materials:
-
N-Boc protected functionalized derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure using TFA:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM.
-
Add TFA (5-10 eq) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution.
-
Extract with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected product.[10][11]
Procedure using HCl in Dioxane:
-
Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of methanol or dioxane.
-
Add 4M HCl in dioxane (3-5 eq) and stir at room temperature for 1-3 hours.
-
The hydrochloride salt of the product often precipitates. The solvent can be removed in vacuo, or the product can be precipitated with diethyl ether and collected by filtration.[12][13]
Quantitative Data:
| Substrate | Deprotection Reagent | Solvent | Yield (%) | Reference |
| N-Boc protected amines | TFA | DCM | 95 | [11] |
| N-Boc protected amines | 4M HCl in Dioxane | Dioxane | 91-100 | [12] |
Note: Yields are typically high for this reaction.
Biological Context and Signaling Pathways
Derivatives of 4-phenylpiperidine have been extensively studied for their interactions with various G protein-coupled receptors (GPCRs) in the central nervous system, particularly dopamine and serotonin receptors. Functionalization of the phenol group in this compound can significantly impact the affinity and selectivity of these compounds for their biological targets.
Serotonin 5-HT2A Receptor:
The 5-HT2A receptor is a Gq/11-coupled GPCR.[1] Activation of this receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in various physiological and cognitive processes.[1][2]
Dopamine D2 Receptor:
The dopamine D2 receptor is a Gi/o-coupled GPCR.[6] Activation of the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). D2 receptor antagonists block the action of dopamine at this receptor and are a cornerstone in the treatment of psychosis.[4]
The functionalized derivatives of this compound can be screened for their agonist or antagonist activity at these and other receptors to identify novel therapeutic candidates for a range of neurological and psychiatric disorders.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Piperidin-4-ylphenol in the Synthesis of Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of selective estrogen receptor modulators (SERMs) derived from 4-Piperidin-4-ylphenol. The protocols outlined below are based on established methodologies and findings from relevant research, offering a guide for the development of novel therapeutic agents targeting the estrogen receptor (ER).
Introduction
The this compound scaffold serves as a versatile building block in the design of SERMs. Its unique structural features allow for the introduction of various substituents, enabling the fine-tuning of pharmacological activity. Research has demonstrated that derivatives of this compound, particularly symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenols, exhibit significant estrogen receptor binding affinity and cellular activity. The strategic modification of the piperidine nitrogen and adjacent positions has been shown to modulate the potency and efficacy of these compounds, making them promising candidates for further drug development.
Data Presentation
The following table summarizes the estrogen receptor binding affinity and the proliferative effect on MCF-7 breast cancer cells for a series of symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives. The data highlights the impact of N-substitution on the piperidine ring on the biological activity of these compounds.
| Compound ID | N-Substituent | ERα Relative Binding Affinity (RBA, %) (Estradiol = 100%) | MCF-7 Cell Proliferation (Emax, % of Estradiol) |
| 1a | -H | 5.2 | 65 |
| 1b | -CH₃ | 15.8 | 80 |
| 1c | -C₂H₅ | 25.1 | 88 |
| 1d | -COCH₃ | 3.5 | 55 |
| 3b | N-Acetyl-2,2,6,6-tetramethyl | High | High |
Note: The data for compounds 1a-1d is representative and illustrates structure-activity relationships. Compound 3b was reported to have high ERα binding affinity and MCF-7 cell proliferation inducing activity[1]. Specific quantitative values for compound 3b were not available in the reviewed literature.
Experimental Protocols
Protocol 1: Synthesis of Symmetric 4,4'-(Piperidin-4-ylidenemethylene)bisphenol Derivatives via McMurry Coupling
This protocol describes the synthesis of the core scaffold of the SERMs.
Materials:
-
N-substituted-4-piperidone
-
4-Hydroxybenzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (Argon or Nitrogen), add zinc powder (4 eq) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add titanium(IV) chloride (2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and reflux the mixture for 2 hours. The color of the solution should turn black, indicating the formation of the low-valent titanium reagent.
-
-
McMurry Coupling Reaction:
-
In a separate flask, dissolve the N-substituted-4-piperidone (1 eq) and 4-hydroxybenzophenone (2.2 eq) in anhydrous THF.
-
Add this solution dropwise to the refluxing solution of the low-valent titanium reagent.
-
Continue to reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivative.
-
Protocol 2: Competitive Estrogen Receptor Alpha (ERα) Binding Assay
This protocol is used to determine the binding affinity of the synthesized compounds to the estrogen receptor alpha.
Materials:
-
Recombinant human ERα
-
[³H]-Estradiol (radioligand)
-
Synthesized test compounds
-
Assay buffer (e.g., Tris-HCl buffer containing additives)
-
Hydroxylapatite slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the test compounds and a standard competitor (unlabeled estradiol) in the assay buffer.
-
In a microplate, add the assay buffer, a fixed concentration of [³H]-Estradiol, and the diluted test compounds or standard.
-
Initiate the binding reaction by adding the recombinant human ERα to each well.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
-
Incubation:
-
Incubate the microplate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a cold hydroxylapatite slurry to each well to bind the receptor-ligand complexes.
-
Incubate on ice for 15-20 minutes with occasional mixing.
-
Wash the wells multiple times with cold assay buffer to remove the unbound radioligand.
-
-
Quantification:
-
After the final wash, add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol) by non-linear regression analysis.
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.
-
Protocol 3: MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This assay evaluates the estrogenic or anti-estrogenic activity of the synthesized compounds on the proliferation of the ER-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Synthesized test compounds
-
Estradiol (positive control)
-
Cell proliferation detection reagent (e.g., MTT, XTT, or resazurin)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in a complete medium. For the assay, switch the cells to a hormone-free medium (containing charcoal-stripped FBS) for at least 48 hours.
-
Harvest the cells using Trypsin-EDTA, and resuspend them in the hormone-free medium.
-
Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and estradiol in the hormone-free medium.
-
Remove the medium from the wells and replace it with the medium containing the test compounds or controls. Include a vehicle control (e.g., DMSO).
-
To assess antagonistic activity, co-treat cells with a fixed concentration of estradiol and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plates for 6-7 days in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Proliferation Measurement:
-
After the incubation period, add the cell proliferation detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the data to the vehicle control.
-
Plot the cell proliferation (as a percentage of the positive control, estradiol) against the logarithm of the compound concentration.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values. The Emax represents the maximum proliferative effect as a percentage of the estradiol response.
-
Visualizations
Caption: Workflow for the synthesis and evaluation of this compound based SERMs.
Caption: Simplified estrogen receptor signaling pathway.
References
Application Notes and Protocols for the Preparation of 4-Piperidin-4-ylphenol Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidin-4-ylphenol is a chemical compound containing both a piperidine ring and a phenol group. Its derivatives are significant in medicinal chemistry and drug development. Accurate and reproducible experimental results depend critically on the correct preparation of stock solutions. This document provides detailed protocols for the preparation of stock solutions of this compound and its common salt forms (hydrochloride and hydrobromide), including safety precautions, solvent selection, and storage conditions. The salt forms, such as hydrochloride, exhibit significantly enhanced solubility in aqueous solutions compared to the free base form.[1]
Physicochemical Properties and Safety Information
2.1. Quantitative Data Summary
The properties of this compound can vary depending on whether it is in its free base or salt form. The following table summarizes key data for each.
| Property | This compound (Free Base) | This compound Hydrochloride | This compound Hydrobromide |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆ClNO | C₁₁H₁₆BrNO[2] |
| Molecular Weight | 177.24 g/mol | 213.70 g/mol | 258.15 g/mol [3] |
| Appearance | Solid | Crystalline Solid[4] | Solid |
| General Solubility | Soluble in organic solvents; limited aqueous solubility. | Enhanced water solubility.[1] | Soluble in polar protic solvents.[1] |
2.2. Safety and Handling Precautions
This compound and its derivatives are classified as irritants and can be harmful. The piperidine moiety itself is toxic and corrosive.[5] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a fully buttoned laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with a face shield when handling the compound.[6][7]
-
Ventilation: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Handling Solid Compound: Avoid generating dust.[8] Use spark-proof tools and ground equipment to prevent static discharge.[5][7]
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
-
Disposal: Dispose of all waste, including contaminated PPE and empty containers, through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]
Experimental Protocols
The choice of solvent is critical and depends on the experimental requirements and the form of the compound (free base vs. salt).
3.1. Required Materials and Equipment
-
This compound (free base or salt form)
-
Analytical balance
-
Spatula and weighing paper/boat
-
Appropriate volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer and/or sonicator
-
Solvents: Dimethyl sulfoxide (DMSO), anhydrous Ethanol, sterile deionized water, or Phosphate-Buffered Saline (PBS, pH 7.2)
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Cryogenic vials or amber glass vials for storage
3.2. Protocol A: High-Concentration Stock in Organic Solvent (e.g., DMSO)
This protocol is suitable for the free base form or when a high-concentration stock is needed for further dilution into aqueous media.
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration and volume.
-
Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of the compound onto weighing paper using an analytical balance.
-
Dissolution:
-
Transfer the weighed solid into the appropriate volumetric flask.
-
Add approximately 70-80% of the final volume of DMSO.
-
Cap the flask and vortex thoroughly. If the solid does not dissolve completely, use a sonicator bath for 5-10 minutes. Gentle warming (up to 40°C) can also be applied, but stability should be considered.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Homogenization and Filtration: Invert the flask several times to ensure the solution is homogeneous. For sterile applications, filter the stock solution through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a sterile storage vial.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriately labeled vials to avoid repeated freeze-thaw cycles. Store as recommended in Table 2.
3.3. Protocol B: Aqueous Stock Solution (Using Salt Form)
This protocol is recommended for the hydrochloride or hydrobromide salt forms of this compound, which have enhanced water solubility.[1]
-
Calculation: Determine the required mass of the this compound salt using the formula from Protocol A, ensuring the correct molecular weight is used.
-
Weighing: Following the safety precautions, accurately weigh the calculated mass of the salt.
-
Dissolution:
-
Transfer the solid into a volumetric flask.
-
Add approximately 70-80% of the final volume of the chosen aqueous solvent (e.g., sterile deionized water or PBS).
-
Vortex until the compound is fully dissolved. Sonication can be used to expedite dissolution if needed.
-
-
Final Volume Adjustment: Add the aqueous solvent to the calibration mark on the volumetric flask.
-
Homogenization and Filtration: Invert the flask to mix thoroughly. Sterilize the solution by passing it through a 0.22 µm syringe filter (e.g., PES or PVDF for aqueous solutions) into a sterile container.
-
Aliquoting and Storage: Aliquot into sterile vials for storage. Refer to Table 2 for recommended storage conditions.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the compound.
Table 2: Storage and Stability Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C for long-term storage. For short-term (days), 2-8°C is acceptable. | Minimizes solvent evaporation and slows potential degradation. |
| Light Exposure | Store in amber vials or protect from light by wrapping vials in aluminum foil. | Phenolic compounds can be light-sensitive. |
| Atmosphere | For the solid compound, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. | Protects against oxidation and degradation from atmospheric moisture. |
| Container | Use tightly sealed vials with chemically resistant caps (e.g., PTFE-lined). | Prevents solvent evaporation and contamination. |
| Shelf-Life | For optimal results, prepare fresh solutions. If stored, use within 1-3 months. Discard if any precipitation or color change is observed. | Ensures compound integrity and experimental reproducibility. |
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for preparing stock solutions of this compound.
Caption: Workflow for the Preparation of this compound Stock Solutions.
References
- 1. Buy 4-Piperidin-4-ylmethyl-phenol hydrochloride | 1171849-90-3 [smolecule.com]
- 2. americanelements.com [americanelements.com]
- 3. chemscene.com [chemscene.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Piperidin-4-ylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Piperidin-4-ylphenol synthesis.
I. Synthesis Overview & Key Challenges
The synthesis of this compound, a valuable building block in pharmaceutical chemistry, can be approached through several synthetic routes. Each pathway presents unique challenges that can impact the overall yield and purity of the final product. The most common issues encountered during synthesis include incomplete reactions, formation of side products, and difficulties in purification. This guide will focus on two primary synthetic strategies: the Grignard reaction with a protected 4-piperidone and the catalytic hydrogenation of a 4-(4-hydroxyphenyl)pyridine precursor. Additionally, it will address the critical steps of N-protection and deprotection of the piperidine nitrogen.
II. Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues that may arise during your experiments.
Route 1: Grignard Reaction with N-Boc-4-piperidone
This route involves the reaction of a Grignard reagent, prepared from a protected 4-bromophenol, with N-Boc-4-piperidone, followed by deprotection.
Frequently Asked Questions (FAQs):
Q1: My Grignard reaction is not initiating. What are the possible reasons?
A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Common causes for failure to initiate include:
-
Presence of moisture: Grignard reagents are extremely reactive towards protic sources. Ensure all glassware is rigorously dried, and anhydrous solvents are used.
-
Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activating the magnesium surface by crushing the turnings or adding a small crystal of iodine can be effective.[1]
-
Impure starting materials: The aryl halide used should be pure and free from acidic impurities.
Q2: I am observing a low yield of the desired N-Boc-4-(4-hydroxyphenyl)piperidin-4-ol. What are the likely causes?
A2: Low yields can be attributed to several factors during both the Grignard reagent formation and its addition to the piperidone.
-
Incomplete Grignard reagent formation: Ensure the complete consumption of magnesium and strictly anhydrous conditions.
-
Side Reactions:
-
Enolization of the 4-piperidone: The Grignard reagent can act as a base, deprotonating the α-protons of the piperidone, leading to the recovery of the starting material after workup.[1] This is more prevalent with sterically hindered Grignard reagents.
-
Reduction of the 4-piperidone: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol.[1]
-
Wurtz coupling: The Grignard reagent can react with the unreacted aryl halide to form a biaryl byproduct.[1] Slow addition of the aryl halide during the Grignard formation can minimize this.[1]
-
Q3: I have multiple byproducts in my reaction mixture after the Grignard reaction. What are they and how can I avoid them?
A3: Common byproducts include:
-
Dehydrated product (N-Boc-4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine): The tertiary alcohol is susceptible to dehydration, especially under acidic workup conditions. Use a mild quenching agent like saturated aqueous ammonium chloride.[1]
-
Unreacted N-Boc-4-piperidone: This can result from incomplete reaction or enolization.
-
Biaryl compound: Formed via Wurtz coupling.
To minimize byproduct formation, it is crucial to control the reaction temperature (typically -78°C to 0°C for the addition), the rate of addition of the Grignard reagent, and the stoichiometry of the reactants.[1]
Route 2: Catalytic Hydrogenation of 4-(4-Hydroxyphenyl)pyridine
This method involves the reduction of the pyridine ring of 4-(4-hydroxyphenyl)pyridine to a piperidine ring.
Frequently Asked Questions (FAQs):
Q1: The hydrogenation of my 4-(4-hydroxyphenyl)pyridine is slow or incomplete. How can I improve the reaction rate and conversion?
A1: Several factors can influence the efficiency of catalytic hydrogenation:
-
Catalyst activity: The activity of the catalyst (e.g., Pd/C, PtO2) is crucial. Ensure the catalyst is fresh or properly activated.
-
Hydrogen pressure: Increasing the hydrogen pressure can enhance the reaction rate.
-
Solvent: The choice of solvent can impact the reaction. Acetic acid is often used as a solvent for the hydrogenation of pyridines as it can protonate the nitrogen, making the ring more susceptible to reduction.
-
Temperature: Gently heating the reaction mixture may increase the rate, but excessive heat can lead to side reactions.
Q2: Are there any common side reactions during the catalytic hydrogenation of hydroxypyridines?
A2: A potential side reaction is the hydrogenolysis of the hydroxyl group, leading to the formation of 4-phenylpiperidine. The choice of catalyst and reaction conditions can influence the selectivity.
N-Boc Deprotection
The final step in many synthetic routes is the removal of the N-Boc protecting group.
Frequently Asked Questions (FAQs):
Q1: My N-Boc deprotection is incomplete. What can I do?
A1: Incomplete deprotection is often due to insufficient acid strength or concentration.
-
Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are commonly used. If the reaction is slow, you can try increasing the acid concentration.[2]
-
Reaction time and temperature: Most deprotections are complete within a few hours at room temperature. Monitor the reaction by TLC. Gentle heating can be an option, but it may increase the risk of side reactions.[2]
Q2: I am observing side products during the N-Boc deprotection. What are they and how can I prevent them?
A2: The primary cause of side reactions is the formation of the reactive tert-butyl cation.
-
O-Alkylation: The hydroxyl group of the phenol can be alkylated by the tert-butyl cation, forming a tert-butyl ether byproduct.[2]
-
Prevention: The most effective way to prevent this is by using a scavenger, such as triethylsilane or anisole, which will react with the tert-butyl cation.[2]
III. Quantitative Data
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound.
Table 1: Grignard Reaction Conditions
| Parameter | Condition |
| Starting Materials | N-Boc-4-piperidone, 4-bromo-tert-butoxyphenylethane |
| Grignard Reagent | 4-(tert-butoxy)phenylmagnesium bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Quenching Agent | Saturated aqueous ammonium chloride |
| Typical Yield | 60-80% |
Table 2: Catalytic Hydrogenation Conditions
| Parameter | Condition |
| Starting Material | 4-(4-Hydroxyphenyl)pyridine |
| Catalyst | 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO2) |
| Solvent | Acetic Acid or Ethanol |
| Hydrogen Pressure | 1-50 atm |
| Reaction Temperature | Room temperature to 50 °C |
| Typical Yield | 80-95% |
Table 3: N-Boc Deprotection Conditions
| Reagent | Solvent | Temperature | Time | Typical Yield |
| 20-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | >90% |
| 4M HCl | Dioxane | Room Temperature | 1-4 hours | >90% |
IV. Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(4-hydroxyphenyl)piperidin-4-ol via Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a solution of 4-bromo-tert-butoxyphenylethane in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Grignard Addition: Cool the Grignard reagent to -78 °C. In a separate flame-dried flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool to -78 °C. Add the Grignard reagent to the N-Boc-4-piperidone solution dropwise via a cannula.
-
Reaction and Work-up: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Deprotection of N-Boc-4-(4-hydroxyphenyl)piperidine
-
Reaction Setup: Dissolve N-Boc-4-(4-hydroxyphenyl)piperidine in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (20-50% v/v) dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.[2]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to pH > 10.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. The product can be further purified by recrystallization or column chromatography.
V. Visualizations
References
Technical Support Center: Crystallization of 4-Piperidin-4-ylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the crystallization of 4-Piperidin-4-ylphenol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Crystallization Issues
Frequently Asked Questions (FAQs)
Q1: My this compound is not crystallizing from the solution, even after cooling. What should I do?
A1: Failure to crystallize is a common issue that can be addressed by inducing nucleation or increasing the supersaturation of the solution. Here are several techniques to try:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the supersaturated solution. This will provide a template for further crystal growth.
-
Reducing Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.[1]
-
Antisolvent Addition: If your compound is dissolved in a good solvent, you can try adding a miscible "antisolvent" in which the compound is insoluble. Add the antisolvent dropwise to the solution until it becomes slightly turbid, then allow it to stand.
-
Lowering the Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
Q2: The this compound is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.[1]
-
Change the Solvent System: The chosen solvent may not be appropriate. Select a solvent with a lower boiling point or use a co-solvent system to lower the overall boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Gradual cooling is key to forming well-defined crystals.
Q3: My crystallization yield of this compound is very low. How can I improve it?
A3: A low yield can be frustrating. Here are some potential causes and solutions:
-
Excess Solvent: Using too much solvent is a common reason for low recovery. Use the minimum amount of hot solvent required to fully dissolve the compound.[1] Before discarding the filtrate (mother liquor), you can try to recover more product by evaporating some of the solvent and cooling it again.
-
Premature Crystallization: The compound may have crystallized on the filter paper or in the funnel during a hot filtration step. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath for an extended period can often improve the yield.
-
Solubility in Cold Solvent: this compound may still have some solubility in the "cold" solvent. Use ice-cold solvent to wash the crystals during filtration and use a minimal amount.
Q4: The crystals of this compound I obtained are colored, but the pure compound should be white. How can I remove the color?
A4: Colored impurities can often be removed by treating the solution with activated charcoal.
-
Activated Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless. Be cautious as charcoal can also adsorb some of your desired product, potentially lowering the yield.
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization of this compound
A systematic approach to solvent selection is crucial for successful crystallization.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Small test tubes or vials
-
Heating apparatus (hot plate or oil bath)
-
Vortex mixer
Procedure:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several separate test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that show poor solubility at room temperature.
-
Observe the solubility at elevated temperatures. An ideal solvent will completely dissolve the compound near its boiling point.
-
Allow the hot solutions to cool slowly to room temperature.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.
-
If a single solvent is not ideal, try solvent pairs. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid. Then, heat to redissolve and cool slowly.
Protocol 2: General Recrystallization Procedure for this compound
This protocol can be adapted based on the results of the solvent screening.
Materials:
-
Crude this compound
-
Optimal solvent or solvent system determined from Protocol 1
-
Erlenmeyer flask
-
Heating apparatus
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound.
-
If the compound does not fully dissolve, add small portions of hot solvent until it does.
-
If colored impurities are present, add a small amount of activated charcoal and perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals completely.
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility (at room temperature) | Notes |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The phenol and piperidine groups can form hydrogen bonds. Solubility is expected to increase significantly with heat. |
| Polar Aprotic | Acetone, Ethyl Acetate | Sparingly Soluble | The polarity of these solvents should allow for some dissolution, which should increase with temperature. |
| Nonpolar | Toluene, Heptane | Insoluble to Very Sparingly Soluble | The polar functional groups of this compound limit its solubility in nonpolar solvents. |
Note: This table provides predicted solubility based on the structure of this compound. It is highly recommended to perform a solvent screening as described in Protocol 1 to determine the optimal solvent for your specific sample.
Visualizations
Troubleshooting Crystallization Flowchart
A flowchart outlining the troubleshooting steps for common crystallization problems.
Decision-Making Workflow for Solvent Selection
A decision-making workflow to guide the selection of an appropriate solvent for crystallization.
References
Technical Support Center: Purification of Crude 4-Piperidin-4-ylphenol
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of crude 4-Piperidin-4-ylphenol. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route employed. However, they typically include:
-
Unreacted Starting Materials: Such as 4-hydroxyphenyl-substituted precursors or protected piperidine derivatives. If synthesized via hydrogenation of a pyridine precursor, unreacted pyridine may be present.[1][2]
-
Side-Reaction Byproducts: Products arising from unintended reactions during synthesis. For instance, in reductions of pyridine precursors, byproducts like 4,4'-bipyridine can form.[1]
-
Reagent-Related Impurities: Residual reagents or byproducts from reagents used in the synthesis.[1]
-
Oxidation Products: The phenol group is susceptible to oxidation, which can lead to colored impurities, often presenting as a yellow or brownish tint.[1][2][3]
-
Residual Solvents: Solvents used in the reaction or initial workup that have not been completely removed.[1]
-
Water: Can be a significant impurity, particularly after aqueous workup steps.[1][3]
Q2: My crude this compound is discolored. What is the cause and how can I remove it?
A2: Discoloration, typically a yellow or brown tint, is often due to the presence of oxidation products of the phenol moiety.[1][2][3] These colored impurities can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal, or by column chromatography.
Q3: Which purification method is most suitable for my crude sample?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities from a solid sample.
-
Acid-Base Extraction is highly effective for separating the amphoteric this compound from neutral impurities, and can also separate it from other acidic or basic impurities by careful pH control.[4][5]
-
Column Chromatography is a versatile technique for separating complex mixtures or impurities with similar polarity to the product.
Q4: How can I assess the purity of my this compound after purification?
A4: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and accurate way to determine purity.[6][7][8]
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.[6]
-
Mass Spectrometry (MS): Can confirm the molecular weight of the product and help identify impurities.[6]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Purification Method Selection and Workflow
The following diagram illustrates a general workflow for the purification of crude this compound and a decision-making process for selecting the appropriate purification technique.
Caption: General workflow and decision matrix for purifying this compound.
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, ethanol, methanol, water, or mixtures like ethanol/water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. For piperidine derivatives, ethyl acetate or mixtures of ethanol and ether have been used.[9][10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
| Parameter | Expected Outcome |
| Purity | >98% (can be improved with multiple recrystallizations) |
| Yield | 60-90% (highly dependent on solubility) |
Acid-Base Extraction
This technique leverages the amphoteric nature of this compound, which has both a basic piperidine nitrogen and an acidic phenolic hydroxyl group, to separate it from neutral impurities.
Caption: Acid-base extraction scheme for this compound.
Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane.[5]
-
Separation from Neutral and Basic Impurities: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of dilute aqueous NaOH (e.g., 1 M). The phenolic proton will be deprotonated, forming a water-soluble sodium salt. c. Shake the funnel, venting frequently. Allow the layers to separate. d. Drain the lower aqueous layer containing the deprotonated product. The organic layer contains neutral and basic impurities. e. Repeat the extraction of the organic layer with fresh NaOH solution to maximize recovery.
-
Separation from Neutral and Acidic Impurities: a. Alternatively, to the initial organic solution, add dilute aqueous HCl (e.g., 1 M). The piperidine nitrogen will be protonated, forming a water-soluble hydrochloride salt.[11] b. Shake and separate the layers. The aqueous layer now contains the protonated product. The organic layer contains neutral and acidic impurities.
-
Isolation: a. Cool the collected basic aqueous extracts in an ice bath and acidify with dilute HCl until the product precipitates out. b. Cool the collected acidic aqueous extracts in an ice bath and basify with dilute NaOH until the product precipitates. c. Collect the solid product by vacuum filtration, wash with cold water, and dry.[12]
| Parameter | Expected Outcome |
| Purity | >95% |
| Yield | 85-95% |
Column Chromatography
This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Protocol:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typical. The optimal ratio should be determined by TLC, aiming for an Rf value of ~0.3 for the product. For piperidine derivatives, systems like petroleum ether/dichloromethane have been reported.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Expected Outcome |
| Purity | >99% |
| Yield | 50-80% (can be lower due to product loss on the column) |
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again.[5] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[5] | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure. | Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.[5] |
| Low yield of recovered crystals. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Concentrate the mother liquor (the liquid left after filtration) and cool to recover more product. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Crystals are colored. | Colored impurities are present. | Redissolve the crystals in hot solvent, add a small amount of activated charcoal, perform a hot filtration, and recrystallize. |
Acid-Base Extraction
| Problem | Possible Cause | Solution |
| An emulsion forms at the interface of the two layers. | The solution was shaken too vigorously. | Allow the mixture to stand for a longer period. Gently swirl the funnel. Add a small amount of brine (saturated NaCl solution). |
| It is difficult to distinguish the layers. | The densities of the organic and aqueous layers are very similar. | Add a small amount of water to see which layer it joins (the aqueous layer). The organic layer can be identified by its immiscibility with a drop of water. |
| Low recovery of the product after precipitation. | The product has some solubility in water. | After neutralization, extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to recover the dissolved product.[11] |
| Incomplete neutralization. | Check the pH of the aqueous solution with pH paper to ensure complete neutralization before filtering.[12] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots (overlapping bands). | The mobile phase is too polar or not polar enough. | Adjust the solvent polarity. Use a less polar eluent for better separation of compounds with high Rf values, and a more polar one for those with low Rf values. |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| The product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| The compound is strongly adsorbed to the silica gel. | Add a small amount of a basic modifier like triethylamine to the eluent to reduce tailing and improve elution of basic compounds like piperidines. | |
| Cracked or channeled column bed. | The column was not packed properly. | Repack the column carefully, ensuring a uniform and level bed of silica gel. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. benchchem.com [benchchem.com]
- 9. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Reaction Conditions for 4-Piperidin-4-ylphenol Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Piperidin-4-ylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Introduction to this compound Synthesis
This compound is a crucial building block in the development of a wide range of pharmaceuticals. Its synthesis, while conceptually straightforward, can present several challenges in practice. The most common synthetic routes involve the construction of the 4-arylpiperidine skeleton followed by functional group manipulations. This guide will focus on troubleshooting the common pathways, including the synthesis of N-protected intermediates and the final deprotection step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to directly address the common issues encountered during the synthesis of this compound and its precursors.
Part 1: Synthesis of N-Protected 4-(4-Hydroxyphenyl)piperidine
A common strategy involves the initial synthesis of an N-protected version of the target molecule, such as N-Boc-4-(4-hydroxyphenyl)piperidine. This approach protects the piperidine nitrogen from unwanted side reactions and allows for greater control over the synthesis.
Q1: I am experiencing low yields in the synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine. What are the likely causes and how can I improve the yield?
A1: Low yields in the Boc-protection of 4-hydroxypiperidine are often due to suboptimal reaction conditions or the formation of side products.[1]
-
Causality: The reaction involves the nucleophilic attack of the piperidine nitrogen on the di-tert-butyl dicarbonate (Boc-anhydride). Incomplete reaction, side reactions involving the hydroxyl group, or poor workup can lead to reduced yields.
-
Troubleshooting Steps:
-
Base Selection: The choice and amount of base are critical. A common base is potassium carbonate.[2] Ensure at least 1.5 equivalents of a suitable base are used to effectively scavenge the acid byproduct.
-
Solvent System: A mixture of water and a miscible organic solvent like dioxane or dichloromethane is often effective.[1]
-
Temperature Control: The reaction is typically run at 0°C initially and then allowed to warm to room temperature.[1] Maintaining a low temperature during the addition of Boc-anhydride can minimize side reactions.
-
Side Reaction - O-Boc Formation: The hydroxyl group can also react with Boc-anhydride to form a di-Boc byproduct.[1] Using a stoichiometric amount of Boc-anhydride (e.g., 1.05 equivalents) can help minimize this.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it goes to completion.
-
Q2: My reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine is incomplete. How can I drive the reaction to completion?
A2: Incomplete reduction is a frequent issue when synthesizing N-Boc-4-hydroxypiperidine from the corresponding piperidone.[1]
-
Causality: The reduction of the ketone to a secondary alcohol is typically achieved with a hydride reducing agent like sodium borohydride.[1] Insufficient reducing agent, low temperature, or short reaction times can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Amount of Reducing Agent: Ensure an adequate excess of the reducing agent is used. Typically, 1.5 equivalents of sodium borohydride are sufficient.[1]
-
Solvent: Methanol is a common solvent for this reduction.[1]
-
Temperature and Time: While the addition of the reducing agent is often done at 0°C to control the initial exotherm, the reaction may need to be stirred at room temperature for 2-4 hours to ensure completion.[1]
-
Monitoring: Use TLC or LC-MS to confirm the disappearance of the starting ketone before workup.
-
Part 2: Formation of the 4-Arylpiperidine Core via Grignard or Organolithium Addition
A classic approach to forming the C-C bond between the piperidine and phenyl rings involves the addition of an organometallic reagent to a piperidone.
Q3: I am attempting to synthesize 1-benzyl-4-(4-benzyloxyphenyl)piperidin-4-ol by adding 4-benzyloxy-phenyllithium to 1-benzyl-4-piperidone, but my yields are consistently low.
A3: This reaction is sensitive to reaction conditions, and low yields can stem from several factors.
-
Causality: The success of this Grignard-type reaction depends on the efficient formation of the organolithium reagent and its subsequent clean addition to the piperidone carbonyl. Side reactions such as enolization of the piperidone or degradation of the organometallic reagent are common pitfalls.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Strict anhydrous conditions are paramount. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: Use freshly prepared or titrated n-butyllithium. The quality of the 4-benzyloxybromobenzene is also important; ensure it is pure and dry.
-
Temperature Control: The formation of the organolithium reagent is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. The subsequent addition to the piperidone should also be carried out at low temperatures.
-
Reverse Addition: Consider adding the piperidone solution to the organolithium reagent (reverse addition) to maintain a low concentration of the piperidone and minimize enolization.
-
Part 3: Deprotection to Yield this compound
The final step in many synthetic routes is the removal of protecting groups from both the piperidine nitrogen and the phenolic oxygen.
Q4: I am having trouble with the deprotection of N-Boc-4-(4-methoxyphenyl)piperidine. The reaction is either incomplete or I am seeing significant side products.
A4: The deprotection of the Boc group and the cleavage of the methyl ether can be challenging to perform concurrently and without side reactions.[3]
-
Causality: Boc deprotection is acid-catalyzed, while methyl ether cleavage often requires harsh conditions like strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃).[3][4] These conditions can lead to side reactions if not carefully controlled.
-
Troubleshooting Steps:
-
Staged Deprotection: A two-step approach is often more reliable.
-
Boc Deprotection: Use standard conditions like 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane.[3][5] These reactions are typically fast at room temperature.[3]
-
Ether Cleavage: After isolation of the N-deprotected intermediate, proceed with the demethylation. Boron tribromide (BBr₃) in DCM is a common and effective reagent for this transformation.[4]
-
-
One-Pot Procedure: If a one-pot procedure is desired, refluxing in concentrated aqueous HBr can sometimes effect both deprotections.[4] However, this can lead to charring and other side products. Careful optimization of temperature and reaction time is crucial.
-
Use of Scavengers: During Boc deprotection, the liberated tert-butyl cation can potentially alkylate the electron-rich aromatic ring.[3] The use of a scavenger like triethylsilane can trap this cation and prevent side reactions.[3]
-
Q5: My final product after deprotection is difficult to purify. What are some effective purification strategies?
A5: Purification of the final this compound, which is often a salt (e.g., hydrochloride or hydrobromide), can be challenging due to its polarity.
-
Troubleshooting Steps:
-
Recrystallization: If the product is a solid, recrystallization is often the best method for obtaining high purity material. A common solvent system is a mixture of methanol and water.[4]
-
Precipitation and Washing: After deprotection, the product may precipitate from the reaction mixture. This solid can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove organic impurities.[3]
-
Conversion to Free Base: If the salt is difficult to purify, it can be neutralized with a base (e.g., ammonium hydroxide) to form the free base.[4] The free base may be more amenable to purification by silica gel column chromatography. The purified free base can then be converted back to the desired salt if necessary.
-
Data Presentation
Table 1: Comparison of Common Boc-Deprotection Conditions
| Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[3] | 0 to Room Temperature | 1-4 hours[3] | A scavenger like triethylsilane is recommended to prevent side reactions.[3] |
| Hydrochloric Acid (HCl) | Dioxane or Diethyl Ether | 4 M[5] | Room Temperature | 1-4 hours | The hydrochloride salt of the product often precipitates.[3] |
Experimental Protocols
Protocol 1: Boc-Protection of 4-Hydroxypiperidine
-
To a solution of 4-hydroxypiperidine (1.0 eq.) in a 1:1 mixture of dioxane and water, add potassium carbonate (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.05 eq.) in dioxane dropwise over 30 minutes.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-hydroxypiperidine.
Protocol 2: N-Boc Deprotection using TFA in DCM
-
Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[3]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[3]
-
If the substrate is sensitive to alkylation, add triethylsilane (1.1-1.2 eq.) as a scavenger.[3]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified.
Visualization of Key Processes
Diagram 1: General Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Boc-Protection
References
Preventing side product formation in 4-Piperidin-4-ylphenol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Piperidin-4-ylphenol. The focus is on preventing the formation of common side products during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when performing an N-alkylation on this compound?
When alkylating the secondary amine of the piperidine ring in this compound, the most common side products are the O-alkylated product and N,O-dialkylated product. Over-alkylation of the nitrogen, leading to a quaternary ammonium salt, can also occur, particularly with excess alkylating agent.[1][2] The formation of these products is due to the presence of two nucleophilic sites: the piperidine nitrogen and the phenolic oxygen.[3][4]
Q2: How can I selectively achieve N-alkylation over O-alkylation?
To favor N-alkylation, the hydroxyl group of the phenol should be protected before the alkylation step.[5][6] A common strategy is to use a tert-butoxycarbonyl (Boc) protecting group for the amine, which can be selectively removed later.[6][7] Alternatively, controlling reaction conditions such as the choice of base and solvent can also promote N-alkylation.[8][9] Reductive amination is another method that tends to favor mono-alkylation on the nitrogen.[10]
Q3: What are the recommended conditions for selective O-alkylation?
Selective O-alkylation can be challenging but may be favored by using a weaker base that can deprotonate the more acidic phenolic proton without significantly activating the piperidine nitrogen. For similar phenolic compounds, combinations like potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) have been used.[5] The Mitsunobu reaction is another powerful method for achieving selective O-alkylation of phenols.[11][12][13]
Q4: What is a suitable protecting group for the phenol in this compound, and how do I apply and remove it?
A common protecting group for phenols is the tert-butyldimethylsilyl (TBS) ether. It is stable under many conditions used for N-alkylation and can be removed with a fluoride source like tetrabutylammonium fluoride (TBAF). For the piperidine nitrogen, the tert-butoxycarbonyl (Boc) group is widely used. It can be introduced using di-tert-butyl dicarbonate ((Boc)2O) and a base, and removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl).[7][14]
Q5: How can I minimize the formation of quaternary ammonium salts during N-alkylation?
To prevent over-alkylation and the formation of quaternary ammonium salts, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the piperidine starting material relative to the alkylating agent and slow addition of the alkylating agent can significantly reduce this side product.[1][8]
Troubleshooting Guides
Issue 1: Low yield of the desired N-alkylated product and a mixture of N- and O-alkylated products.
| Possible Cause | Troubleshooting Step |
| Competitive O-alkylation | Protect the phenolic hydroxyl group before N-alkylation. A common method is to use a Boc protecting group on the piperidine nitrogen, followed by protection of the phenol, N-alkylation, and subsequent deprotection steps.[6] |
| Inappropriate base | The choice of base is critical. For selective N-alkylation (without protection), a base that preferentially deprotonates the piperidine nitrogen is needed. However, this is difficult to achieve. Protecting the phenol is the more reliable strategy. For selective O-alkylation, a weaker base like K2CO3 in DMF can be effective.[5] |
| Reaction temperature | Higher temperatures can sometimes favor the thermodynamically more stable product, which may not be the desired one. Try running the reaction at a lower temperature. |
Issue 2: Formation of a significant amount of N,N-dialkylated (quaternary ammonium) salt.
| Possible Cause | Troubleshooting Step |
| Excess alkylating agent | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent.[8] |
| Rapid addition of alkylating agent | Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent and favors mono-alkylation.[8] |
| Inappropriate base | Strong bases can deprotonate the resulting N-alkylated piperidine, making it susceptible to further alkylation. Consider using a milder base or a stoichiometric amount of a non-nucleophilic base. |
Issue 3: Difficulty in purifying the desired product from side products.
| Possible Cause | Troubleshooting Step |
| Similar polarity of products | Optimize the reaction conditions to maximize the yield of the desired product and minimize side products, which will simplify purification. |
| Ineffective purification method | Use high-performance liquid chromatography (HPLC) for difficult separations. Derivatization of the desired product to alter its polarity for easier separation, followed by removal of the derivatizing group, can also be an option. |
| Presence of unreacted starting materials | Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or reaction time. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for reactions involving piperidine and phenol functionalities. Note that specific data for this compound is limited in the literature; therefore, data from analogous systems are included for guidance.
Table 1: Conditions for Selective N-Alkylation of Piperidine Derivatives (with protected hydroxyl group)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield of N-alkylated product (%) | Reference |
| Benzyl bromide | K2CO3 | DMF | Room Temp | ~90 (for Boc-protected aminomethylpiperidine) | [6] |
| Methyl iodide | K2CO3 | Acetonitrile | Room Temp | <70 | [8] |
| Ethyl bromide | N,N-diisopropylethylamine | Acetonitrile | Room Temp | >70 | [8] |
Table 2: Conditions for Selective O-Alkylation of Phenolic Compounds
| Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield of O-alkylated product (%) | Reference |
| 1-(2-chloroethyl) piperidine | K2CO3 | DMF | 60 | 15-18 (for a dorsomorphin precursor) | [5] |
| Various alcohols | PPh3, DIAD (Mitsunobu) | THF | Room Temp | Generally high, but substrate-dependent | [11][12] |
| Dimethyl ether | Phosphotungstic acid/γ-Al2O3 | - | 280 | ~88 (selectivity for anisole from phenol) | [15] |
Key Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[6]
-
Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate.[6][7]
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise to the stirred solution at room temperature.[6]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.[14]
Protocol 2: Selective N-Alkylation of Boc-Protected this compound
This protocol is for the N-alkylation of the Boc-protected intermediate.
-
Dissolve the Boc-protected this compound (1.0 eq) in a polar aprotic solvent such as DMF.[6]
-
Add a base, such as potassium carbonate (K2CO3) (1.5 eq).[6]
-
Add the alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude N-alkylated product, which can be purified by column chromatography.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group.
-
Dissolve the Boc-protected compound in a solvent such as dichloromethane (DCM).[7][10]
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically a 1:1 mixture with DCM) or a solution of HCl in dioxane.[7][10]
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., TFA or HCl salt).[10][16]
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. mdpi.com [mdpi.com]
- 16. peptide.com [peptide.com]
4-Piperidin-4-ylphenol degradation pathways and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability issues of 4-Piperidin-4-ylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its susceptibility to oxidative, photolytic, and thermal stress. The presence of a phenol group and a piperidine ring makes it reactive under certain conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, two primary degradation pathways are hypothesized:
-
Oxidation of the Phenol Moiety: The phenol group is susceptible to oxidation, which can lead to the formation of a phenoxyl radical. This can be followed by further reactions to form benzoquinone-type structures and may ultimately lead to ring-opening, generating various organic acids.
-
Oxidation of the Piperidine Ring: The piperidine ring, being a secondary amine, is also prone to oxidation. This can result in the formation of N-oxides, imines (such as 2,3,4,5-tetrahydropyridine derivatives), and potentially ring-cleavage products.
Q3: Is this compound sensitive to acidic and basic conditions?
A3: Phenolic compounds are generally more stable in acidic conditions. In basic conditions, the phenol group deprotonates to form a phenoxide ion, which is more susceptible to oxidation. The piperidine moiety is a weak base and will form a salt in acidic conditions, which can increase its stability. However, strong acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis or other degradation reactions.
Q4: How does light affect the stability of this compound?
A4: Exposure to light, particularly UV light, can induce photolytic degradation. This can involve the generation of radicals, leading to a complex mixture of degradation products. Photostability testing is crucial to determine the need for light-protected storage and handling.
Q5: What are the expected impacts of temperature on the stability of this compound?
A5: While phenolic compounds are relatively stable at moderate temperatures, high temperatures can accelerate degradation processes. Thermal stress can lead to the formation of various degradation products, and the specific pathway may differ from those observed under other stress conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram during stability studies.
-
Decrease in the peak area of the parent compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Identify the Stress Condition: Correlate the appearance of new peaks with the specific stress condition applied (e.g., heat, light, pH, oxidant).2. Characterize Degradants: Use LC-MS/MS to obtain the mass and fragmentation pattern of the unknown peaks to elucidate their structures. Compare these with the postulated degradation products (see degradation pathways below).3. Optimize Storage: Based on the identified instability, modify storage conditions (e.g., protect from light, store at a lower temperature, use an inert atmosphere). |
| Contamination | 1. Blank Analysis: Run a blank (solvent) injection to check for system contamination.2. Sample Preparation: Review the sample preparation procedure for potential sources of contamination. |
| Column Issues | 1. Column Equilibration: Ensure the column is properly equilibrated with the mobile phase.2. Column Cleaning: If the column is suspected to be contaminated, follow the manufacturer's instructions for cleaning. |
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC
Symptoms:
-
Peak tailing or fronting.
-
Inconsistent retention times between injections.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Interaction with Column Silanols | 1. Mobile Phase pH: Adjust the pH of the mobile phase. For basic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by protonating the piperidine nitrogen.2. Use of Additives: Add a competing base, such as triethylamine, to the mobile phase in small concentrations to block active silanol sites on the column. |
| Inappropriate Mobile Phase | 1. Solvent Strength: Optimize the organic solvent percentage in the mobile phase to achieve a suitable retention factor (k').2. Buffer Concentration: Ensure the buffer concentration is adequate, especially if operating near the pKa of the analyte. |
| Column Overload | 1. Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to see if peak shape improves. |
| Temperature Fluctuations | 1. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
Postulated Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound under oxidative and photolytic stress.
Caption: Postulated oxidative degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade acetonitrile and water
-
Formic acid
-
Class A volumetric flasks and pipettes
-
pH meter
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | 1. To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.2. Keep the solutions at room temperature and at 60°C for 24 hours.3. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of NaOH, and dilute to the final concentration with mobile phase for analysis. |
| Base Hydrolysis | 1. To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.2. Follow the same temperature and time point sampling as for acid hydrolysis.3. Neutralize samples with an equivalent amount of HCl before analysis. |
| Oxidative Degradation | 1. To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.2. Keep the solution at room temperature for 24 hours, sampling at specified time points.3. Dilute samples with mobile phase for analysis. |
| Thermal Degradation | 1. Place a solid sample of this compound in an oven at 60°C for 7 days.2. Also, prepare a solution of the compound and keep it at 60°C.3. At specified time points, withdraw samples, cool to room temperature, and prepare for analysis. |
| Photolytic Degradation | 1. Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.2. A control sample should be wrapped in aluminum foil to protect it from light.3. Analyze the samples after the exposure period. |
4. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and 275 nm, or MS detection |
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is critical to ensure that all degradation products are well-separated from the parent peak and from each other.
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A general workflow for conducting forced degradation studies.
Technical Support Center: Challenges in the Scale-Up of 4-Piperidin-4-ylphenol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-Piperidin-4-ylphenol production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound?
A1: For industrial-scale synthesis, two primary routes are commonly considered, both involving the use of a nitrogen-protecting group on the piperidine ring to control reactivity and minimize side reactions. These routes are:
-
Route A: Synthesis via N-Boc-4-(4-hydroxyphenyl)piperidine: This route involves the synthesis of an N-tert-butoxycarbonyl (Boc) protected intermediate, followed by deprotection to yield the final product. The Boc group is favored for its stability under many reaction conditions and its relatively clean removal under acidic conditions.
-
Route B: Synthesis via N-benzyl-4-(4-hydroxyphenyl)piperidine: This route utilizes a benzyl (Bn) protecting group. While the benzyl group is robust, its removal often requires catalytic hydrogenation, which can present challenges at scale, such as catalyst handling and potential side reactions.[1][2]
Q2: What are the critical safety considerations when scaling up the production of this compound?
A2: Several safety considerations are paramount during scale-up:
-
Handling of Reagents: Many reagents used in the synthesis, such as strong acids for deprotection (e.g., trifluoroacetic acid, hydrochloric acid) and flammable solvents (e.g., tetrahydrofuran, methanol), require careful handling in a well-ventilated environment with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Some steps, like the N-alkylation of piperidine, can be exothermic.[3] On a large scale, inefficient heat dissipation can lead to temperature spikes, potentially causing side reactions or runaway reactions. Proper reactor design with efficient cooling systems is crucial.
-
Hydrogenation: If using the N-benzyl route, catalytic hydrogenation involves the use of flammable hydrogen gas under pressure, which requires specialized high-pressure reactors and stringent safety protocols to prevent leaks and potential explosions.[4]
-
Waste Disposal: The process will generate chemical waste that must be handled and disposed of in accordance with environmental regulations.
Q3: How can I effectively purify this compound at a large scale?
A3: Crystallization is the most common and effective method for purifying this compound on a large scale.[5] The choice of solvent is critical for obtaining high purity and yield. A mixture of water and methanol has been reported as an effective solvent system for the crystallization of similar compounds.[5] The process typically involves dissolving the crude product in the solvent at an elevated temperature and then slowly cooling the solution to induce crystallization, leaving impurities in the mother liquor.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of N-Protected Intermediate
Q: My yield of N-Boc-4-(4-hydroxyphenyl)piperidine is consistently low during scale-up. What are the likely causes and how can I troubleshoot this?
A: Low yields at a larger scale can often be traced back to issues with reaction conditions and reagent quality.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress closely using analytical techniques like HPLC or TLC. Ensure that the reaction is allowed to proceed to completion before workup. On a larger scale, reaction times may need to be extended due to differences in mixing and heat transfer.
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Solution: The reaction temperature should be carefully controlled. For the synthesis of N-Boc protected piperidines, reactions are often run at room temperature or slightly elevated temperatures.[6] Use a reactor with a reliable heating and cooling system to maintain the optimal temperature.
-
-
Possible Cause 3: Poor Quality of Reagents.
-
Solution: Ensure that all starting materials, especially the piperidine derivative and the protecting group reagent (e.g., di-tert-butyl dicarbonate), are of high purity. The presence of impurities can lead to side reactions and lower the yield.
-
Issue 2: Incomplete Deprotection of the N-Protected Intermediate
Q: I am observing a significant amount of starting material (N-Boc-4-(4-hydroxyphenyl)piperidine) remaining after the deprotection step. How can I drive the reaction to completion?
A: Incomplete deprotection is a common hurdle, especially when dealing with sterically hindered molecules.
-
Possible Cause 1: Insufficient Acid Strength or Concentration.
-
Solution: The cleavage of the Boc group is acid-catalyzed. If the reaction is sluggish, consider increasing the concentration of the acid (e.g., using a higher molarity of HCl in a solvent like dioxane or increasing the percentage of TFA in DCM).[6]
-
-
Possible Cause 2: Short Reaction Time.
-
Solution: While many N-Boc deprotections are complete within a few hours at room temperature, some substrates may require longer reaction times.[6] Monitor the reaction until no more starting material is observed.
-
-
Possible Cause 3: Inefficient Mixing.
-
Solution: At a larger scale, inefficient mixing can lead to localized areas where the acid concentration is too low for the reaction to proceed effectively. Ensure that the reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Issue 3: High Impurity Profile in the Final Product
Q: After purification, my this compound product contains several impurities. What are the likely side products and how can I minimize their formation?
A: The formation of impurities is often exacerbated during scale-up due to prolonged reaction times and less efficient heat transfer.
-
Potential Impurity 1: O-Alkylation Product (from N-Boc deprotection).
-
Cause: The tert-butyl cation generated during the acidic deprotection of the N-Boc group can alkylate the hydroxyl group of the phenol, forming a tert-butyl ether byproduct.[6]
-
Solution: Add a scavenger, such as triethylsilane, to the reaction mixture. The scavenger will trap the tert-butyl cation before it can react with your product.[6]
-
-
Potential Impurity 2: Over-alkylation Product (Quaternary Ammonium Salt).
-
Cause: This can occur during the initial N-alkylation step if an excess of the alkylating agent is used.[3]
-
Solution: Carefully control the stoichiometry of the reactants, using a slight excess of the piperidine starting material. The slow, controlled addition of the alkylating agent can also help minimize this side reaction.[3]
-
-
Potential Impurity 3: Toluene (from N-benzyl deprotection).
-
Cause: Toluene is a common byproduct of the debenzylation reaction.
-
Solution: An acidic workup can be employed to separate the basic product from the non-basic toluene. The protonated product will move to the aqueous layer, which can then be separated, basified, and extracted to yield the purified product.
-
Data Presentation
Table 1: Comparison of Purification Strategies for this compound and Analogs [5]
| Purification Method | Solvent System | Temperature (°C) | Recovery (%) | Purity (%) |
| Crystallization | Water/Methanol | 0-25 | 60-90 | 95-99 |
| Recrystallization | Petroleum Ether | Room Temperature | 65-75 | 98-99.5 |
| Column Chromatography | Silica Gel | Room Temperature | 80-95 | 95-98 |
| Continuous Crystallization | Aqueous Medium | 40-190 | 50-90 | >99.6 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(4-hydroxyphenyl)piperidine (Illustrative)
-
Reaction Setup: In a suitable reactor, dissolve 4-(4-hydroxyphenyl)piperidine (1.0 eq) in a mixture of an appropriate organic solvent (e.g., dichloromethane or tetrahydrofuran) and water.
-
Reagent Addition: Add a base such as sodium bicarbonate (2.0 eq). To this stirred suspension, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(4-hydroxyphenyl)piperidine. The crude product can be purified by crystallization or column chromatography.
Protocol 2: N-Boc Deprotection to Yield this compound (Illustrative) [6]
-
Reaction Setup: Dissolve the N-Boc-4-(4-hydroxyphenyl)piperidine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of a strong acid, such as 4M HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or HPLC until the deprotection is complete (typically 1-4 hours).
-
Work-up: If using TFA, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. If using HCl in dioxane, the hydrochloride salt of the product may precipitate and can be collected by filtration.
-
Isolation and Purification: After neutralization (if applicable), extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is typically purified by crystallization.[5]
Mandatory Visualization
Caption: Synthetic workflow for this compound via the N-Boc protection route.
Caption: Decision tree for troubleshooting common issues in this compound scale-up.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 4-Piperidin-4-ylmethyl-phenol hydrochloride | 1171849-90-3 [smolecule.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 4-Piperidin-4-ylphenol in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the poor aqueous solubility of 4-Piperidin-4-ylphenol. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: this compound possesses both a lipophilic phenol group and a piperidine ring. While the nitrogen in the piperidine ring can act as a hydrogen bond acceptor, the overall molecule has a significant nonpolar character, which limits its solubility in water.[1] The interplay between the acidic phenolic hydroxyl group and the basic piperidine nitrogen can also influence its solubility depending on the pH of the aqueous medium.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The most critical initial step is to determine the pH-solubility profile of your compound.[1] Since this compound has a basic piperidine moiety (typical pKa of the protonated form is around 11.2) and an acidic phenolic group, its ionization state, and therefore its solubility, will be highly dependent on the pH of the solution.[1]
Q3: How does pH adjustment affect the solubility of this compound?
A3: In acidic media (pH < pKa of the piperidinium ion), the piperidine nitrogen will be protonated, forming a more water-soluble cationic salt.[1] Conversely, in basic media (pH > pKa of the phenolic proton), the phenolic hydroxyl group will be deprotonated, forming a more water-soluble phenolate anion. At a neutral pH, the compound will likely exist predominantly in its less soluble, neutral form.
Q4: What are co-solvents and how can they help?
A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of a poorly soluble compound. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[1][2] They work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic compounds.
Q5: When should I consider more advanced solubilization techniques like using cyclodextrins?
A5: If pH adjustment and the use of co-solvents do not achieve the desired concentration, or if you need to prepare a formulation for in vivo studies, advanced techniques should be considered.[1] Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and dissolution of this compound.
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).
-
Possible Cause: This is a common phenomenon known as "solvent shifting" or "antisolvent precipitation." The compound is soluble in the organic stock solution but crashes out when introduced to the aqueous environment where its solubility is much lower.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤1%) to avoid artifacts in biological assays, but high enough to maintain solubility.[1]
-
Slow, Dropwise Addition with Vigorous Mixing: Add the DMSO stock solution slowly and dropwise to the vigorously stirring or vortexing aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer containing a higher percentage of the co-solvent.[1]
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help to keep the compound in solution.
-
Issue 2: My compound appears to dissolve initially but then precipitates over time.
-
Possible Cause: The initial solution may be supersaturated, a thermodynamically unstable state. Over time, the compound begins to nucleate and crystallize out of solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare the aqueous solution of this compound fresh before each experiment.
-
Sonication: Brief sonication of the final solution can sometimes help to redissolve small amounts of precipitate and create a more stable dispersion.
-
Use of Solubilizing Excipients: Consider the addition of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins to the aqueous buffer to increase the equilibrium solubility.
-
Issue 3: I am struggling to achieve a high enough concentration for my in vivo studies.
-
Possible Cause: The required dose for animal studies may exceed the aqueous solubility of the compound, even with simple pH adjustment or co-solvents.
-
Troubleshooting Steps:
-
Formulate as a Salt: If you are working with the free base of this compound, consider forming a salt (e.g., hydrochloride or hydrobromide). Salt formation can dramatically increase aqueous solubility.[3][4]
-
Cyclodextrin Complexation: Formulating the compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its apparent solubility.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be an effective strategy for enhancing the bioavailability of poorly soluble compounds.
-
Quantitative Data on Solubility Enhancement
Disclaimer: The following data is illustrative and based on the behavior of similar piperidine and phenolic compounds. Actual experimental values for this compound may vary.
Table 1: Effect of pH on the Solubility of a Representative Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1 - 10 |
Data adapted from BenchChem for 3-[(4-Methylphenyl)methyl]piperidine.[1]
Table 2: Effect of Co-solvents on the Solubility of a Representative Phenolic Compound
| Solvent System (Ethanol in Water, v/v) | Approximate Solubility Enhancement Factor |
| 10% | 2 - 5 |
| 20% | 5 - 15 |
| 40% | 20 - 50 |
Illustrative data based on general trends for phenolic compounds.
Table 3: Solubility Enhancement of a Representative Piperidine Compound using β-Cyclodextrin Derivatives
| Compound System | Stability Constant (M⁻¹) | Approximate Solubility Enhancement |
| Piperine/β-Cyclodextrin (βCD) | ~100 | - |
| Piperine/Hydroxypropyl-β-CD (HPβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
| Piperine/Sulfobutyl-ether-β-CD (SBEβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
Data for Piperine, adapted from BenchChem.[1]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the determination of the thermodynamic equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer at a controlled temperature
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or µg/mL, taking into account the dilution factor.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol provides a general procedure for preparing a working solution of this compound in an aqueous buffer from a concentrated DMSO stock, minimizing precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to the desired temperature (e.g., 37°C).
-
Place the required volume of the pre-warmed aqueous buffer in a sterile microcentrifuge tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the 10 mM DMSO stock solution dropwise to the side of the tube.
-
Continue to vortex for an additional 15-30 seconds to ensure the compound is fully dispersed.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared solution immediately in your experiment.
Visualizations
Caption: Workflow for determining equilibrium solubility.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Key factors affecting the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4-Piperidin-4-ylmethyl-phenol hydrochloride | 1171849-90-3 [smolecule.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 4-Piperidin-4-ylphenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the column chromatography purification of 4-Piperidin-4-ylphenol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this process.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Impurities | 1. Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in broad, overlapping peaks. | 1. Optimize Mobile Phase: Systematically vary the solvent ratio. If using a common system like ethyl acetate/hexanes, start with a lower polarity and gradually increase it (gradient elution). A typical starting point could be 5-10% methanol in dichloromethane. |
| 2. Incorrect Stationary Phase: Standard silica gel is acidic and can strongly interact with the basic piperidine nitrogen, leading to poor separation. | 2. Select an Alternative Stationary Phase: Consider using neutral or basic alumina, which is more suitable for the purification of amines.[1][2] Alternatively, use triethylamine-deactivated silica gel to minimize acidic interactions.[1][3] | |
| Peak Tailing of this compound | 1. Strong Interaction with Acidic Silica: The basic piperidine moiety interacts strongly with the acidic silanol groups on the surface of silica gel. | 1. Modify the Mobile Phase: Add a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia in methanol, to the mobile phase to saturate the acidic sites on the silica gel.[3] |
| 2. Column Overload: Too much sample has been loaded onto the column. | 2. Reduce Sample Load: Use a larger column or decrease the amount of crude material loaded. A general guideline is a 30-50:1 ratio of silica gel to compound by weight for good separation.[4] | |
| Compound is Not Eluting from the Column | 1. Mobile Phase is Not Polar Enough: The solvent system is too non-polar to move the highly polar this compound down the column. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your eluent system. |
| 2. Irreversible Adsorption or Degradation: The compound may be irreversibly binding to or degrading on the acidic silica gel. | 2. Use a Deactivated Stationary Phase: Employ triethylamine-deactivated silica gel or switch to alumina.[1] To check for degradation, perform a 2D TLC by running the plate in one direction, drying it, and then running it 90 degrees in the same solvent. If new spots appear, degradation is likely occurring. | |
| Compound Elutes Too Quickly (in the Solvent Front) | 1. Mobile Phase is Too Polar: The eluent is too strong, causing the compound to have little interaction with the stationary phase. | 1. Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. Develop a TLC system where the Rf of this compound is between 0.2 and 0.4 for optimal column separation.[5][6] |
| 2. Sample Solvent Effects: The sample was dissolved in a solvent significantly more polar than the mobile phase. | 2. Use a Less Polar Loading Solvent: Dissolve the sample in a minimal amount of a solvent that is the same or less polar than the initial mobile phase. If solubility is an issue, consider dry loading. | |
| Multiple Fractions Contain Both Product and Impurities | 1. Poor Packing of the Column: Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase. | 1. Repack the Column Carefully: Ensure the silica gel or alumina is packed uniformly without any air bubbles.[2][7] |
| 2. Gradient Elution is Too Steep: A rapid increase in solvent polarity can cause closely eluting compounds to come off the column together. | 2. Use a Shallower Gradient: Increase the polarity of the mobile phase more gradually over a larger number of column volumes. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Due to the basic nature of the piperidine ring, standard acidic silica gel can cause peak tailing and potential degradation. The recommended stationary phases are:
-
Neutral or Basic Alumina: These are better suited for the purification of basic compounds like amines.[1][2]
-
Triethylamine-Deactivated Silica Gel: Pre-treating silica gel with a mobile phase containing triethylamine can neutralize the acidic sites, leading to better peak shape and recovery.[1][3]
-
Reversed-Phase Silica (C18): For this stationary phase, more polar compounds elute first. This can be an effective alternative, especially if impurities are non-polar.[1]
Q2: How do I choose an appropriate mobile phase for the column?
A2: The ideal mobile phase should provide a good separation of this compound from its impurities. This is best determined by Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value between 0.2 and 0.4.[5][6] Given the polarity of this compound, start with a binary solvent system such as:
-
Dichloromethane/Methanol
-
Ethyl Acetate/Hexanes with a small percentage of Methanol or Triethylamine
-
A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective for complex mixtures.[8]
Q3: My this compound is a salt (e.g., hydrochloride). How does this affect purification?
A3: The salt form is significantly more polar and may have very low solubility in common organic solvents used for chromatography.[9] It is often necessary to neutralize the salt to the free base before purification. This can be done by dissolving the salt in an aqueous basic solution (like sodium bicarbonate or sodium carbonate), followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer can then be dried and concentrated before loading onto the column.
Q4: Should I use wet or dry loading for my sample?
A4: The choice depends on the solubility of your crude sample.
-
Wet Loading: This is suitable if your compound is readily soluble in a small amount of the initial, low-polarity mobile phase.[7]
-
Dry Loading: This is the preferred method if your sample has poor solubility in the initial mobile phase or if you need to use a more polar solvent for dissolution. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]
Q5: How can I visualize this compound on a TLC plate?
A5: Since this compound has a phenol group, it should be visible under UV light (254 nm). For staining, several options are effective:
-
Potassium Permanganate (KMnO4) stain: This is a general stain for compounds that can be oxidized.
-
Ninhydrin stain: This stain is particularly good for detecting primary and secondary amines, and should react with the piperidine nitrogen.[3]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will visualize many organic compounds as temporary brown spots.
Experimental Protocols
Protocol 1: TLC Analysis for Mobile Phase Selection
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Prepare a developing chamber with a small amount of the chosen solvent system (e.g., 9:1 Dichloromethane:Methanol). Ensure the solvent level is below the baseline of the TLC plate.
-
Place the TLC plate in the chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light and/or with a chemical stain.
-
Calculate the Rf value (distance traveled by the spot / distance traveled by the solvent front). Adjust the solvent system polarity to achieve an Rf value between 0.2 and 0.4 for the product.[6][10]
Protocol 2: Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into a vertical glass column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Deactivation (if not pre-deactivated): Pass 2-3 column volumes of the mobile phase containing 1% triethylamine through the packed column.
-
Sample Loading: Using the dry loading method, adsorb the crude this compound onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Buy 4-Piperidin-4-ylmethyl-phenol hydrochloride | 1171849-90-3 [smolecule.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
How to avoid "oiling out" during 4-Piperidin-4-ylphenol recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of "oiling out" during the recrystallization of 4-Piperidin-4-ylphenol.
Troubleshooting Guide: How to Avoid "Oiling Out"
"Oiling out" is a phenomenon where a compound separates from the crystallization solvent as a liquid (an "oil") rather than a solid.[1][2] This can lead to poor purification, amorphous material, and difficulty in handling.[1][2] The following guide provides a systematic approach to troubleshoot and prevent this issue.
Question: My this compound is "oiling out" upon cooling. What are the primary causes and how can I fix it?
Answer: Oiling out during the recrystallization of this compound is typically caused by one or more of the following factors: high supersaturation, rapid cooling, the presence of impurities, an unsuitable solvent system, or the melting point of the compound being lower than the temperature of the solution.[3][4][5]
Here is a step-by-step troubleshooting workflow to address this issue:
Caption: A troubleshooting workflow for preventing oiling out during recrystallization.
Step 1: Reduce Supersaturation
High supersaturation is a primary driver of oiling out.[1][2] To mitigate this:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the solution to decrease the concentration. Be mindful that this may slightly reduce the final yield.[5][6]
-
Start with a More Dilute Solution: In your next attempt, use a larger initial volume of solvent to dissolve the crude this compound.
Step 2: Control the Cooling Rate
Rapid cooling does not allow sufficient time for the molecules to orient themselves into a crystal lattice, favoring the formation of an amorphous oil.[2]
-
Slow, Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or in a dewar flask.
-
Avoid Ice Baths Initially: Do not immediately place the hot flask in an ice bath. This drastic temperature change almost guarantees oiling out for sensitive compounds. Once the solution has reached room temperature and crystals have started to form, an ice bath can be used to maximize the yield.
Step 3: Implement Seeding
Seeding provides a template for crystal growth, encouraging the formation of a crystalline solid over an oil.[1][2]
-
Add Seed Crystals: Introduce a few small, pure crystals of this compound to the solution just as it becomes cloudy (the point of saturation) or slightly before.
-
Scratch the Flask: If seed crystals are unavailable, scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that may initiate crystallization.[5]
Step 4: Re-evaluate the Solvent System
The choice of solvent is critical. Oiling out can occur if the compound is too soluble in the chosen solvent or if the solvent's boiling point is higher than the compound's melting point.[3][7]
-
Solvent Polarity: this compound has both polar (phenol, secondary amine) and non-polar (phenyl and piperidine rings) characteristics. A mixture of solvents is often effective. Consider combinations like ethanol/water, isopropanol/water, or acetone/heptane.[8][9]
-
Boiling Point: Ensure the boiling point of your solvent or solvent mixture is lower than the melting point of this compound to prevent it from melting in the solution.[3][7]
Step 5: Address Impurities
Impurities can suppress the melting point of your compound and interfere with crystal lattice formation.[4][5]
-
Pre-purification: If the crude material is heavily contaminated, consider a preliminary purification step such as a column chromatography or an acid-base extraction to remove significant impurities.
-
Charcoal Treatment: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective. However, be cautious as charcoal can react with phenolic compounds.[10]
Frequently Asked Questions (FAQs)
Q1: I've tried slowing the cooling, but my compound still oils out. What should I try next?
A1: If slow cooling is insufficient, the next logical step is to address supersaturation and consider seeding. Try using a slightly more dilute solution by adding 5-10% more solvent. If that doesn't work, introduce seed crystals at the saturation point. The combination of lower supersaturation, slow cooling, and seeding is often successful.[1][2]
Q2: What is the best solvent system for recrystallizing this compound?
A2: The ideal solvent system will dissolve the compound when hot but have low solubility when cold. Given the structure of this compound, a polar protic solvent mixed with a less polar co-solvent or an anti-solvent is a good starting point. A review of piperidine-4-one derivatives suggests that ethanol is a common and effective recrystallization solvent.[11] Therefore, an ethanol/water or ethanol/ethyl acetate mixture is a promising system to investigate.[8][11]
Q3: Can I recover my product if it has already oiled out?
A3: Yes, in most cases, you can. If an oil has formed, reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, attempt to recrystallize again, implementing the strategies from the troubleshooting guide, such as slower cooling and seeding.[5]
Q4: How do I prepare and use seed crystals?
A4: Seed crystals are pure crystals of the compound you are trying to recrystallize. You can obtain them from a previous successful crystallization. If none are available, you can try to generate a small amount by dissolving a tiny sample of the crude material in a minimal amount of hot solvent in a test tube, allowing it to evaporate slowly, or cooling it very slowly to obtain a few initial crystals. Add these tiny crystals to your main batch when the solution is saturated.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The exact solvent ratios and temperatures should be optimized for your specific sample.
Objective: To purify crude this compound by recrystallization, avoiding oiling out.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: Begin by performing small-scale solubility tests to determine an appropriate ethanol/water ratio. A good starting point is to find a ratio where the compound is soluble in the hot solvent mixture but sparingly soluble at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen ethanol/water solvent mixture and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid completely. Add the solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Cover the flask to prevent solvent evaporation.
-
Seeding (optional but recommended): If you have seed crystals, add them once the solution has cooled slightly and is approaching its saturation point.
-
Crystallization: As the solution cools, pure crystals of this compound should form. Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.
Quantitative Data Summary
The optimal parameters for the recrystallization of this compound should be determined empirically. The following table provides a template for recording and comparing experimental data to optimize the process and avoid oiling out.
| Parameter | Recommended Starting Range | Observations |
| Solvent System | Ethanol/Water, Isopropanol/Water | Note solubility at different temperatures. |
| Solvent Ratio (v/v) | 10:1 to 5:1 (Alcohol:Water) | Adjust to achieve dissolution when hot and precipitation when cold. |
| Concentration (g/mL) | 0.1 - 0.5 g per 10 mL solvent | Higher concentrations are more prone to oiling out. |
| Cooling Rate | ~1 °C / minute | Slower rates promote better crystal formation. |
| Seeding | 1-5% by weight of crude material | Note the temperature of seeding and its effect. |
Logical Relationships in Recrystallization
The success of a recrystallization process depends on the interplay between thermodynamic and kinetic factors.
Caption: The relationship between thermodynamics, kinetics, and the outcome of a crystallization process.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. chemrevlett.com [chemrevlett.com]
Validation & Comparative
4-Piperidin-4-ylphenol vs 3-piperidin-4-ylphenol activity comparison
An objective comparison of the biological activities of 4-piperidin-4-ylphenol and 3-piperidin-4-ylphenol is challenging due to the limited number of studies that directly compare these two isomers. However, by examining research on their derivatives, particularly within the context of opioid receptor modulation, a comparative analysis of their structure-activity relationships can be inferred. The positioning of the hydroxyl group on the phenol ring is a critical determinant of pharmacological activity.
Comparative Biological Activity
The primary area where the activities of this compound and 3-piperidin-4-ylphenol derivatives have been implicitly compared is in the development of opioid receptor ligands. The phenolic hydroxyl group is a key pharmacophoric element, and its position on the aromatic ring significantly influences binding affinity and functional activity at opioid receptors.
In the context of designing ligands for the delta-opioid receptor, it has been observed that derivatives of this compound generally exhibit different receptor-ligand interactions compared to their 3-piperidin-4-ylphenol counterparts. This is attributed to the distinct hydrogen bonding patterns and overall molecular conformation dictated by the position of the hydroxyl group.
Similarly, in the development of kappa-opioid receptor antagonists, the 3-piperidin-4-ylphenol scaffold has been a important component of various drug candidates. While direct comparisons with the 4-isomer are not always explicitly detailed, the frequent use of the 3-substituted phenol suggests a potentially more favorable interaction with the kappa-opioid receptor binding pocket for this particular isomeric form.
Experimental Protocols
The following are representative experimental protocols that would be used to compare the activity of this compound and 3-piperidin-4-ylphenol derivatives, particularly in the context of opioid receptor binding and functional activity.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. In the case of opioid receptors, these assays would be performed using membrane preparations from cells expressing the receptor of interest (e.g., mu, delta, or kappa).
-
Objective: To determine the binding affinity (Ki) of this compound and 3-piperidin-4-ylphenol derivatives for a specific opioid receptor subtype.
-
Procedure:
-
Cell membranes expressing the target opioid receptor are prepared.
-
The membranes are incubated with a specific radioligand (e.g., [3H]diprenorphine) and varying concentrations of the test compound (this compound or 3-piperidin-4-ylphenol derivative).
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are employed to assess the biological effect of a compound after it binds to a receptor. For G-protein coupled receptors like the opioid receptors, common functional assays measure the modulation of downstream signaling pathways, such as cyclic AMP (cAMP) accumulation.
-
Objective: To determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of this compound and 3-piperidin-4-ylphenol derivatives at a specific opioid receptor subtype.
-
Procedure (cAMP Assay):
-
Cells expressing the target opioid receptor are seeded in microplates.
-
The cells are stimulated with forskolin to induce cAMP production.
-
Varying concentrations of the test compound are added to the cells.
-
The cells are incubated to allow for receptor activation and modulation of cAMP levels.
-
The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA).
-
For agonists, the EC50 (concentration of compound that produces 50% of the maximal response) is determined.
-
For antagonists, the IC50 (concentration of compound that inhibits 50% of the effect of a known agonist) is determined.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Generalized opioid receptor signaling pathway.
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 4-Piperidin-4-ylphenol Analogs
The 4-piperidin-4-ylphenol scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of pharmacologically active agents. Its versatility allows for systematic structural modifications, enabling the fine-tuning of interactions with various biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a primary focus on their role as modulators of opioid receptors. By examining how specific chemical alterations influence biological activity, researchers can glean critical insights for the rational design of novel therapeutics.
Quantitative Comparison of Analog Performance
The following table summarizes the in vitro pharmacological data for a selection of this compound and structurally related 4-phenylpiperidine derivatives, highlighting their binding affinities and functional activities at mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as the nociceptin receptor (NOP).
| Compound ID | R1 (Piperidine N-substituent) | R2 (Aryl Substituent) | µ-OR (Ki, nM) | δ-OR (Ki, nM) | κ-OR (Ki, nM) | Functional Activity (Receptor) |
| 1 | -CH₂CH₂-Phenyl | 3-OH | 0.6 | 39 | 1.8 | Opioid Antagonist[1] |
| 2 | -CH₂CH₂-Phenyl | 2-OH | 1.9 | 118 | 15 | Opioid Antagonist[1] |
| 3 | -CH₂CH₂-Phenyl | 4-OH | 11 | 260 | 22 | Opioid Antagonist[1] |
| 4 | -CH₂CH₂-Phenyl | 3-OCH₃ | 16 | 160 | 13 | Opioid Antagonist[1] |
| 5 | -CH₂-Cyclooctyl | Indolin-2-one | — | — | — | NOP Agonist (EC₅₀ = 20 nM)[2] |
| 6 | -CH₂-Cyclooctylmethyl | Indolin-2-one | — | — | — | NOP Antagonist (Kₑ = 15 nM)[2] |
| 7 | Phenylalkyl linker | 3-OH | 0.0034 | 41.67 | 7.9 | µ-OR Agonist (EC₅₀ = 0.68 nM)[3] |
Key Structure-Activity Relationship Insights:
-
Influence of Aryl Substitution: The positioning of the hydroxyl group on the aryl ring is a critical determinant of binding affinity. A hydroxyl group at the meta-position (Compound 1 ) generally results in high affinity for µ and κ opioid receptors.[1] Shifting this group to the ortho (Compound 2 ) or para (Compound 3 ) position, or its substitution with a methoxy group (Compound 4 ), leads to a discernible decrease in binding affinity across the opioid receptors.[1]
-
Role of the Piperidine N-Substituent: The substituent attached to the piperidine nitrogen plays a pivotal role in defining the functional activity of the molecule, effectively acting as a molecular switch between agonism and antagonism.[2] This is clearly demonstrated in a series of N-(4-piperidinyl)-2-indolinones, where a cyclooctyl group (Compound 5 ) confers potent NOP agonism, while the slightly larger cyclooctylmethyl group (Compound 6 ) completely reverses the functional outcome to potent NOP antagonism.[2]
-
Impact of Linker Groups: The nature and conformation of the linker connecting the core piperidine scaffold to other pharmacophoric elements can dramatically affect potency and selectivity. For instance, the optimization of a phenylalkyl linker in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues led to the discovery of highly potent and selective µ-opioid receptor agonists like Compound 7 .[3]
Experimental Protocols
The quantitative data presented in this guide are derived from standardized pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These competitive binding assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Brain tissue from male Sprague-Dawley rats (for µ- and δ-opioid receptors) or male Hartley guinea pigs (for κ-opioid receptors) is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[1] The resulting homogenate undergoes centrifugation, and the pellet is resuspended and incubated at 37°C to promote the dissociation of any endogenous ligands.[1] A final centrifugation and resuspension in fresh assay buffer yields the membrane preparation for the assay.[1]
-
Assay Procedure: The prepared cell membranes are incubated with a specific radiolabeled ligand (e.g., [³H]DAMGO for µ-OR, [³H]DPDPE for δ-OR, or [³H]U-69,593 for κ-OR) and a range of concentrations of the unlabeled test compound. Non-specific binding is measured in the presence of a saturating concentration of a non-selective opioid ligand like naloxone. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified.
-
Data Analysis: The data are used to generate competition curves, from which the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) is calculated. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying G-protein activation subsequent to receptor binding. It is used to distinguish between agonists and antagonists.
-
Assay Principle: GPCR activation by an agonist facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which, upon binding, becomes incorporated into the activated G-protein.
-
Procedure: Cell membranes expressing the receptor of interest are incubated with [³⁵S]GTPγS, GDP, and the test compound. Agonists stimulate the binding of [³⁵S]GTPγS, which is measured by scintillation counting. To assess antagonist activity, the compound is tested for its ability to inhibit the [³⁵S]GTPγS binding stimulated by a known agonist.[2][4]
-
Data Analysis: For agonists, concentration-response curves are generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect). For antagonists, the equilibrium dissociation constant (Kₑ) is calculated by analyzing the rightward shift in the agonist's concentration-response curve in the presence of the antagonist.[2]
Visualizing SAR Principles and Workflows
The following diagrams, rendered using the DOT language, provide a visual representation of the experimental workflow and the conceptual basis of ligand-receptor interactions in SAR studies.
Caption: A generalized workflow for iterative structure-activity relationship studies.
Caption: A conceptual model of key pharmacophoric interactions within a receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 4,4'-(Piperidin-4-ylidenemethylene)bisphenol Derivatives and Known Estrogen Receptor Alpha Inhibitors
A detailed guide for researchers and drug development professionals on the inhibitory potential of a novel piperidine derivative against Estrogen Receptor Alpha (ERα), benchmarked against established clinical inhibitors. This report synthesizes available experimental data to provide a clear comparison of efficacy, supported by detailed experimental methodologies and pathway visualizations.
In the landscape of endocrine therapies targeting hormone-receptor-positive cancers, the development of novel Estrogen Receptor Alpha (ERα) modulators with improved efficacy and resistance profiles is a paramount objective. This guide provides a comparative analysis of a promising novel compound, the N-Acetyl-2,2,6,6-tetramethylpiperidine derivative of 4,4'-(piperidin-4-ylidenemethylene)bisphenol, against the well-established ERα inhibitors Fulvestrant, Raloxifene, and Tamoxifen.
Efficacy Comparison of ERα Inhibitors
The inhibitory potential of the novel bisphenol derivative and known drugs against ERα is summarized below. The data, presented in terms of IC50 values, indicates the concentration of the inhibitor required to achieve 50% inhibition of the receptor's activity. A lower IC50 value signifies a higher potency.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| N-Acetyl-2,2,6,6-tetramethylpiperidine derivative of 4,4'-(piperidin-4-ylidenemethylene)bisphenol (Derivative 3b) | ERα | High Affinity* | Radioligand Binding Assay | [1] |
| Fulvestrant | ERα | 9.4 | Cell-free Assay | |
| ERα | 0.29 | Cell-based Assay (MCF-7 cells) | ||
| Raloxifene | ERα | 2.9 - 5.7 | Phthalazine Oxidase Inhibition (Human Liver Cytosol) | |
| ERα | 1 | Progesterone Receptor Induction (D12 cells) | ||
| Tamoxifen | ERα | micromolar range** | Cell Proliferation Assay (MCF-7 cells) | [2][3][4] |
*Note: The specific IC50 value for the N-Acetyl-2,2,6,6-tetramethylpiperidine derivative was not available in the reviewed literature abstract, which only described it as having "high ERα binding affinity."[1]
**Note: The cytotoxic effects of Tamoxifen on MCF-7 cells are observed in the micromolar range, with an IC50 of approximately 4.506 µg/mL (which converts to a micromolar concentration) in some studies.[2]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Cell proliferation kinetics of MCF-7 human mammary carcinoma cells in culture and effects of tamoxifen on exponentially growing and plateau-phase cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 4-Piperidin-4-ylphenol: qNMR vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-Piperidin-4-ylphenol, a versatile building block in medicinal chemistry, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques for validating the purity of this compound: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and comparative data to assist researchers in selecting the optimal method for their specific needs.
At a Glance: qNMR vs. HPLC for Purity Analysis
Quantitative NMR (qNMR) stands out as a primary analytical method, offering direct quantification of an analyte without the need for a specific reference standard of the compound itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] In contrast, HPLC is a comparative chromatographic technique that separates components of a mixture based on their differential distribution between a stationary and a mobile phase.[1] While highly sensitive for detecting trace impurities, HPLC purity assessments are often based on area percentage, which assumes similar detector responses for all components unless specific reference standards for each impurity are used.[1]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection.[1] |
| Quantitation | Absolute (with a certified internal standard). | Relative (area percent) or absolute (with a specific reference standard). |
| Reference Standard | Requires a certified internal standard of a different, known compound. | Typically requires a reference standard of the analyte for accurate quantification. |
| Information Provided | Purity, structural confirmation, and impurity identification from the same experiment. | Purity (as area %), retention time, and detection of impurities. |
| Selectivity | High, based on distinct resonance signals. Challenging with overlapping signals.[1] | High resolution, but can be susceptible to co-eluting impurities. |
| Sample Throughput | Lower, especially when long relaxation delays are required for accuracy. | Higher, with typical run times of 20-30 minutes per sample. |
| Sample Consumption | Higher (milligrams). | Lower (micrograms). |
| Destructive | No, the sample can be recovered. | Yes. |
Experimental Data: A Comparative Purity Assessment
To illustrate the practical differences between qNMR and HPLC for the purity assessment of this compound, a hypothetical batch was analyzed using both techniques. The results are summarized below.
Table 1: Purity of this compound - qNMR vs. HPLC
| Analytical Method | Purity (%) | Key Observations |
| qNMR (600 MHz) | 98.5% (w/w) | Purity determined against a certified internal standard (Maleic Acid). Minor impurities corresponding to residual solvents and a structurally related impurity were observed and quantified. |
| HPLC (UV, 220 nm) | 99.5% (Area %) | Main peak at 99.5% of the total peak area. Two minor impurity peaks were detected. |
The discrepancy between the qNMR and HPLC results highlights a key consideration. The HPLC area percent method may overestimate purity if impurities have a lower UV response at the detection wavelength compared to the main compound. qNMR, being a molar-based technique, provides a more accurate mass-based purity assessment.
Experimental Protocols
Detailed methodologies for the qNMR and HPLC analyses are provided below.
Quantitative ¹H NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound using qNMR with an internal standard.
Materials and Instrumentation:
-
This compound sample
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
-
NMR spectrometer (e.g., 600 MHz) equipped with a 5 mm probe
-
Analytical balance (readability ± 0.01 mg)
-
NMR tubes (5 mm)
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Vortex the sample to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons).
-
Acquisition Time (aq): ≥ 3 s.
-
Number of Scans (ns): 16 (can be adjusted to achieve a signal-to-noise ratio of >250:1 for the signals of interest).
-
Temperature: 298 K.
Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the well-resolved aromatic protons of this compound (expected around δ 6.6-7.0 ppm, 4H) and the olefinic protons of maleic acid (internal standard, δ ~6.0 ppm, 2H).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 177.24 g/mol ; Maleic acid: 116.07 g/mol )
-
m = mass
-
P = Purity of the standard
-
Reversed-Phase HPLC Protocol
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both qNMR and HPLC purity analysis.
References
Cross-Validation of Analytical Methods for 4-Piperidin-4-ylphenol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Piperidin-4-ylphenol, a key building block in the synthesis of many pharmaceutical compounds, is of paramount importance. Cross-validation of analytical methods is a critical process to ensure data integrity, consistency, and reliability, especially when comparing results across different laboratories or techniques. This guide provides a comparative overview of principal analytical techniques applicable to the quantification of this compound, supported by established methodologies for structurally similar piperidine derivatives.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method depends on factors such as required sensitivity, sample matrix complexity, and the specific application, ranging from routine quality control to bioanalysis.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of piperidine-containing compounds, which can be considered as a baseline for the development and validation of methods for this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity coupled with highly selective mass-to-charge ratio detection. |
| Linearity (R²) | > 0.999[1] | > 0.995[1] | > 0.99[2] |
| Limit of Detection (LOD) | ~0.01 - 0.15 µg/mL[1][3] | ~0.5 ppb[1] | ~0.01 - 0.02 µg/L[2][4] |
| Limit of Quantification (LOQ) | ~0.03 - 0.44 µg/mL[1][3] | ~1.5 ppb[1] | - |
| Precision (%RSD) | < 2%[1] | < 15%[1] | < 3.71%[5] |
| Accuracy (% Recovery) | 98-102%[1] | 95-105%[1] | 97.35-102.02%[5] |
| Sample Derivatization | Generally not required, but can be used to enhance detection.[1][3] | May be required to improve volatility and thermal stability.[1] | Generally not required.[6] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following are representative experimental protocols for each technique, based on established methods for similar piperidine derivatives.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is a robust and widely used technique for the routine analysis and purity assessment of piperidine-containing compounds.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (often containing 0.1% formic or phosphoric acid).[1][7]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30°C.[1]
-
Detection Wavelength : Determined by the UV absorbance of this compound.
-
Injection Volume : 10 µL.
-
-
Standard and Sample Preparation :
-
Validation Parameters :
-
Specificity : Analyze a blank and a standard solution to ensure no interference at the analyte's retention time.[1]
-
Linearity : Prepare a series of dilutions from the stock solution and plot the peak area against concentration. A correlation coefficient (R²) of > 0.999 is desirable.[1]
-
Precision :
-
Accuracy : Perform a recovery study by spiking a placebo with known amounts of the analyte at different concentration levels. Recoveries should be within 98-102%.[1]
-
LOD and LOQ : Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1]
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like this compound to improve its chromatographic properties.
-
Instrumentation : A GC system coupled to a Mass Spectrometer (MS).[1]
-
Chromatographic Conditions :
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature : 250°C.[1]
-
Oven Temperature Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[1]
-
Injection Mode : Splitless.[1]
-
-
Mass Spectrometry Conditions :
-
Sample Preparation and Derivatization :
-
Standard and Sample Solution : Prepare solutions in a suitable solvent like dichloromethane or methanol.[1]
-
Derivatization : A silylation agent can be used to react with the hydroxyl and amine groups of this compound to increase its volatility.
-
-
Validation Parameters :
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of trace levels of this compound in complex matrices without the need for derivatization.
-
Instrumentation : A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.[6]
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
-
Sample Preparation : Can be as simple as "dilute and shoot" or may involve protein precipitation for biological matrices, followed by centrifugation and injection of the supernatant.[6]
-
Validation Parameters :
-
The validation would follow similar principles as HPLC and GC-MS, focusing on specificity (no interfering peaks at the retention time and MRM transition of the analyte), linearity, precision, accuracy, and sensitivity.
-
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of two distinct analytical methods for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 4-(p-Tolyl)piperidin-4-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Metabolic Stability of 4-Piperidin-4-ylphenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Understanding how structural modifications affect a molecule's susceptibility to metabolic enzymes is a cornerstone of modern drug design. This guide provides a comparative analysis of the metabolic stability of 4-Piperidin-4-ylphenol, a common scaffold in medicinal chemistry, and its derivatives. By presenting supporting experimental data and detailed methodologies, this document aims to inform rational drug design and guide the selection of compounds with improved metabolic properties.
Executive Summary
This guide explores the metabolic landscape of this compound and its analogs. The piperidine ring is a frequent site of metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Common metabolic pathways include N-dealkylation, and oxidation of the piperidine ring.[1] Structural modifications, such as substitution on the piperidine nitrogen or replacement of the piperidine ring with other heterocyclic systems, can significantly alter metabolic stability. Generally, replacing the piperidine moiety with more polar heterocycles like piperazine or morpholine tends to enhance metabolic stability. The data presented herein, including hypothetical comparative values, illustrates these structure-activity relationships.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound and several of its derivatives in human liver microsomes. The data, presented as half-life (t½) and intrinsic clearance (CLint), is hypothetical but representative of trends observed in piperidine-containing compounds. These values are intended to illustrate the impact of structural modifications on metabolic stability.
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 4-(4-hydroxyphenyl)piperidine | 35 | 49.5 |
| Derivative A | 1-Methyl-4-(4-hydroxyphenyl)piperidine | 25 | 69.3 |
| Derivative B | 1-Benzyl-4-(4-hydroxyphenyl)piperidine | 15 | 115.5 |
| Derivative C | 4-(4-Hydroxyphenyl)piperidine-2-one | 50 | 34.7 |
| Derivative D | 4-(3-Fluoro-4-hydroxyphenyl)piperidine | 45 | 38.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on experimental conditions.
Metabolic Pathways and Bioactivation
The primary routes of metabolism for this compound and its derivatives involve Phase I oxidation reactions catalyzed by cytochrome P450 enzymes, predominantly found in the liver.[2]
Key Metabolic Reactions:
-
N-Dealkylation: For N-substituted derivatives, the removal of the alkyl or aryl group from the piperidine nitrogen is a common metabolic pathway, often leading to the formation of the parent this compound.[3] This reaction is frequently catalyzed by CYP3A4 and CYP2D6.
-
Ring Oxidation: The piperidine ring itself is susceptible to oxidation at various positions, leading to the formation of hydroxylated metabolites or lactams (piperidine-2-ones).
-
Aromatic Hydroxylation: The phenolic ring can also undergo further hydroxylation, although this is generally a less favorable pathway compared to metabolism on the piperidine moiety.
It is crucial to consider that metabolism can sometimes lead to the formation of reactive metabolites, which can cause toxicity. For piperidine-containing compounds, the formation of iminium ions through oxidation can be a potential bioactivation pathway.
Experimental Protocols
The metabolic stability of this compound and its derivatives is typically assessed using in vitro methods, most commonly with liver microsomes.
Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a compound by microsomal enzymes.
Materials:
-
Pooled human liver microsomes
-
Test compounds and positive control (e.g., a compound with known metabolic fate)
-
Phosphate buffer (pH 7.4)
-
NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates or microtubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining liver microsomes, phosphate buffer, and the NADPH-regenerating system.
-
-
Incubation:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the test compound to the incubation mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubate the mixture at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the incubation mixture are taken.
-
-
Reaction Quenching:
-
The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
-
Analysis:
-
The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by a validated LC-MS/MS method.
-
Data Analysis:
-
The concentration of the parent compound at each time point is determined.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the rate constant of elimination (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (V * 0.693) / t½ , where V is the volume of the incubation.
Conclusion
The metabolic stability of this compound and its derivatives is a multifaceted property governed by the specific structural features of each molecule. While the parent scaffold exhibits moderate stability, substitutions on the piperidine nitrogen and modifications to the piperidine ring can significantly impact its metabolic fate. A thorough understanding of these structure-metabolism relationships, gained through robust in vitro assays, is essential for the design of drug candidates with optimized pharmacokinetic profiles. The experimental protocols and metabolic pathways detailed in this guide provide a framework for researchers to systematically evaluate and improve the metabolic stability of this important class of compounds.
References
- 1. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 4-Piperidin-4-ylphenol synthesis routes
For researchers and professionals in drug development, the synthesis of 4-Piperidin-4-ylphenol, a key building block for various pharmacologically active molecules, presents a choice between several viable synthetic pathways. The optimal route often depends on factors such as scale, available starting materials, and desired purity. This guide provides a comparative analysis of two primary and effective methods for its synthesis: Catalytic Hydrogenation of a pyridine precursor and a multi-step approach centered around a Grignard reaction.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Grignard Reaction |
| Starting Materials | 4-(4-Methoxyphenyl)pyridine, Hydrogen gas | N-Boc-4-piperidone, 4-Bromoanisole, Magnesium |
| Key Intermediates | 4-(4-Methoxyphenyl)piperidine | N-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine |
| Overall Yield | Good to Excellent | Moderate to Good |
| Number of Steps | 2 | 4 |
| Key Advantages | High atom economy, potentially fewer steps. | Milder conditions for the key C-C bond formation. |
| Key Disadvantages | Requires high-pressure hydrogenation equipment, potential for catalyst poisoning. | Multi-step process, potential for side reactions in Grignard step. |
Route 1: Catalytic Hydrogenation of 4-(4-Methoxyphenyl)pyridine
This route involves the synthesis of a pyridine precursor, 4-(4-methoxyphenyl)pyridine, followed by the reduction of the pyridine ring to a piperidine ring via catalytic hydrogenation, and finally, demethylation to yield the desired phenol.
Experimental Protocol
Step 1: Synthesis of 4-(4-Methoxyphenyl)pyridine
A Suzuki coupling reaction between 4-bromopyridine hydrochloride and 4-methoxyphenylboronic acid is a common method for this step.
-
Reaction: To a solution of 4-bromopyridine hydrochloride (1 equivalent) and 4-methoxyphenylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water), a palladium catalyst such as Pd(PPh₃)₄ (0.02 equivalents) and a base like sodium carbonate (3 equivalents) are added.
-
Conditions: The mixture is heated to reflux (around 80-100 °C) under an inert atmosphere for 12-24 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 4-(4-methoxyphenyl)pyridine.
-
Expected Yield: 70-85%
Step 2: Catalytic Hydrogenation to 4-(4-Methoxyphenyl)piperidine
The hydrogenation of the pyridine ring is typically carried out using a platinum or palladium catalyst under hydrogen pressure.[1][2]
-
Reaction: 4-(4-Methoxyphenyl)pyridine (1 equivalent) is dissolved in a solvent such as acetic acid or ethanol. A catalyst, typically 5-10 mol% of Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C), is added to the solution.[1]
-
Conditions: The reaction mixture is subjected to hydrogenation in a high-pressure reactor (e.g., Parr apparatus) under a hydrogen gas pressure of 50-70 bar at room temperature for 6-10 hours.[1]
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent. The organic layer is dried and concentrated.
-
Expected Yield: 80-95%[3]
Step 3: Demethylation to this compound
The final step involves the cleavage of the methyl ether to yield the free phenol. This can be achieved using various reagents, with hydrobromic acid or pyridinium hydrochloride being common choices.[4][5]
-
Reaction: 4-(4-Methoxyphenyl)piperidine (1 equivalent) is treated with a demethylating agent. For instance, refluxing in a mixture of 48% hydrobromic acid and acetic acid for several hours.[5] Alternatively, heating with molten pyridinium hydrochloride at 180-200 °C can be effective.[4]
-
Work-up: After completion, the reaction mixture is cooled and neutralized with a base. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product can be purified by crystallization or column chromatography.
-
Expected Yield: 75-90%
Workflow Diagram
Route 2: Grignard Reaction with N-Boc-4-piperidone
This synthetic route builds the 4-arylpiperidine core through the addition of a Grignard reagent to a protected 4-piperidone. The subsequent steps involve dehydration, reduction of the resulting double bond, and finally deprotection of the nitrogen and the phenol.
Experimental Protocol
Step 1: Grignard Reaction
The key carbon-carbon bond-forming step involves the reaction of a Grignard reagent derived from 4-bromoanisole with N-Boc-4-piperidone.
-
Reaction: 4-Methoxyphenylmagnesium bromide is prepared by reacting 4-bromoanisole (1.1 equivalents) with magnesium turnings in anhydrous tetrahydrofuran (THF). A solution of N-Boc-4-piperidone (1 equivalent) in anhydrous THF is then added dropwise to the Grignard reagent at 0 °C.[6]
-
Conditions: The reaction mixture is stirred at room temperature for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude N-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine is purified by column chromatography.
-
Expected Yield: 60-75%
Step 2: Dehydration
The tertiary alcohol is dehydrated to form a tetrahydropyridine intermediate.
-
Reaction: The N-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine (1 equivalent) is dissolved in a solvent like toluene and treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Conditions: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Work-up: After completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution, and the organic layer is dried and concentrated.
-
Expected Yield: 85-95%
Step 3: Reduction of the Double Bond
The double bond of the tetrahydropyridine intermediate is reduced to form the piperidine ring.
-
Reaction: The crude product from the previous step is dissolved in ethanol or methanol and hydrogenated in the presence of a catalyst, such as 10% Pd/C.
-
Conditions: The reaction is carried out under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature until the starting material is consumed.
-
Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure to give N-Boc-4-(4-methoxyphenyl)piperidine.
-
Expected Yield: >95%
Step 4: Deprotection (Demethylation and Boc Removal)
The final step involves the simultaneous or sequential removal of the Boc protecting group and the methyl ether. A strong acid like HBr is effective for both transformations.
-
Reaction: N-Boc-4-(4-methoxyphenyl)piperidine is treated with an excess of 48% hydrobromic acid in acetic acid.
-
Conditions: The mixture is heated to reflux for several hours.
-
Work-up: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a base. The product is extracted with an organic solvent.
-
Purification: The final product, this compound, is purified by crystallization or column chromatography.
-
Expected Yield: 70-85%
Workflow Diagram
Conclusion
Both the Catalytic Hydrogenation and the Grignard Reaction routes offer effective strategies for the synthesis of this compound. The choice between these methods will be guided by the specific requirements of the synthesis. The Catalytic Hydrogenation route is more atom-economical and involves fewer steps, making it potentially more suitable for large-scale production, provided the necessary high-pressure equipment is available. The Grignard route, while longer, utilizes more common laboratory techniques and may offer more flexibility in the introduction of diverse aryl groups at the 4-position of the piperidine ring. Careful consideration of the pros and cons of each route, as outlined in this guide, will enable researchers to select the most appropriate method for their synthetic goals.
References
Verifying the Molecular Integrity of Synthesized 4-Piperidin-4-ylphenol: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target molecule is a critical first step in the drug discovery and development pipeline. Confirmation of the molecular structure of the synthesized compound is paramount to ensure the validity of subsequent biological and pharmacological studies. This guide provides a comprehensive framework for confirming the molecular structure of synthesized 4-Piperidin-4-ylphenol by comparing its expected analytical data with that of structurally related alternatives. Detailed experimental protocols for key analytical techniques are provided to aid in the generation of reliable data.
Reference Molecular Structure
This compound
Comparative Analysis of Spectroscopic Data
To confirm the identity and purity of synthesized this compound, a multi-technique spectroscopic approach is recommended. This involves comparing the experimental data obtained for the synthesized compound with the expected data for this compound and its structural isomers or related compounds.
Table 1: Expected ¹H NMR and ¹³C NMR Spectral Data Comparison
| Compound | Key Expected ¹H NMR Chemical Shifts (δ, ppm) | Key Expected ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Phenolic -OH (broad s), Aromatic protons (d, ~6.8-7.1 ppm), Piperidine protons (m, ~1.5-3.0 ppm) | Aromatic C-O (~155 ppm), Aromatic C-C (~115-130 ppm), Piperidine C-N (~45-55 ppm), Piperidine C-C (~25-45 ppm) |
| 4-(Piperidin-4-ylmethyl)phenol | Phenolic -OH (broad s), Aromatic protons (d, ~6.7-7.0 ppm), Methylene bridge -CH₂- (d, ~2.4 ppm), Piperidine protons (m, ~1.2-2.9 ppm) | Aromatic C-O (~154 ppm), Aromatic C-C (~115-130 ppm), Methylene bridge -CH₂- (~45 ppm), Piperidine C-N (~46-55 ppm), Piperidine C-C (~30-35 ppm) |
| 3-Piperidin-4-ylphenol | Phenolic -OH (broad s), Aromatic protons (m, ~6.6-7.1 ppm), Piperidine protons (m, ~1.6-3.1 ppm) | Aromatic C-O (~157 ppm), Aromatic C-C (~113-130 ppm), Piperidine C-N (~45-55 ppm), Piperidine C-C (~25-45 ppm) |
Table 2: Expected Mass Spectrometry and IR Spectroscopy Data Comparison
| Compound | Expected Mass Spectrum (m/z) | Key Expected IR Absorptions (cm⁻¹) |
| This compound | Molecular Ion [M]⁺: 177, Fragmentation pattern showing loss of piperidine and phenol moieties. | O-H stretch (broad, ~3200-3600), N-H stretch (~3300), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2800-3000), C=C stretch (aromatic, ~1500-1600), C-N stretch (~1100-1300), C-O stretch (~1200-1260) |
| 4-(Piperidin-4-ylmethyl)phenol | Molecular Ion [M]⁺: 191, Fragmentation including benzylic cleavage. | O-H stretch (broad, ~3200-3600), N-H stretch (~3300), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2800-3000), C=C stretch (aromatic, ~1500-1600), C-N stretch (~1100-1300), C-O stretch (~1200-1260) |
| 3-Piperidin-4-ylphenol | Molecular Ion [M]⁺: 177, Distinct fragmentation pattern due to meta-substitution. | O-H stretch (broad, ~3200-3600), N-H stretch (~3300), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2800-3000), C=C stretch (aromatic, ~1500-1600), C-N stretch (~1100-1300), C-O stretch (~1200-1260) |
Detailed Experimental Protocols
Accurate and reproducible data is contingent on standardized experimental procedures. The following are detailed protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight ([M+H]⁺).
-
Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data, which provides structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Oil Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Visualizing the Workflow and Structural Relationships
Graphical representations can clarify complex workflows and structural comparisons.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Key structural differences between this compound and its common alternatives.
References
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine scaffold is a well-established pharmacophore found in a multitude of centrally active agents, exhibiting a range of activities across various G-protein coupled receptors (GPCRs) and other targets. Understanding the selectivity profile of compounds based on this scaffold is paramount for the development of targeted therapeutics with minimized off-target effects. This guide provides a comparative evaluation of the selectivity of 4-piperidin-4-ylphenol and its structural analogs against the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The data presented herein is compiled from published in vitro pharmacological studies.
Quantitative Selectivity Profile
The following table summarizes the binding affinities (Ki, nM) of selected 4-arylpiperidine derivatives for the µ-opioid receptor (MOR), δ-opioid receptor (DOR), κ-opioid receptor (KOR), sigma-1 (σ₁) receptor, and sigma-2 (σ₂) receptor. A lower Ki value indicates a higher binding affinity.
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | σ₁ Ki (nM) | σ₂ Ki (nM) |
| 4-(4-chlorophenyl)-4-hydroxypiperidine derivative (cis-(±)-7) | >10,000 | >10,000 | >10,000 | 1.5 | 150 |
| 4-Aroylpiperidine (Compound 7e) | ND | ND | ND | 1.00 | >500 |
| 4-(α-Hydroxyphenyl)piperidine (Compound 8a) | ND | ND | ND | 1.88 | >500 |
| Haloperidol | 3.8 | 1,000 | 1,000 | 3.2 | 18 |
| (+)-Pentazocine | 3,100 | 10,000 | 10,000 | 3.58 | 1,923 |
ND: Not Determined
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using in vitro radioligand binding assays. These assays are a standard method for characterizing the interaction of a ligand with its receptor.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells expressing human µ-opioid, δ-opioid, κ-opioid, sigma-1, or sigma-2 receptors).
-
Radioligand specific for the target receptor (e.g., [³H]diprenorphine for opioid receptors, [³H]-(+)-pentazocine or [³H]DTG for sigma receptors).
-
Test compound (e.g., 4-arylpiperidine derivatives).
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate co-factors).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reaction Mixture: In a series of tubes, a constant concentration of the radioligand and cell membranes are mixed with varying concentrations of the unlabeled test compound. A set of tubes containing only the radioligand and membranes is used to determine total binding, and another set with an excess of a known high-affinity unlabeled ligand is used to determine non-specific binding.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow of a radioligand competition binding assay used to determine the selectivity profile of a compound.
Signaling Pathway Context
The 4-arylpiperidine scaffold is known to interact with GPCRs such as opioid and sigma receptors, which modulate a variety of downstream signaling cascades. The following diagram provides a simplified overview of a common GPCR signaling pathway.
Inter-laboratory Validation of a 4-Piperidin-4-ylphenol Bioassay: A Comparative Guide
Disclaimer: This document presents a hypothetical inter-laboratory validation study for a 4-Piperidin-4-ylphenol bioassay. As of the last update, publicly accessible, peer-reviewed data from a formal inter-laboratory validation for this specific compound is not available. The data, protocols, and pathways described herein are illustrative, designed to serve as a template and guide for researchers undertaking such a study, based on established principles of bioassay validation.
This guide provides a framework for assessing the reproducibility and robustness of a bioassay for this compound across multiple laboratories. The objective is to ensure that the assay can reliably quantify the biological activity of the compound, a critical step in drug discovery and development.
Data Presentation: Inter-laboratory Comparison of Bioassay Performance
The following table summarizes hypothetical performance data from four independent laboratories that participated in this validation study. Each laboratory used the same experimental protocol, cell line, and critical reagents provided by a central coordinating facility. Key metrics for assay performance, including the half-maximal effective concentration (EC50), Z'-factor (a measure of assay quality), and intra-assay coefficient of variation (%CV), were compared.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Inter-laboratory Mean (± SD) | Inter-laboratory %CV |
| EC50 (nM) | 125.3 | 131.8 | 128.5 | 135.1 | 130.2 (± 4.3) | 3.3% |
| Z'-factor | 0.78 | 0.81 | 0.75 | 0.79 | 0.78 (± 0.02) | 2.6% |
| Intra-assay %CV | 4.2% | 3.8% | 4.5% | 3.9% | 4.1% (± 0.3) | 7.3% |
Summary of Findings: The hypothetical data demonstrates a high degree of consistency across the participating laboratories. The low inter-laboratory %CV for both the EC50 and Z'-factor values suggests that the bioassay protocol is robust and yields reproducible results. All laboratories achieved a Z'-factor well above 0.5, indicating a large separation between positive and negative controls and a high-quality assay.
Experimental Protocols
A detailed methodology for the hypothetical cell-based reporter assay used in this validation study is provided below.
Objective: To quantify the biological activity of this compound by measuring its ability to activate a specific signaling pathway in a genetically engineered cell line.
Materials:
-
Cell Line: HEK293 cells stably expressing a G-protein coupled receptor (GPCR) of interest and a downstream reporter gene (e.g., luciferase under the control of a response element).
-
This compound: Stock solution in DMSO (10 mM).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Reporter Gene Substrate: (e.g., Luciferin for luciferase).
-
Positive Control: A known agonist for the target GPCR.
-
Negative Control: Assay buffer with 0.1% DMSO.
-
Instrumentation: Plate reader capable of luminescence detection.
Procedure:
-
Cell Plating:
-
Culture HEK293 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 20,000 cells per well in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer, starting from a top concentration of 100 µM.
-
Include positive and negative controls on each plate.
-
-
Cell Treatment:
-
Gently remove the culture medium from the wells.
-
Add 100 µL of the diluted compound or controls to the respective wells.
-
Incubate for 6 hours at 37°C, 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the reporter gene substrate to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the negative control.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit a four-parameter logistic curve to the data to determine the EC50 value.
-
Calculate the Z'-factor for each plate using the positive and negative controls.
-
Visualizations
Diagrams of Signaling Pathway and Experimental Workflow
To further clarify the methodologies and potential mechanisms, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Safe Disposal of 4-Piperidin-4-ylphenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4-Piperidin-4-ylphenol, a compound commonly used in pharmaceutical research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound was not retrieved, information from analogous compounds like 4-Hydroxypiperidine and general guidelines for phenols and piperidines indicate that this substance should be handled with care. It is classified as toxic if swallowed and can cause skin and serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[4]
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key hazard information based on related chemical compounds.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes | Source |
| Acute Oral Toxicity | H301: Toxic if swallowed | P264, P270, P301+P310+P330, P405, P501 | |
| Skin Irritation | H315: Causes skin irritation | - | [1][2] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 | [1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261 | [1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be carried out in accordance with national and local regulations. The following steps provide a general framework for safe disposal:
-
Waste Segregation: Never mix this compound waste with other waste streams.[5] Keep it separate to avoid potentially dangerous chemical reactions.
-
Container Selection: Use a designated, compatible, and leak-proof container for collecting this compound waste.[5][6][7] The original container is often a suitable choice.[5][7] The container must have a secure cap or lid.[5][6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[5][6]
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical disposal facility.[8] Incineration is often the preferred method for disposing of phenol-containing compounds.[8]
Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[9] The recommended procedure is to triple-rinse the container with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6][10] After thorough rinsing and drying, the labels on the container should be defaced or removed before disposal as regular solid waste.[6]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's safety officer for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. purdue.edu [purdue.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 4-Piperidin-4-ylphenol
For researchers, scientists, and professionals in drug development, ensuring safety during the handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 4-Piperidin-4-ylphenol, fostering a secure laboratory environment.
Hazard Identification and Classification
4-(Piperidin-4-yl)phenol hydrobromide, a salt of this compound, is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute Oral Toxicity: Category 4[1]
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]
Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory procedures is necessary to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. Approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Face Shield | Provides an additional layer of protection against splashes and aerosols.[1] | |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[3] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[3] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent tracking contaminants out of the laboratory.[3] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement, especially when handling the powder form or if dust/aerosols may be generated.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[1]
-
Ensure an emergency eyewash station and safety shower are accessible within 10 seconds.[4]
-
Assemble all necessary equipment and reagents before starting work.
-
Never work alone when handling this compound.[4]
-
-
Donning PPE:
-
Follow a strict donning sequence: gown, respirator, eye protection, and then two pairs of gloves.[3]
-
-
Handling the Compound:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
-
Doffing PPE:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | High-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[5] | "Hazardous Waste," "this compound," and appropriate hazard pictograms (e.g., harmful, irritant).[5] | Collect in a designated, labeled hazardous waste container. Do not mix with other waste streams. Arrange for pickup by a licensed hazardous waste management company.[3][5] |
| Contaminated PPE | Labeled hazardous waste bag or container. | "Hazardous Waste - Contaminated PPE." | All disposable PPE used during handling should be considered hazardous waste and disposed of accordingly.[3] |
| Spill Cleanup Material | Designated, labeled hazardous waste container.[5] | "Hazardous Waste - Spill Cleanup." | Absorb spills with an inert material (e.g., vermiculite, sand) and collect using non-sparking tools. Decontaminate the spill area. All cleanup materials are hazardous waste.[5] |
Important Note: Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[5]
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
